molecular formula C8H16O B078427 2-Methyl-1-hepten-3-ol CAS No. 13019-19-7

2-Methyl-1-hepten-3-ol

Cat. No.: B078427
CAS No.: 13019-19-7
M. Wt: 128.21 g/mol
InChI Key: PPKIOOAEILEYAF-UHFFFAOYSA-N
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Description

2-Methyl-1-hepten-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhept-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIOOAEILEYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333798
Record name 2-Methyl-1-hepten-3-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13019-19-7
Record name 2-Methyl-1-hepten-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13019-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-hepten-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methyl-1-hepten-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 2-methyl-1-hepten-3-ol, a valuable allylic alcohol intermediate in organic synthesis. The document is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical considerations essential for successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing.

Introduction and Strategic Overview

This compound is a chiral allylic alcohol with applications in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its structure, featuring a secondary alcohol adjacent to a terminal double bond, offers multiple points for further functionalization.

The most direct and industrially scalable approach to the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[1] In this specific case, the synthesis is achieved through the 1,2-addition of n-butylmagnesium bromide to the α,β-unsaturated aldehyde, methacrolein.

This strategy is favored due to the high reactivity of Grignard reagents towards the carbonyl carbon of α,β-unsaturated aldehydes, which generally leads to the desired 1,2-adduct over the 1,4-conjugate addition product.[2] The causality behind this selectivity lies in the hard nature of the Grignard reagent, which preferentially attacks the harder electrophilic center of the carbonyl carbon.

The Core Synthesis: A Grignard Approach

The synthesis can be logically divided into two primary stages: the formation of the Grignard reagent and its subsequent reaction with the electrophile, followed by workup and purification.

Stage 1: Preparation of n-Butylmagnesium Bromide

The Grignard reagent, n-butylmagnesium bromide, is prepared by the reaction of 1-bromobutane with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The reaction is an oxidative insertion of magnesium into the carbon-halogen bond.

Reaction Mechanism: Grignard Reagent Formation

G Mechanism of Grignard Reagent Formation n-Bu-Br n-Butyl Bromide n-BuMgBr n-Butylmagnesium Bromide n-Bu-Br->n-BuMgBr Mg, Anhydrous Ether Mg Magnesium Mg->n-BuMgBr

Caption: Formation of n-butylmagnesium bromide.

A critical aspect of this stage is the initiation of the reaction. The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Initiation can be facilitated by mechanical means (crushing the magnesium), chemical activation with a small amount of iodine or 1,2-dibromoethane, or by the addition of a previously prepared Grignard solution.

Stage 2: Reaction with Methacrolein and Product Formation

Once the Grignard reagent is formed, a solution of methacrolein in the same anhydrous solvent is added dropwise at a controlled temperature, typically 0 °C, to manage the exothermic reaction. The nucleophilic butyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of methacrolein. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Reaction Mechanism: 1,2-Addition of Grignard Reagent to Methacrolein

G 1,2-Addition of n-Butylmagnesium Bromide to Methacrolein n-BuMgBr n-Butylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate n-BuMgBr->Intermediate Nucleophilic Attack Methacrolein Methacrolein Methacrolein->Intermediate Product This compound Intermediate->Product Acidic Workup (e.g., aq. NH4Cl)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following from the last to ensure a high probability of success.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Volume/MassNotes
Magnesium Turnings24.310.112.67 gFreshly crushed or activated
1-Bromobutane137.020.1010.8 mL (13.7 g)Dry, freshly distilled
Anhydrous Diethyl Ether74.12-150 mLFrom a freshly opened container or distilled from sodium/benzophenone
Methacrolein70.090.097.5 mL (6.3 g)Freshly distilled, stored over hydroquinone
Saturated aq. NH₄Cl--100 mLFor workup
Anhydrous MgSO₄120.37-~10 gFor drying
Step-by-Step Methodology

Experimental Workflow

G Experimental Workflow for the Synthesis of this compound A Preparation of Grignard Reagent B Reaction with Methacrolein A->B C Aqueous Workup B->C D Extraction and Drying C->D E Purification D->E F Characterization E->F

Caption: A streamlined workflow for the synthesis.

Part A: Preparation of n-Butylmagnesium Bromide

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to remove any traces of water.

  • Initiation: Place the magnesium turnings (2.67 g, 0.11 mol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add 30 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 1-bromobutane (10.8 mL, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: Add approximately 5 mL of the 1-bromobutane solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion of Grignard Formation: Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for an additional 30 minutes to ensure complete consumption of the magnesium.

Part B: Reaction with Methacrolein

  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Aldehyde Addition: Prepare a solution of freshly distilled methacrolein (7.5 mL, 0.09 mol) in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular FormulaC₈H₁₆O
Molar Mass128.21 g/mol
AppearanceColorless liquid
Boiling Point~160-162 °C (at atmospheric pressure)

Spectroscopic Data: [5]

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals for the vinyl protons (~4.8-5.2 ppm), the carbinol proton (~4.0 ppm), the allylic methylene protons, the butyl chain protons, and the methyl group on the double bond.

  • ¹³C NMR (CDCl₃): Characteristic signals should appear for the two sp² carbons of the double bond (~112 and ~146 ppm), the carbinol carbon (~75 ppm), and the carbons of the butyl chain and the methyl group.

  • IR (neat): A broad absorption band in the region of 3300-3400 cm⁻¹ (O-H stretch), a sharp peak around 1650 cm⁻¹ (C=C stretch), and C-H stretching and bending vibrations.

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 128, along with characteristic fragmentation patterns.

Safety and Handling

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[6]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid all sources of ignition.[7]

  • Methacrolein: Methacrolein is a toxic and flammable liquid. It is also a lachrymator. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.[8][9]

  • Reaction Exotherm: The formation of the Grignard reagent and its reaction with methacrolein are exothermic. Proper temperature control is crucial to prevent runaway reactions.[10]

Conclusion

The Grignard reaction provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the management of temperature, high yields of the desired product can be achieved. The protocol and insights provided in this guide are intended to empower researchers to confidently and safely perform this valuable organic transformation.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Brainly.in. (2019). Write the reaction of preparation of allyl alcohol from grignard reagent. Retrieved from [Link]

  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ALDEHYDES FROM ISONITRILES: 2-METHYLBUTANAL-1-d. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

  • Chegg.com. (2021). Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-HEXANOL, 2-METHYL-. Retrieved from [Link]

  • Thieme. (n.d.). 2. NMR Spectra and Molecular Structure. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-propyl-1-hepten-3-ol. Retrieved from [Link]

  • Brainly.in. (2019). Write the reaction of preparation of allyl alcohol from grignard reagent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

"2-Methyl-1-hepten-3-ol CAS number 13019-19-7"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-1-hepten-3-ol (CAS: 13019-19-7)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 13019-19-7), a chiral allylic alcohol with significant potential as a versatile intermediate in organic synthesis. This document delves into its fundamental physicochemical properties, outlines detailed synthetic protocols with mechanistic insights, and explores methods for its structural characterization. Furthermore, it discusses potential applications in research and drug development, alongside essential safety and handling protocols. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is an organic compound belonging to the class of allylic alcohols. Its structure features a heptane backbone with a hydroxyl group at the C-3 position, a vinyl group at C-1, and a methyl substituent at C-2. The presence of a stereocenter at the C-3 position means the molecule exists as a pair of enantiomers, making it a valuable chiral building block in asymmetric synthesis. Allylic alcohols are highly prized intermediates in synthetic chemistry due to the reactivity of both the alkene and the alcohol functional groups, which allows for a wide array of chemical transformations.

Physicochemical and Computed Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below. These data are aggregated from multiple chemical databases and computational models.[1][2]

PropertyValueSource
CAS Number 13019-19-7PubChem[1]
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
IUPAC Name 2-methylhept-1-en-3-olPubChem[1]
SMILES CCCCC(C(=C)C)OPubChem[1]
InChIKey PPKIOOAEILEYAF-UHFFFAOYSA-NPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Kovats Retention Index (Std.) 959 - 961 (SE-30 column)NIST[3], PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of allylic alcohols is a cornerstone of organic chemistry, with numerous established methodologies.[4][5] The Grignard reaction remains one of the most fundamental and reliable methods for constructing the carbon skeleton of molecules like this compound.[6]

Primary Synthetic Protocol: Grignard Reaction

The most direct approach to synthesizing this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate aldehyde.[6][7] This specific target can be achieved via two primary retrosynthetic disconnections:

  • Route A: Reaction of pentanal with isopropenylmagnesium bromide.

  • Route B: Reaction of n-butylmagnesium bromide with 2-methyl-2-propenal (methacrolein).

Route A is often preferred due to the relative stability and commercial availability of pentanal and the ease of generating the isopropenyl Grignard reagent.

Experimental Workflow: Synthesis via Grignard Reaction (Route A)

G start Start reagent_prep Prepare Isopropenylmagnesium Bromide Grignard Reagent start->reagent_prep 1. Reagent Formation reaction React Grignard Reagent with Pentanal at 0°C reagent_prep->reaction 2. C-C Bond Formation quench Aqueous Workup (Quench with aq. NH4Cl) reaction->quench 3. Protonation extraction Liquid-Liquid Extraction with Diethyl Ether quench->extraction 4. Isolation purification Purification by Flash Column Chromatography extraction->purification 5. Purification analysis Characterization (NMR, IR, MS) purification->analysis 6. Verification end End Product analysis->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.1 eq). The system must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 2-bromopropene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. A crystal of iodine may be added to initiate the reaction if necessary.

    • The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Add a solution of pentanal (1.0 eq) in anhydrous diethyl ether dropwise. The causality for this slow addition at low temperature is to control the exothermicity of the reaction and minimize side-product formation.

    • After addition, allow the reaction to warm to room temperature and stir for 2-3 hours to ensure completion.

  • Workup and Isolation:

    • Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed with strong acids.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Reaction Mechanism

The core of the synthesis is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.

G cluster_0 Mechanism reagents Isopropenylmagnesium Bromide + Pentanal intermediate Magnesium Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Protonation (Workup)

Caption: Key steps in the Grignard reaction mechanism.

Advanced and Asymmetric Synthetic Strategies

For applications requiring high enantiomeric purity, such as in drug development, asymmetric synthesis is crucial. Modern organic chemistry offers several powerful methods:

  • Catalytic Asymmetric Vinylation: The use of chiral catalysts allows for the enantioselective addition of vinylating agents (e.g., vinylzinc or vinylboron species) to aldehydes, producing chiral allylic alcohols with high enantiomeric excess (ee).[4]

  • Reductive Coupling of Alkynes and Aldehydes: Chiral nickel or cobalt complexes can catalyze the reductive coupling of terminal or internal alkynes with aldehydes to generate enantioenriched allylic alcohols.[8]

  • Addition of Arylboronic Acids: Transition metal-catalyzed systems, such as those using rhodium or ruthenium, can mediate the 1,2-addition of boronic acids to α,β-unsaturated aldehydes to form chiral allylic alcohols.[9]

The choice of these advanced methods is dictated by the need for stereocontrol, functional group tolerance, and scalability.

Structural Elucidation

Confirming the identity and purity of synthesized this compound requires a combination of spectroscopic techniques.[1]

TechniqueExpected Key Features
IR Spectroscopy - Broad absorption band around 3300-3500 cm⁻¹ (O-H stretch)- Sharp peaks around 3080 cm⁻¹ (vinylic =C-H stretch)- Peak around 1640 cm⁻¹ (C=C stretch)- Strong peaks at 2850-2960 cm⁻¹ (aliphatic C-H stretch)
¹H NMR Spectroscopy - Signals at ~4.9-5.2 ppm (vinylic protons, =CH₂)- Signal at ~4.0 ppm (proton on the carbinol carbon, -CH(OH)-)- Signal at ~1.7 ppm (allylic methyl protons, -C(CH₃)=)- Signals at ~0.9-1.5 ppm (aliphatic protons of the butyl chain)- A broad singlet for the hydroxyl proton (-OH)
¹³C NMR Spectroscopy - Signals at ~145-150 ppm (quaternary vinyl carbon)- Signals at ~110-115 ppm (terminal vinyl carbon, =CH₂)- Signal at ~75-80 ppm (carbinol carbon, -CH(OH)-)- Various signals in the aliphatic region (~14-40 ppm) for the butyl chain and methyl group
Mass Spectrometry (GC-MS) - Molecular ion peak (M⁺) at m/z = 128- Prominent fragment corresponding to the loss of water (M-18) at m/z = 110- Fragmentation patterns corresponding to cleavage of the alkyl chain

Note: Spectral data is available for viewing in public databases such as PubChem and SpectraBase.[1]

Potential Applications in Research and Drug Development

While specific large-scale industrial applications for this compound are not widely documented, its value lies in its utility as a synthetic intermediate.

  • Chiral Building Block: Enantiomerically pure forms of this alcohol are valuable starting materials for the synthesis of complex target molecules, including natural products and active pharmaceutical ingredients (APIs). The stereocenter can be used to control the stereochemistry of subsequent reactions.

  • Precursor for Further Functionalization: The allylic alcohol moiety is a versatile functional group.

    • Oxidation: It can be oxidized to the corresponding α,β-unsaturated ketone, 2-methyl-1-hepten-3-one.

    • Epoxidation: The double bond can undergo stereoselective epoxidation (e.g., Sharpless epoxidation) to introduce new stereocenters.

    • Rearrangements: It can participate in various rearrangements, such as the Overman rearrangement, to synthesize allylic amines.[4]

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is broadly available in the search results. Therefore, it must be handled with the precautions appropriate for a flammable liquid alcohol of its class.[10][11] It is mandatory to consult the specific SDS provided by the chemical supplier before handling.

Precaution CategoryRecommended Action
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[11] Take precautionary measures against static discharge.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place designated for flammable liquids.
First Aid (General) Eyes: Rinse cautiously with water for several minutes.[10] Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS 13019-19-7, is a structurally interesting chiral allylic alcohol. Its synthesis is readily achievable through classic and robust organometallic methods like the Grignard reaction, with pathways to enantiomerically pure forms available through modern asymmetric catalysis. Its true value for researchers and drug development professionals lies in its potential as a versatile synthetic intermediate, offering multiple avenues for elaboration into more complex and potentially bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from chemeo.com. [Link]

  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from organic-chemistry.org. [Link]

  • ACS Publications. (2022). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes. Retrieved from pubs.acs.org. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Reductive Coupling of Alkynes and Aldehydes: Enantioselective Synthesis of Allylic Alcohols and α-Hydroxy Ketones. Retrieved from organic-chemistry.org. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Organic Chemistry Portal. (n.d.). Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Retrieved from organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from organic-chemistry.org. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from webbook.nist.gov. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the allylic alcohol, 2-Methyl-1-hepten-3-ol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar organic molecules. We will delve into the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.

Introduction to this compound

This compound is a secondary allylic alcohol with the chemical formula C₈H₁₆O.[1] Its structure, featuring a hydroxyl group adjacent to a carbon-carbon double bond, imparts unique chemical reactivity and spectroscopic features. Accurate structural confirmation and purity assessment are critical for its application in various fields, including organic synthesis and the development of novel chemical entities. Spectroscopic analysis provides a definitive fingerprint of the molecule, allowing for unambiguous identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectral Data for this compound
Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)
O-H StretchAlcohol3500-3200 (broad)
C-H Stretch (sp²)Alkene3100-3000
C-H Stretch (sp³)Alkane3000-2850
C=C StretchAlkene1680-1640
C-O StretchSecondary Alcohol1260-1050
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol.[2] The broadness of this peak is a result of hydrogen bonding between alcohol molecules. The presence of the carbon-carbon double bond would be confirmed by a C=C stretching absorption around 1660 cm⁻¹. Additionally, C-H stretching vibrations for both the sp² hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³ hybridized carbons of the alkyl chain (below 3000 cm⁻¹) would be observed. A significant absorption in the 1260-1050 cm⁻¹ range would indicate the C-O stretching of the secondary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum of a liquid sample using an FTIR spectrometer equipped with an ATR accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal should be clean; if necessary, wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Spectrum: A background spectrum of the ambient environment is collected. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal. Ensure the crystal is fully covered by the liquid sample.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will direct a beam of infrared radiation through the ATR crystal. The beam will undergo multiple internal reflections at the crystal-sample interface, and at each reflection, the radiation will penetrate a short distance into the sample, allowing for the absorption of energy at specific frequencies.

  • Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 a1 Apply Liquid Sample p2->a1 a2 Initiate Scan a1->a2 d1 Fourier Transform a2->d1 d2 Generate IR Spectrum d1->d2

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectral Data for this compound
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegration
=CH₂~4.8-5.0Singlet2H
-OH~1.5-4.0Singlet (broad)1H
-CH(OH)-~4.0-4.2Triplet1H
-CH₂-~1.2-1.6Multiplet4H
-CH₃ (alkene)~1.7Singlet3H
-CH₃ (alkyl)~0.9Triplet3H
Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C=CH₂~110-115
C=C(CH₃)~145-150
CH(OH)~75-80
CH₂~20-40
CH₃ (alkene)~20-25
CH₃ (alkyl)~14
Interpretation of NMR Spectra

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The two vinylic protons (=CH₂) would appear as singlets in the 4.8-5.0 ppm region. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely be a triplet around 4.0-4.2 ppm due to coupling with the adjacent methylene group. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The methyl group attached to the double bond would be a singlet around 1.7 ppm, while the terminal methyl group of the heptenyl chain would be a triplet near 0.9 ppm. The remaining methylene protons would appear as multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would provide complementary information. The two sp² hybridized carbons of the double bond would be found in the downfield region, with the quaternary carbon appearing at a higher chemical shift than the terminal CH₂ carbon. The carbon attached to the hydroxyl group (CH(OH)) would resonate around 75-80 ppm. The remaining sp³ hybridized carbons of the alkyl chain and the methyl groups would appear in the upfield region.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines the steps for preparing a sample of a volatile liquid for NMR analysis.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent peaks in the proton spectrum.

  • Dissolution and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Sample Positioning: Place the NMR tube in a spinner turbine and adjust its depth using a depth gauge to ensure it is correctly positioned within the NMR probe.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing p1 Weigh Sample p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Tune and Shim a1->a2 a3 Acquire Spectra (1H, 13C) a2->a3 d1 Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Generate NMR Spectra d2->d3

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying components of a mixture.

Predicted Mass Spectrum Fragmentation for this compound
m/zIon
128[M]⁺ (Molecular Ion)
113[M-CH₃]⁺
99[M-C₂H₅]⁺
85[M-C₃H₇]⁺
71[M-C₄H₉]⁺
57[C₄H₉]⁺
Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 128, corresponding to its molecular weight.[1] Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). Alpha-cleavage would lead to the formation of characteristic fragment ions. For example, cleavage of the butyl group would result in a fragment at m/z = 71. The fragmentation pattern provides a unique fingerprint that can be used to confirm the structure of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of a volatile alcohol using GC-MS.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is in the range of 10-100 ppm.

  • GC Method Setup:

    • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Column: Use a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms).

    • Oven Program: A temperature program is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method Setup:

    • Ionization Source: Use electron ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Set the mass analyzer to scan a relevant mass range (e.g., m/z 40-300).

    • Detector: The detector will be set to detect the ions as they exit the mass analyzer.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The sample is vaporized and carried onto the column by the carrier gas. As the components of the sample travel through the column, they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected.

  • Data Analysis: The resulting data is a chromatogram showing the separation of components over time, and a mass spectrum for each component. The retention time in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify the compound.

GCMS_Workflow cluster_prep Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis p1 Prepare Dilute Sample gc1 Inject Sample p1->gc1 gc2 Separation in Column gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 d1 Generate Chromatogram and Mass Spectra ms3->d1

Caption: General workflow for GC-MS analysis.

Conclusion

The combination of IR, NMR, and MS provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, allowing for a confident and detailed understanding of the molecule's structure and purity. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

The Elusive Presence of 2-Methyl-1-hepten-3-ol in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 2-Methyl-1-hepten-3-ol, a C8 unsaturated alcohol. While the chemical and physical properties of this compound are well-documented, its natural occurrence remains enigmatic. This document addresses this knowledge gap by not only presenting the known characteristics of this compound but also by providing a broader context through the examination of its isomers and structurally related compounds found in nature. We delve into hypothetical biosynthetic pathways and potential ecological roles, offering a roadmap for future research. Furthermore, this guide furnishes detailed experimental protocols for the isolation and identification of this compound, equipping researchers with the necessary tools to explore its potential natural sources.

Introduction to this compound: A Chemical Profile

This compound is a volatile organic compound with the molecular formula C8H16O.[1] Its structure features an eight-carbon chain with a double bond at the first carbon position, a methyl group at the second, and a hydroxyl group at the third. This arrangement results in a chiral center at the C3 position, indicating the potential for stereoisomers which could have distinct biological activities.

PropertyValueSource
IUPAC Name 2-methylhept-1-en-3-olPubChem[1]
Molecular Formula C8H16OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
CAS Number 13019-19-7PubChem[1]

The Undiscovered Country: The Natural Occurrence of this compound

Despite extensive research into the volatile profiles of a vast array of organisms, there is currently no definitive scientific literature documenting the natural occurrence of this compound. A comprehensive search of scientific databases and literature reveals a conspicuous absence of this specific compound from the lists of identified natural products.

It is noteworthy that a structurally related saturated compound, 2-methylheptan-3-ol, has been reported in the volatile emissions of mango ginger (Curcuma amada). However, follow-up investigations and broader analyses of the Zingiberaceae family have not identified this compound.[2][3][4] Similarly, extensive screenings of insect semiochemicals and microbial volatile organic compounds (MVOCs) have not yielded any evidence of its natural production.[5][6][7] This lack of detection suggests that if this compound does exist in nature, it is likely a trace component of a complex volatile blend that has so far eluded identification, or it is produced by organisms that have not yet been subjected to detailed chemical analysis.

A Tale of Isomers: Learning from Related Compounds

While this compound remains elusive, several of its isomers and other C8 unsaturated alcohols are well-known natural products with defined ecological roles. Understanding these related compounds can provide valuable insights into the potential biosynthesis and function of our target molecule.

For instance, 1-octen-3-ol , often referred to as "mushroom alcohol," is a common volatile compound found in many species of fungi and is also produced by some plants and insects. It is known to act as an attractant for various insects. The biosynthesis of 1-octen-3-ol is well-studied and typically involves the lipoxygenase (LOX) pathway, starting from linoleic acid.

Another relevant compound is 6-methyl-5-hepten-2-one , a terpenoid ketone that is a common volatile in many plants and is also utilized as a semiochemical by various insects.[8] The presence and function of these related C8 compounds in diverse ecosystems suggest that a compound like this compound could plausibly have a role in chemical communication or defense.

Charting the Unknown: Hypothetical Biosynthetic Pathways

In the absence of direct evidence, we can propose hypothetical biosynthetic pathways for this compound based on established biochemical reactions. A plausible route could involve the fatty acid biosynthesis pathway, followed by modifications such as hydroxylation and methylation.

Hypothetical Biosynthesis of this compound Fatty Acid Precursor (e.g., Octanoic Acid) Fatty Acid Precursor (e.g., Octanoic Acid) Intermediate_1 Intermediate_1 Fatty Acid Precursor (e.g., Octanoic Acid)->Intermediate_1 Desaturation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Hydroxylation This compound This compound Intermediate_2->this compound Isomerization/Reduction S-adenosyl methionine S-adenosyl methionine S-adenosyl methionine->Intermediate_2 Methyltransferase

Caption: Hypothetical biosynthetic pathway of this compound.

This proposed pathway is speculative and requires experimental validation. The key enzymatic steps would likely involve a desaturase, a hydroxylase (potentially a cytochrome P450 monooxygenase), and a methyltransferase.

A Silent Messenger?: Potential Ecological Roles

The structural characteristics of this compound, particularly its volatility and chirality, are common features of semiochemicals—chemicals that mediate interactions between organisms. Based on the roles of its isomers, we can hypothesize several potential ecological functions.

Potential Ecological Roles of this compound cluster_0 Intraspecific Communication cluster_1 Interspecific Communication This compound This compound Pheromone Pheromone This compound->Pheromone Allelochemical Allelochemical This compound->Allelochemical Aggregation Aggregation Pheromone->Aggregation Alarm Alarm Pheromone->Alarm Sex Sex Pheromone->Sex Kairomone (Attractant) Kairomone (Attractant) Allelochemical->Kairomone (Attractant) Allomone (Repellent) Allomone (Repellent) Allelochemical->Allomone (Repellent) Synomone Synomone Allelochemical->Synomone

Caption: Potential semiochemical roles of this compound.

It could function as a pheromone for intraspecific communication, such as an aggregation signal or a sex attractant. Alternatively, it might act as an allelochemical in interspecific interactions, for instance, as a kairomone that attracts predators or parasites to its producer, or as an allomone that repels herbivores.

The Search Begins: Protocols for Investigation

For researchers interested in investigating the natural occurrence of this compound, a systematic approach is required. The following is a generalized workflow for the isolation and identification of this volatile compound from a biological matrix.

Experimental Workflow

Workflow for Isolation and Identification cluster_0 Sample Preparation & Volatile Extraction cluster_1 Analysis & Identification Sample_Collection Biological Sample Collection (e.g., Plant tissue, Insect, Microbial culture) Extraction Headspace Solid-Phase Microextraction (HS-SPME) or Solvent Extraction Sample_Collection->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS Data_Analysis Mass Spectral Library Matching (NIST, Wiley) GC_MS->Data_Analysis RI_Comparison Retention Index Comparison Data_Analysis->RI_Comparison Standard_Confirmation Confirmation with Authentic Standard RI_Comparison->Standard_Confirmation

Caption: Workflow for the isolation and identification of this compound.

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Collect fresh biological material (e.g., plant leaves, flowers, insect glands, microbial cultures).

    • If necessary, homogenize or gently disrupt the sample to facilitate volatile release. For headspace analysis, place a known quantity of the sample in a sealed vial.

  • Volatile Extraction:

    • Headspace Solid-Phase Microextraction (HS-SPME):

      • Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial at a controlled temperature and time.

      • The choice of fiber coating and extraction parameters should be optimized based on the expected volatility of the target compound.

    • Solvent Extraction:

      • Extract the sample with a non-polar solvent (e.g., hexane, dichloromethane).

      • Carefully concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the extracted volatiles (via thermal desorption for SPME or direct liquid injection) into a GC-MS system.

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) suitable for separating volatile compounds.

    • Employ a temperature program that allows for good resolution of C8 alcohols.

    • Acquire mass spectra in full scan mode over a mass range of m/z 35-350.

  • Data Analysis and Identification:

    • Process the chromatograms to identify individual peaks.

    • Compare the mass spectrum of any peak of interest with commercial mass spectral libraries (e.g., NIST, Wiley).

    • Calculate the Kovats retention index (RI) for the peak of interest by co-injecting a series of n-alkanes. Compare the experimental RI with literature values for this compound.

    • For unambiguous identification, co-inject an authentic chemical standard of this compound and confirm the matching of retention times and mass spectra.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of chemical ecology. While its chemical properties are known, its presence in the natural world is yet to be confirmed. This guide has aimed to provide a comprehensive resource for researchers by summarizing the current state of knowledge, offering context through related compounds, and providing a practical framework for future investigations.

Future research should focus on the comprehensive volatile profiling of a wider range of organisms, particularly those known to produce other C8 compounds. The use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GCxGC), could enhance the separation and detection of trace components in complex natural extracts. Should this compound be discovered in a natural source, subsequent research should focus on elucidating its biosynthetic pathway, ecological function, and potential applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of this compound. [Link]

  • Mustafa, A., Ali, M., & Khan, N. Z. (2014). Volatile Oil Constituents of the Fresh Rhizomes of Curcuma amada Roxb. Journal of Essential Oil Bearing Plants, 17(5), 959-962.
  • Pandey, A. K., Singh, P., & Tripathi, N. N. (2013). Volatile terpenoid compositions of leaf and rhizome of Curcuma amada Roxb. from Northern India. Journal of Essential Oil Research, 25(1), 17-22.
  • Srivastava, S., Singh, S., & Singh, A. K. (2018). Volatile Oil Constituents of the Fresh Rhizomes of Curcuma amada Roxb.
  • Diva-portal.org.
  • Morrison III, W. R., et al. (2016). Identification of plant semiochemicals and evaluation of their interactions with early spring insect pests of asparagus. Journal of Pest Science, 89(3), 727-740.
  • El-Sayed, A. M. (2019). The Pherobase: Database of Insect Pheromones and Semiochemicals.
  • PubChem. 2-Methyl-1-heptene. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-1-hepten-3-yne. National Center for Biotechnology Information. [Link]

  • MDPI. Semiochemicals Used by Insect Parasitoids and Hyperparasitoids in Complex Chemical Environments and Their Application in Insect Pest Management. [Link]

Sources

Foreword: The Strategic Importance of Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Methyl-1-hepten-3-ol

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is relentless, driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries. Chiral allylic alcohols, such as this compound, are particularly valuable chiral building blocks. Their dual functionality—a stereogenic center bearing a hydroxyl group and a synthetically versatile alkene moiety—allows for a wide array of subsequent stereospecific transformations. This guide provides a detailed exploration of the principal, field-proven strategies for the enantioselective synthesis of this compound, offering not just protocols, but the underlying strategic and mechanistic rationale essential for researchers, scientists, and drug development professionals.

Chapter 1: Asymmetric Vinylation of Aldehydes: A Direct C-C Bond Formation Approach

One of the most direct and atom-economical methods to construct this compound is through the asymmetric addition of a vinyl nucleophile to the corresponding aldehyde, pentanal. This strategy forges the crucial C-C bond and sets the stereochemistry at the hydroxyl-bearing carbon in a single, highly controlled step. The success of this approach hinges on the selection of a potent chiral catalyst or auxiliary that can effectively discriminate between the enantiotopic faces of the aldehyde's carbonyl group.[1][2]

Mechanistic Rationale and Catalyst Selection

The core of this transformation involves the reaction of pentanal with a vinyl organometallic reagent, such as vinylmagnesium bromide or a vinylzinc species. In the absence of a chiral influence, this reaction yields a racemic mixture of the product. To induce enantioselectivity, a chiral ligand is introduced, which coordinates to the metal center of the vinylating agent or to a Lewis acid co-catalyst. This coordination creates a chiral environment around the reactive species, sterically favoring the attack on one prochiral face of the aldehyde over the other.

Commonly employed catalytic systems include amino alcohols, diamines, and BINOL-derived ligands in conjunction with dialkylzinc reagents or titanium(IV) isopropoxide. The choice of ligand is critical; its steric and electronic properties must complement the substrates to create a well-defined, diastereomeric transition state with a significant energy difference, leading to high enantiomeric excess (% ee).

Experimental Protocol: Asymmetric Vinylation using a Chiral Amino Alcohol Catalyst

This protocol describes a representative procedure for the asymmetric addition of vinylzinc to pentanal, catalyzed by a chiral ligand.

Materials:

  • Zinc chloride (ZnCl₂), anhydrous

  • Vinylmagnesium bromide (1.0 M in THF)

  • (–)-N,N-Dibutylnorephedrine (DBNE) or a similar chiral amino alcohol ligand

  • Pentanal, freshly distilled

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of the Vinylzinc Reagent: To a flame-dried, argon-purged flask, add anhydrous ZnCl₂ (1.1 equivalents). Cool the flask to 0 °C and slowly add vinylmagnesium bromide (1.0 eq) in THF. Allow the solution to stir and warm to room temperature over 30 minutes to form the vinylzinc reagent.

  • Catalyst Complexation: In a separate, flame-dried flask under argon, dissolve the chiral ligand (e.g., (–)-DBNE, 0.1 eq) in anhydrous toluene.

  • Asymmetric Addition: Cool the ligand solution to 0 °C. Add the pre-formed vinylzinc reagent to the ligand solution and stir for 20 minutes. Following this, add freshly distilled pentanal (1.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of the Synthetic Workflow

G cluster_prep Reagent Preparation cluster_reaction Asymmetric Synthesis cluster_purification Workup & Purification ZnCl2 Anhydrous ZnCl₂ VinylZinc Vinylzinc Reagent ZnCl2->VinylZinc VinylMgBr Vinylmagnesium Bromide VinylMgBr->VinylZinc Complex Chiral Catalyst-Reagent Complex VinylZinc->Complex Ligand Chiral Ligand (e.g., DBNE) Ligand->Complex Pentanal Pentanal Product Enantioenriched This compound Pentanal->Product Complex->Product Quench Quench (NH₄Cl) Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Final Pure Product Purify->Final G Catalyst [Ru]-TsDPEN Pre-catalyst ActiveHydride [Ru]-H Active Catalyst Catalyst->ActiveHydride Activation H_acceptor H-Acceptor (CO₂/NEt₃) Catalyst->H_acceptor from H-donor Coordination Substrate Coordination ActiveHydride->Coordination Ketone 2-Methyl-1-hepten-3-one Ketone->Coordination HydrideTransfer Diastereoselective Hydride Transfer (Transition State) Coordination->HydrideTransfer ProductComplex [Ru]-Alkoxide Complex HydrideTransfer->ProductComplex ProductComplex->Catalyst Regeneration Product (S)- or (R)-Product ProductComplex->Product Release H_donor H-Donor (HCOOH/NEt₃) H_donor->ActiveHydride G cluster_main Primary Reaction cluster_regen Cofactor Regeneration Cycle Ketone 2-Methyl-1-hepten-3-one KRED KRED Enzyme Ketone->KRED Product Chiral Alcohol KRED->Product NADP NADP⁺ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH Enzyme NADP->GDH NADP->GDH Recycle Glucose Glucose Glucose->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-methyl-1-hepten-3-ol, a chiral allylic alcohol. A deep understanding of the three-dimensional arrangement of this molecule is critical for predicting its reactivity, biological activity, and interactions with other molecules, which is of paramount importance in the fields of synthetic chemistry and drug development. This document elucidates the key factors governing its conformational landscape, including allylic strain and intramolecular hydrogen bonding. We will explore the energetic penalties and stabilizing interactions that dictate the preferred spatial arrangements of its substituents. Furthermore, this guide outlines the primary experimental and computational methodologies employed to investigate these conformational dynamics, providing a robust framework for researchers in the field.

Introduction: The Significance of Molecular Conformation

The biological and chemical properties of a molecule are not solely determined by its atomic connectivity but are intrinsically linked to its three-dimensional structure. Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1] For flexible molecules like this compound, a multitude of conformers can exist in equilibrium, each with a distinct energy level. The population of these conformers, governed by the Boltzmann distribution, dictates the molecule's overall behavior. In drug design, for instance, the bioactive conformation that binds to a biological target may represent only a minor fraction of the total conformational ensemble in solution. Therefore, a thorough understanding of the conformational preferences of this compound is essential for rational molecular design and the prediction of its chemical and biological function.

Molecular Structure of this compound

This compound is a chiral secondary allylic alcohol with the molecular formula C8H16O.[2][3][4][5][6] Its structure features a heptene backbone with a methyl group at the 2-position and a hydroxyl group at the 3-position. The presence of a stereocenter at C3 gives rise to two enantiomers, (R)-2-methyl-1-hepten-3-ol and (S)-2-methyl-1-hepten-3-ol.

Key Structural Features:

  • Allylic Alcohol Moiety: The hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond, defining it as an allylic alcohol. This arrangement leads to unique reactivity and conformational properties.

  • Chiral Center: The C3 carbon is sp3-hybridized and bonded to four different groups (a hydrogen atom, a hydroxyl group, a vinyl group, and a butyl group), making it a chiral center.

  • Rotatable Bonds: The molecule possesses several single bonds around which rotation can occur, leading to a complex conformational landscape. PubChem computes a rotatable bond count of four.[2][3]

Below is a table summarizing the basic molecular properties of this compound.

PropertyValueSource
IUPAC Name 2-methylhept-1-en-3-olPubChem[2][3]
Molecular Formula C8H16OPubChem[2][3]
Molecular Weight 128.21 g/mol PubChem[2][3]
CAS Number 13019-19-7ChemicalBook[3][6]
Hydrogen Bond Donor Count 1PubChem[2][3]
Hydrogen Bond Acceptor Count 1PubChem[2][3]

Conformational Analysis: The Driving Forces

The conformational preferences of this compound are primarily dictated by a delicate balance of competing steric and electronic interactions. The two most significant factors are allylic strain and the potential for intramolecular hydrogen bonding.

Allylic Strain (A1,3 Strain)

Allylic strain, also known as A1,3 strain, is a type of steric strain that arises from the interaction between substituents on a double bond and a substituent on an adjacent sp3-hybridized carbon.[7][8] In this compound, this manifests as steric repulsion between the substituents on C1 and C3. To minimize this strain, the molecule will preferentially adopt conformations that place the smallest substituent at the allylic position (C3) in proximity to the double bond.[9]

The key rotational axis to consider for A1,3 strain is the C2-C3 bond. The substituents at C1 are the two vinyl protons, and the substituents at C3 are the hydroxyl group, a hydrogen atom, and the butyl chain. The methyl group at C2 also contributes to the overall steric environment. The magnitude of allylic strain is dependent on the size of the interacting groups.

G cluster_0 Allylic Strain in this compound C1 C1 C2 C2 C1->C2 double bond H_vinyl H C1->H_vinyl C3 C3 C2->C3 Me Methyl C2->Me R Butyl C3->R OH OH C3->OH H_chiral H C3->H_chiral H_vinyl->R A1,3 Strain H_vinyl->OH A1,3 Strain

Caption: Diagram illustrating the potential for A1,3 allylic strain in this compound.

Intramolecular Hydrogen Bonding: The O-H···π Interaction

A significant stabilizing factor in the conformation of allylic alcohols is the formation of an intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the carbon-carbon double bond.[2][10][11][12][13] This O-H···π interaction is a type of weak hydrogen bond that can significantly influence the relative energies of different conformers.[2][10][11][12][13] Computational studies on simpler allylic alcohols have shown that conformations allowing for this interaction are often the most stable.[12] The strength of this interaction is typically in the range of 2-3 kcal/mol.[12]

For an effective O-H···π interaction to occur in this compound, the C2-C3 bond must rotate to bring the hydroxyl group into proximity with the double bond. This often leads to a gauche arrangement around the C2-C3 bond.

G cluster_1 Intramolecular O-H···π Hydrogen Bonding C1 C1 C2 C2 C1->C2 π-bond C3 C3 C2->C3 O O C3->O H_hydroxyl H O->H_hydroxyl H_hydroxyl->C1 O-H···π H_hydroxyl->C2

Caption: Schematic of the intramolecular O-H···π hydrogen bond in an allylic alcohol.

Predicted Conformational Preferences of this compound

Based on the principles of allylic strain and intramolecular hydrogen bonding, we can predict the likely low-energy conformations of this compound. The relative energies of these conformers will be determined by the interplay of these two effects.

The following table presents a hypothetical but plausible set of low-energy conformers for (R)-2-methyl-1-hepten-3-ol, with estimated relative energies based on data for similar allylic alcohols.

ConformerDihedral Angle (H-C3-C2=C1)Key InteractionsEstimated Relative Energy (kcal/mol)
A ~60° (gauche)O-H···π hydrogen bond, minimized A1,3 strain0.0
B ~180° (anti)No O-H···π interaction, potential for A1,3 strain1.5 - 2.5
C ~-60° (gauche)Steric clash between butyl group and vinyl moiety> 3.0

Note: The actual energy values would require specific quantum mechanical calculations for this compound.

Experimental and Computational Approaches to Conformation Elucidation

The determination of the conformational landscape of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about through-space proximity of protons.[14][15][16] For this compound, NOE correlations between the hydroxyl proton and the vinyl protons would provide direct evidence for the presence of conformers with intramolecular hydrogen bonding.

    Step-by-Step NOESY/ROESY Protocol:

    • Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3 or C6D6) at a concentration of 5-10 mg/mL.

    • Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥ 500 MHz).

    • Set the mixing time to an appropriate value (typically 300-800 ms for NOESY, 150-300 ms for ROESY) to allow for the buildup of cross-peaks.

    • Process the data and analyze the cross-peaks. The presence of a cross-peak between the OH proton and the C1 vinyl protons would indicate their spatial proximity.

  • Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (3JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of the coupling constants between the C3 proton and the vinyl protons can provide insights into the preferred rotamers around the C2-C3 bond.

Computational Chemistry Workflows

Computational modeling is indispensable for mapping the potential energy surface of a molecule and identifying its stable conformers.

Workflow for Conformational Search and Energy Calculation:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER) to identify a broad range of possible conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to higher-level quantum mechanical calculations (e.g., Density Functional Theory with a suitable basis set like B3LYP/6-31G*) to obtain accurate geometries and relative energies.

  • Rotational Energy Profile: To understand the energy barriers between conformers, a rotational energy profile can be calculated by systematically rotating a specific dihedral angle (e.g., H-O-C3-C2) and calculating the energy at each step.

G cluster_workflow Computational Workflow for Conformational Analysis start Build 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search qm_opt Geometry Optimization & Energy Calculation (Quantum Mechanics) conf_search->qm_opt energy_profile Rotational Energy Profile Calculation qm_opt->energy_profile analysis Analysis of Stable Conformers and Rotational Barriers energy_profile->analysis

Caption: A typical computational workflow for the conformational analysis of a flexible molecule.

Conclusion and Future Perspectives

The conformational landscape of this compound is governed by a subtle interplay of allylic strain and intramolecular O-H···π hydrogen bonding. While the principles discussed in this guide provide a strong predictive framework, detailed experimental and computational studies are necessary to precisely quantify the energetic differences between conformers and the barriers to their interconversion. Such knowledge is invaluable for understanding and predicting the molecule's behavior in various chemical and biological contexts. Future research employing advanced NMR techniques and high-level computational methods will undoubtedly provide a more refined picture of the conformational dynamics of this and other chiral allylic alcohols, aiding in the development of new synthetic methodologies and therapeutic agents.

References

  • Allylic strain. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • This compound. PubChem. Retrieved January 13, 2026, from [Link]

  • Hoffmann, R. W. (1989). Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations. Chemical Reviews, 89(8), 1841–1860.
  • Miller, B. J., Lane, J. R., & Kjaergaard, H. G. (2011). Intramolecular OH⋯π interactions in alkenols and alkynols. Physical Chemistry Chemical Physics, 13(35), 15996-16005.
  • Bakke, J. M., et al. (1986). Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. Acta Chemica Scandinavica, Series B, 40, 589-593.
  • Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University.
  • Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • Zhao, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8485-8493.
  • Conformation of Allylic Alcohols and Intramolecular Hydrogen Bonding. (1986). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Allylic strain. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]

  • Exploring the distinct conformational preferences of allyl ethyl ether and allyl ethyl sulfide using rotational spectroscopy and computational chemistry. (2023). The Journal of Chemical Physics. [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). ResearchGate. Retrieved January 13, 2026, from [Link]

  • This compound. (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]

  • A study of some non-covalent functional group π interactions. (n.d.). UCL Discovery.
  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis. (2021, June 20). YouTube. [Link]

  • Rademacher, P., et al. (2005). Spectroscopic and theoretical studies on intramolecular OH-pi hydrogen bonding in 4-substituted 2-allylphenols. Organic & Biomolecular Chemistry, 3(14), 2691-2698.
  • Conformation: Anticipate the Reactants Approach to Allylic Systems for the Stereochemical Outcome. (2022, October 29). YouTube. [Link]

  • Reference-free NOE NMR analysis. (2018). Chemical Science. [Link]

  • Rotational Energy Profile Definition. (n.d.). Fiveable.
  • (3E)-2-methyl-3-hepten-1-ol. PubChem. Retrieved January 13, 2026, from [Link]

  • Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 2-Methylhept-3-en-1-ol. PubChem. Retrieved January 13, 2026, from [Link]

  • 8-TECH-2 The Nuclear Overhauser Effect. (n.d.).
  • 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. [Link]

  • Allyl alcohol(107-18-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Conformational Analysis. (n.d.). [PDF document].
  • Rotamer. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • 2-Methyl-1-hepten-3-yne. PubChem. Retrieved January 13, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2011). Accounts of Chemical Research, 44(8), 651-663.
  • Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020, September 5). YouTube. [Link]

  • Thermodynamic properties, vibrational assignment and rotational conformations of 2-methyl-1-butene. (1959). Journal of the American Chemical Society, 81(16), 4125-4129.
  • Energy profile for internal rotations in ethane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • ALEKS: Understanding the relative energy of rotational conformations. (2025, May 26). YouTube. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of the allylic alcohol, 2-Methyl-1-hepten-3-ol. Recognizing the scarcity of published experimental data for this specific compound, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing both state-of-the-art experimental methodologies and robust computational prediction techniques for its full thermodynamic characterization. By elucidating the protocols for determining key parameters such as heat capacity, enthalpy of combustion, and phase transition behavior, and contextualizing predicted data through comparative analysis with structurally related molecules, this guide offers a foundational understanding of the thermodynamic landscape of this compound, crucial for its application in chemical synthesis, reaction engineering, and pharmaceutical development.

Introduction: The Significance of this compound

This compound is an unsaturated alcohol characterized by a hydroxyl group positioned on a carbon atom adjacent to a carbon-carbon double bond, defining it as an allylic alcohol. This structural motif imparts unique reactivity and makes it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is paramount for a range of applications, from ensuring safety and efficiency in chemical processing to predicting its behavior in biological systems.

Key thermodynamic parameters such as enthalpy of formation, heat capacity, and Gibbs free energy govern the feasibility and energy balance of chemical reactions involving this compound. For instance, in drug development, these properties can influence a molecule's solubility, stability, and binding affinity to biological targets. This guide will therefore provide the necessary theoretical and practical framework for obtaining and interpreting these critical data points.

Synthesis and Characterization

A plausible and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction offers high yields and regioselectivity.

Proposed Synthesis via Grignard Reaction

The synthesis involves the reaction of a Grignard reagent, prepared from a suitable alkyl halide, with an α,β-unsaturated aldehyde. Specifically, the reaction of isopropenylmagnesium bromide with pentanal would yield the target molecule.

  • Step 1: Formation of the Grignard Reagent. Isopropenylmagnesium bromide is prepared by reacting 2-bromopropene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Reaction with the Aldehyde. The freshly prepared Grignard reagent is then reacted with pentanal. The nucleophilic isopropenyl group attacks the electrophilic carbonyl carbon of the pentanal.

  • Step 3: Acidic Workup. Subsequent quenching of the reaction mixture with a weak acid, such as aqueous ammonium chloride, protonates the resulting alkoxide to yield this compound.

Following the reaction, the product would be isolated and purified using standard techniques such as liquid-liquid extraction and distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, confirming the presence of the vinyl, methyl, and hydroxyl groups, as well as the alkyl chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the alcohol (typically a broad peak around 3300 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-H stretches of the alkyl groups.

Experimental Determination of Thermodynamic Properties

Due to the limited availability of experimental data for this compound, this section focuses on the detailed protocols for its experimental characterization.

Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions such as melting and boiling.[1][2][3]

  • Sample Preparation: Given that this compound is a volatile liquid, hermetically sealed aluminum pans are required to prevent sample loss during heating.[4][5][6][7] An analytical balance should be used to weigh approximately 2–10 mg of the sample into the pan, which is then sealed.[8]

  • Instrument Calibration: The DSC instrument must be calibrated for temperature and heat flow using certified standards, such as indium and sapphire, across the desired temperature range.

  • Measurement Procedure:

    • An empty, sealed hermetic pan is used as a reference.

    • A baseline measurement is performed with two empty, sealed pans to correct for any instrumental asymmetry.

    • A measurement of a sapphire standard is conducted to determine the heat capacity of the reference material.

    • The sample is then measured under the same conditions.

  • Data Analysis: The heat capacity of the sample is calculated from the difference in heat flow between the sample and the baseline, relative to the heat flow of the sapphire standard.

DSC_Workflow cluster_prep Sample Preparation cluster_cal Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis weigh Weigh 2-10 mg of This compound pan Place in hermetic aluminum pan weigh->pan seal Seal pan pan->seal sample_run Run Sample seal->sample_run calibrate Calibrate DSC with Indium and Sapphire ref Place empty sealed pan as reference calibrate->ref ref->sample_run baseline Run Baseline (empty pans) sapphire Run Sapphire Standard baseline->sapphire sapphire->sample_run calc Calculate Heat Capacity Cp(T) sample_run->calc

Figure 1: Experimental workflow for DSC measurement of heat capacity.
Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a substance.[9][10][11][12][13] For a volatile liquid like this compound, special handling is required to ensure complete combustion without premature evaporation.

  • Sample Preparation: A known mass of the liquid sample is encapsulated in a gelatin capsule or a similar combustible container of known enthalpy of combustion. Alternatively, a platinum crucible with a lid that can be opened remotely after sealing the bomb can be used.[14]

  • Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with excess pure oxygen (typically to around 25-30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Combustion and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any sample container.

Intermolecular Interactions: Isothermal Titration Calorimetry (ITC)

The hydroxyl group of this compound allows for hydrogen bonding, which can lead to self-association in the liquid phase. Isothermal Titration Calorimetry (ITC) can be used to study these weak intermolecular interactions.[8][15][16][17][18]

By titrating a concentrated solution of this compound into a non-polar, aprotic solvent (e.g., hexane) within the ITC sample cell, the enthalpy of dilution can be measured. The deviation of this enthalpy from that of a non-associating analogue can provide insight into the thermodynamics of hydrogen bond disruption. This data is crucial for understanding the liquid-phase non-ideality of the substance.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. Group contribution methods are particularly useful for their speed and ease of implementation.

The Joback Method

The Joback method is a group-contribution method that estimates several thermodynamic properties from molecular structure alone.[19][20][21][22][23] It involves breaking down the molecule into functional groups and summing their respective contributions.

For this compound (C₈H₁₆O), the Joback groups are:

  • 1 x >C= (a carbon in a double bond)

  • 1 x =CH₂ (a terminal vinyl group)

  • 1 x -CH< (a tertiary carbon)

  • 3 x -CH₂- (methylene groups)

  • 1 x -CH₃ (a primary methyl group)

  • 1 x -OH (an alcohol group)

These groups are used to estimate properties such as the normal boiling point, critical properties, and ideal gas heat capacity as a function of temperature.

Benson Group Increment Theory

The Benson group increment theory is another, often more accurate, group-contribution method for estimating the heat of formation, entropy, and heat capacity.[4][9][11][17][24][25][26][27] This method considers the immediate neighbors of each atom, providing a more refined estimation.

Benson_Groups cluster_groups Benson Groups mol This compound Structure g1 Cd-(H)2 g2 Cd-(C)2 g3 C-(Cd)(C)2(H) g4 O-(C)(H) g5 C-(O)(C)(H)2 g6 C-(C)2(H)2 g7 C-(C)(H)3

Figure 2: Benson groups for this compound.

Predicted Thermodynamic Data and Comparative Analysis

The following table summarizes the predicted thermodynamic properties for this compound using the Joback method, alongside experimental data for structurally related C7 compounds to provide context. This comparison allows for an analysis of the contributions of the methyl group, the double bond, and the hydroxyl group to the overall thermodynamic properties.

Table 1: Comparison of Thermodynamic Properties (Liquid Phase at 298.15 K)

PropertyThis compound (Predicted)n-Heptane (Experimental)[15][28][29][30]1-Heptene (Experimental)[1][19][20][24][25]3-Heptanol (Experimental)[3][10][18][21][31][32][33]
Formula C₈H₁₆OC₇H₁₆C₇H₁₄C₇H₁₆O
Molar Mass ( g/mol ) 128.21100.2098.19116.20
Normal Boiling Point (K) ~430 (Joback)371.6367.1430.2
Liquid Heat Capacity, Cp (J/mol·K) ~260 (Joback)224.7211.7238.0
Std. Enthalpy of Formation, ΔfH° (kJ/mol) ~-380 (Joback)-224.4-62.3-416.8

Analysis of Structural Contributions:

  • Effect of the Hydroxyl Group: Comparing 1-heptene and 3-heptanol, the addition of the hydroxyl group significantly increases the boiling point due to hydrogen bonding and increases the magnitude of the negative enthalpy of formation.

  • Effect of the Double Bond: The presence of the double bond in 1-heptene compared to n-heptane results in a slightly lower boiling point and a less negative enthalpy of formation, indicative of the higher energy content of the unsaturated bond.

  • Predicted Properties of this compound: The predicted boiling point is comparable to 3-heptanol, as both are C7 alcohols. The predicted heat capacity and enthalpy of formation reflect the combined structural features of an unsaturated, branched alcohol.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust framework for its thermodynamic characterization. The detailed experimental protocols for DSC and bomb calorimetry, coupled with the application of established computational methods like the Joback and Benson group increment theories, offer a clear pathway for researchers to obtain the necessary data. The comparative analysis with related compounds provides a logical estimation of its thermodynamic profile, highlighting the significant influence of the allylic alcohol functionality. This comprehensive approach ensures that the thermodynamic properties of this compound can be reliably determined, facilitating its effective use in scientific research and industrial applications.

References

  • Chemcasts. (n.d.). Thermophysical Properties of 1-heptene. Retrieved from [Link]

  • NIST. (n.d.). Heptane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Heptene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A new method for handling volatile and hygroscopic substances in bomb calorimetry. Enthalpy of formation of liquid butanol-1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptene (CAS 592-76-7). Retrieved from [Link]

  • Thermopedia. (2011, February 2). HEPTANE. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Heptanol (CAS 589-82-2). Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements. Retrieved from [Link]

  • Mettler Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • CheGuide. (n.d.). Property Estimation Joback Method. Retrieved from [Link]

  • You-iggy. (2023, March 19). 1-Heptene. Retrieved from [Link]

  • Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]

  • NIST. (n.d.). 3-Heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • F-Chart Software. (n.d.). n-HEPTANE. Retrieved from [Link]

  • Standard Reference Data. (n.d.). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O. Retrieved from [Link]

  • PubChem. (n.d.). 1-Heptene. Retrieved from [Link]

  • Jong, E. A. de, & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen. Retrieved from [Link]

  • Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 3-heptanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • Standard Reference Data. (2009, October 15). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon. Retrieved from [Link]

  • CoolProp. (n.d.). n-Heptane. Retrieved from [Link]

  • NIST. (n.d.). Heptane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Property Estimation - Joback Method: Non-Ring Groups Oxygen Groups. Retrieved from [Link]

  • Chegg. (n.d.). Use the Joback method to estimate the T_c and P_c of the compound 1- Hexanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benson group increment theory. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Heptanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Heptanol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II [Video]. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Synthon: Application Notes and Protocols for 2-Methyl-1-hepten-3-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Allylic Alcohol

In the landscape of organic synthesis, allylic alcohols are prized for their dual functionality, offering a rich platform for a variety of chemical transformations. Among these, 2-Methyl-1-hepten-3-ol stands out as a versatile building block. Its structure, featuring a secondary allylic alcohol and a terminal vinyl group, presents a unique combination of steric and electronic properties that can be exploited for the stereocontrolled synthesis of complex molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in academia and the pharmaceutical industry.

This document will delve into the practical synthesis of this compound via a Grignard reaction, a cornerstone of carbon-carbon bond formation.[1] Subsequently, we will explore its application in the Sharpless asymmetric epoxidation, a powerful tool for the enantioselective synthesis of chiral epoxy alcohols, which are themselves valuable synthetic intermediates.[2][3][4][5] Finally, we will discuss the potential of this compound as a precursor in the synthesis of insect pheromones and other natural products, highlighting its role in the construction of intricate molecular architectures.[6][7][8][9][10]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key properties of this compound are summarized below.[11]

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
IUPAC Name 2-methylhept-1-en-3-ol
CAS Number 13019-19-7
Appearance Colorless liquid (predicted)
Boiling Point Not readily available
Density Not readily available

Note: Experimental physical properties such as boiling point and density are not consistently reported in publicly available literature. These should be determined empirically.

Synthesis of this compound: A Detailed Protocol

The Grignard reaction remains a robust and widely used method for the formation of alcohols.[1] The following protocol details the synthesis of this compound from isobutyraldehyde and vinylmagnesium bromide.

Experimental Workflow: Grignard Synthesis

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagent_prep Vinylmagnesium Bromide (Commercial or freshly prepared) reaction Grignard Addition (0 °C to rt) reagent_prep->reaction start Isobutyraldehyde in anhydrous THF start->reaction Add Grignard Reagent quench Quench with sat. aq. NH₄Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • Isobutyraldehyde (freshly distilled)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled isobutyraldehyde (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the vinylmagnesium bromide solution (1.1 eq) dropwise from the dropping funnel to the stirred solution of isobutyraldehyde. Maintain the temperature at 0 °C during the addition. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Application in Asymmetric Synthesis: The Sharpless Epoxidation

The Sharpless asymmetric epoxidation is a reliable and highly enantioselective method for the conversion of allylic alcohols to epoxy alcohols.[2][3][4][5] These chiral epoxides are versatile intermediates that can be opened with various nucleophiles to generate a wide range of enantiomerically enriched compounds.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

G catalyst Ti(O-iPr)₄ + DET active_catalyst Chiral Titanium-Tartrate Dimer catalyst->active_catalyst Ligand Exchange substrate_complex Substrate-Catalyst Complex active_catalyst->substrate_complex Coordination of Allylic Alcohol peroxide_complex Peroxide-Substrate-Catalyst Complex substrate_complex->peroxide_complex Coordination of t-BuOOH product_complex Epoxy Alcohol-Catalyst Complex peroxide_complex->product_complex Oxygen Transfer product_complex->active_catalyst Product Release product Chiral Epoxy Alcohol product_complex->product

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Detailed Protocol for Asymmetric Epoxidation

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Aqueous solution of FeSO₄·7H₂O and tartaric acid (for quenching)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask containing powdered 4Å molecular sieves under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and cool to -20 °C. Add L-(+)-DET or D-(-)-DET (1.2 eq) followed by Ti(O-iPr)₄ (1.0 eq). Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in CH₂Cl₂ to the catalyst mixture.

  • Epoxidation: Add the anhydrous TBHP solution (2.0 eq) dropwise while maintaining the temperature at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a pre-cooled aqueous solution of FeSO₄·7H₂O and tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting epoxy alcohol by flash column chromatography.

ReagentRoleKey Considerations
Ti(O-iPr)₄ Lewis acid catalystHighly sensitive to moisture.
DET Chiral ligandThe choice of L-(+)- or D-(-)-DET determines the epoxide's stereochemistry.
TBHP OxidantAnhydrous conditions are crucial for high enantioselectivity.
4Å Molecular Sieves Drying agentRemoves water to maintain catalyst activity.

Potential Applications in Natural Product and Pheromone Synthesis

The chiral epoxy alcohol derived from this compound is a valuable intermediate for the synthesis of various natural products and insect pheromones.[6][7][8][9][10] The epoxide can be regioselectively opened by a variety of nucleophiles to introduce new functional groups with controlled stereochemistry. For example, the synthesis of certain insect pheromones, which are often chiral long-chain alcohols or their derivatives, could potentially utilize this building block. The stereocenters established in the epoxidation step can be carried through subsequent synthetic transformations to afford the final target molecule with high optical purity.

Conclusion and Future Outlook

This compound is a readily accessible and highly useful chiral synthon in organic synthesis. The protocols detailed herein for its preparation and subsequent asymmetric epoxidation provide a clear pathway for researchers to access enantiomerically enriched building blocks. The versatility of the resulting epoxy alcohol opens up numerous possibilities for the synthesis of complex and biologically active molecules. As the demand for stereochemically pure compounds in drug discovery and materials science continues to grow, the strategic application of such versatile synthons will undoubtedly play an increasingly important role.

References

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wikipedia. (2023).
  • WordPress. (n.d.).
  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgiLGPkTb_8BBw4secm9EB2-xxMPFMI_2J76zrJzlyjbsHmcMtDzy2c9PXGbxLN5h5MbJma6TKau8Oa3h0G67NORFh7k_TCUEJ-2LLXS-6C9rDGL6ozDxlSMsnxxko4msmhcZWQyAWFZbK3j6fQ0rNW5FlBkSXFuZfXuH0fui1rhbIn6FDNjgs8z8pGW18lX5YCSBS5tgFHFm84zk_RBcN_AB8aJccFABHKQtizex7fYEUwVJpkQI9qswhbdzsLJG6hCEpXy9LVAhDBusHGg==]([Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Methyl-1-hepten-3-ol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a chiral allylic alcohol, its structure presents a unique opportunity to demonstrate the power of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for unambiguous constitutional assignment. This document furnishes detailed, field-proven protocols for sample preparation and spectral acquisition, followed by an in-depth analysis of the resulting data. The causality behind experimental choices is explained, ensuring that researchers, scientists, and drug development professionals can adapt these methodologies for the characterization of similarly complex small molecules.

Introduction: The Analytical Challenge

This compound is an unsaturated alcohol featuring several key structural motifs: a terminal double bond, a secondary alcohol, a chiral center at the C3 position, and an aliphatic chain. The chemical non-equivalence of protons and carbons, coupled with scalar (J) couplings through bonds, makes NMR spectroscopy the definitive technique for its structural verification. A multi-faceted approach is required to assign every signal and confirm the molecule's precise connectivity. This guide details that approach, transforming a series of spectra into a coherent structural narrative.

Chemical Structure and Numbering Scheme:

For clarity, the following IUPAC-compliant numbering scheme will be used throughout this note for this compound.

Chemical structure of this compound with numbered atoms

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols and Methodologies

Scientific integrity in NMR begins with meticulous sample preparation and deliberate parameter selection. The protocols described below are designed to be self-validating systems, yielding high-quality, reproducible data.

Protocol: Sample Preparation for Solution-State NMR

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)[2]

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS) - often pre-mixed in solvent

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[3]

  • Pasteur pipette with cotton or glass wool plug

  • Vortex mixer

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of CDCl₃. Deuterated chloroform is chosen for its excellent solvating properties for moderately polar organic compounds and its convenient deuterium lock signal.[4] Gently vortex the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for achieving a stable magnetic field lock and sharp spectral lines.[1]

  • Filtration: To remove any microscopic solid impurities that can disrupt the magnetic field homogeneity, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the 5 mm NMR tube.[2]

  • Tube Filling and Capping: The final solvent height in the tube should be approximately 4.5-5.0 cm, ensuring the sample fills the detection region of the spectrometer's RF coil.[3][4] Cap the tube securely to prevent solvent evaporation.

  • Cleaning and Insertion: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropyl alcohol to remove any dust or fingerprints.[3] This prevents contamination of the spinner and the probe.

G cluster_prep Sample Preparation Workflow A 1. Weigh Sample (5-50 mg) B 2. Dissolve in CDCl3 (0.6-0.7 mL) A->B C 3. Filter Solution (Pipette with Cotton Plug) B->C D 4. Transfer to NMR Tube (4.5 cm height) C->D E 5. Clean Tube Exterior D->E F 6. Insert into Spectrometer E->F

Caption: A standardized workflow for preparing a high-quality NMR sample.

Protocol: 1D NMR Data Acquisition

Instrumentation: 500 MHz NMR Spectrometer with a broadband probe.

¹H NMR Acquisition:

  • Purpose: To determine the number of distinct proton environments, their chemical shifts (electronic environment), signal integrations (relative number of protons), and splitting patterns (neighboring protons).

  • Key Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans (NS): 8-16. Sufficient for good signal-to-noise (S/N) on a 5-10 mg sample.

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

¹³C{¹H} NMR Acquisition:

  • Purpose: To identify the number of unique carbon environments and their chemical shifts. Proton decoupling is used to simplify the spectrum to singlets.

  • Key Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30).

    • Number of Scans (NS): 256-1024. Needed due to the low natural abundance (~1.1%) of the ¹³C isotope.[5]

    • Spectral Width (SW): ~220-240 ppm.

    • Relaxation Delay (D1): 2 seconds.

DEPT-135 Acquisition:

  • Purpose: A spectral editing technique to differentiate carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are not observed.[6][7]

  • Key Parameters:

    • Pulse Program: DEPT-135 (dept135).

    • Number of Scans (NS): 128-512. More sensitive than a standard ¹³C experiment.

    • Relaxation Delay (D1): 2 seconds.

Protocol: 2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. A cross-peak between two proton signals indicates they are J-coupled.[8]

  • Key Parameters:

    • Pulse Program: Standard DQF-COSY (cosygpqf).

    • Number of Scans (NS): 2-4 per increment.

    • Increments (F1 dimension): 256-512.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[9] It is significantly more sensitive than older HETCOR methods.

  • Key Parameters:

    • Pulse Program: Edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

    • Number of Scans (NS): 2-8 per increment.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz (typical for sp³ and sp² C-H).

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-4 bonds. This is crucial for piecing together the carbon skeleton and identifying quaternary carbons.[9][10]

  • Key Parameters:

    • Pulse Program: Standard HMBC (hmbcgplpndqf).

    • Number of Scans (NS): 8-16 per increment.

    • Long-Range Coupling Constant: Optimized for 7-8 Hz to observe typical ²J(C,H) and ³J(C,H) couplings.[8]

Spectral Analysis and Data Interpretation

The following section details the expected NMR data for this compound based on established chemical shift principles and spectral database information for similar structures.

Predicted ¹H and ¹³C NMR Data

The combination of 1D spectra provides the foundational data for the structural assignment. The DEPT-135 spectrum is particularly useful for differentiating the methylene groups from the methine and methyl groups.[11]

Atom No.Carbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)¹H Multiplicity¹H Integration
1CH₂~115~5.2, ~5.1d, d2H
2C~145---
3CH~75~4.1t1H
4CH₂~35~1.5m2H
5CH₂~28~1.3m2H
6CH₂~23~1.3m2H
7CH₃~14~0.9t3H
8CH₃~18~1.7s3H
OH--~1.5-2.5br s1H

Table 1: Predicted ¹H and ¹³C chemical shifts, multiplicities, and integrations for this compound in CDCl₃.

Analysis of ¹H Spectrum:

  • Vinyl Protons (H1): The two geminal protons on C1 are diastereotopic and will appear as two distinct signals, likely complex doublets, in the downfield region (~5.1-5.2 ppm).

  • Methine Proton (H3): This proton, attached to the carbon bearing the hydroxyl group, is expected around 4.1 ppm. It will be split into a triplet by the two adjacent protons on C4.

  • Methyl Protons (H8): The methyl group on the double bond (C8) will appear as a singlet around 1.7 ppm.

  • Alkyl Chain (H4, H5, H6, H7): The protons of the butyl chain will appear in the typical upfield aliphatic region (0.9-1.5 ppm). The terminal methyl group (H7) will be a triplet.

  • Hydroxyl Proton (OH): This signal is often a broad singlet and its chemical shift is concentration and temperature dependent. It can be confirmed by adding a drop of D₂O to the sample, which will cause the OH signal to disappear.[12]

Analysis of ¹³C and DEPT-135 Spectra:

  • C1 & C2: The sp² carbons of the double bond will be downfield, with the quaternary C2 appearing around 145 ppm and the CH₂ (C1) around 115 ppm.

  • C3: The carbon attached to the oxygen will be in the 70-75 ppm range.

  • DEPT-135: C1, C4, C5, and C6 will give negative signals (CH₂). C3, C7, and C8 will give positive signals (CH and CH₃). C2 will be absent. This provides a rapid check of carbon types.[7]

2D Correlation Analysis: Assembling the Structure

While 1D spectra provide the pieces, 2D spectra reveal how they connect.

COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. Key expected correlations include:

  • A strong cross-peak between the H3 proton (~4.1 ppm) and the H4 protons (~1.5 ppm).

  • Correlations tracing the alkyl chain: H4 ↔ H5 ↔ H6 ↔ H7 .

  • Weak correlations may be observed between the vinyl protons (H1) and the allylic methyl protons (H8).

HSQC Analysis: The HSQC spectrum provides the definitive one-bond C-H linkages, confirming the assignments made in Table 1. Each cross-peak connects a proton signal on the F2 (horizontal) axis to its directly bonded carbon on the F1 (vertical) axis.

G cluster_mol Key HSQC (1-Bond) Correlations C1 C1 (~115) H1 H1 (~5.1) H1->C1 C3 C3 (~75) H3 H3 (~4.1) H3->C3 C4 C4 (~35) H4 H4 (~1.5) H4->C4 C7 C7 (~14) H7 H7 (~0.9) H7->C7 C8 C8 (~18) H8 H8 (~1.7) H8->C8

Caption: Diagram showing expected one-bond C-H correlations from an HSQC experiment.

HMBC Analysis: The HMBC spectrum is the final key to assembling the carbon framework by showing correlations over 2 and 3 bonds. This is essential for connecting the vinyl group, the chiral center, and the alkyl chain.

Key Expected HMBC Correlations:

  • H1 → C2, C3: The vinyl protons (H1) will show correlations to the quaternary carbon C2 and the alcohol-bearing carbon C3, firmly establishing the allylic alcohol moiety.

  • H8 → C1, C2, C3: The allylic methyl protons (H8) are powerful probes, showing 2-bond correlations to C2 and 3-bond correlations to C1 and C3. This confirms the position of the methyl group on the double bond.

  • H3 → C1, C2, C4, C5: The methine proton at the chiral center (H3) will correlate to carbons in the vinyl group (C1, C2) and down the alkyl chain (C4, C5), bridging the two parts of the molecule.

  • H4 → C3, C5, C6: The first methylene protons of the chain (H4) will correlate back to the chiral center (C3) and further down the chain.

G cluster_mol Key HMBC (Multi-Bond) Correlations C1 C1 H1 H1 C2 C2 H1->C2 ²J C3 C3 H1->C3 ³J H3 H3 H3->C2 ²J C4 C4 H3->C4 ²J C8 C8 H8 H8 H8->C1 ³J H8->C2 ²J H8->C3 ³J

Caption: Diagram showing key 2- and 3-bond correlations expected in the HMBC spectrum.

Conclusion

The structural elucidation of this compound is systematically achieved through a logical progression of NMR experiments. ¹H and ¹³C NMR provide the initial census of atoms, while DEPT-135 efficiently sorts the carbon signals by type. The connectivity puzzle is solved using 2D techniques: COSY maps the H-H coupling network, HSQC pairs each proton with its parent carbon, and HMBC reveals the long-range H-C correlations that unambiguously assemble the complete molecular skeleton. This integrated approach represents a robust and reliable methodology for the structural verification of novel or synthesized organic molecules in research and industrial settings.

References

  • University of Wisconsin-Madison. (n.d.). Sample Preparation. Available at: [Link]

  • ResearchGate. (n.d.). Temperature dependence of 1 H NMR spectra of allyl alcohol adsorbed on.... Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Hrčak. (1964). The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol. Croatica Chemica Acta, 36(3), 111-117. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

  • AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • YouTube. (2024). CHEM 2325 Module 2: NMR Integration. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • Study.com. (n.d.). Assign a chemical shift to each carbon in 6-methyl-5-hepten-2-ol. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1-hepten-3-ol is a volatile organic compound (VOC) with significance in various fields, including flavor and fragrance chemistry, as well as a potential biomarker in biomedical research. Its unique structure, featuring a secondary alcohol, a methyl branch, and a terminal double bond, presents a distinct fragmentation pattern in mass spectrometry. This application note provides a detailed protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and an in-depth interpretation of its electron ionization (EI) mass spectrum. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust methods for the identification and characterization of this and similar compounds.

Part 1: Sample Preparation for GC-MS Analysis

The quality of GC-MS data is fundamentally dependent on proper sample preparation. For a volatile analyte like this compound, the primary goal is to efficiently introduce the compound into the GC-MS system while minimizing matrix interference.

Protocol 1: Direct Liquid Injection

This protocol is suitable for relatively clean samples where this compound is present in a volatile organic solvent.

  • Solvent Selection: Choose a high-purity, volatile solvent that does not co-elute with the analyte. Hexane, pentane, and dichloromethane are excellent choices.[1][2]

  • Sample Dilution: Prepare a stock solution of the sample containing this compound at a concentration of approximately 1 mg/mL.[1] From this stock, create a working solution with a concentration between 1-10 µg/mL.

  • Vial Preparation: Transfer the final dilution to a 2 mL autosampler vial. Ensure the vial is clean and free of contaminants.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from complex matrices, such as biological fluids or food samples.[3]

  • Sample Preparation: Place a known quantity (e.g., 1-5 mL of a liquid sample or 0.5-2 g of a solid sample) into a 20 mL headspace vial.

  • Matrix Modification (Optional): For aqueous samples, adding sodium chloride (e.g., 2g for an 8mL sample) can increase the volatility of the analyte.[4]

  • SPME Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile compounds.

  • Extraction: Place the vial in a heating block or water bath. Expose the SPME fiber to the headspace above the sample. Typical extraction conditions are 40-60°C for 20-40 minutes.[4]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analyte onto the column.

Part 2: GC-MS Analysis Protocol

The following parameters are a robust starting point for the analysis of this compound and can be optimized for specific instrumentation and applications.

Parameter Condition Rationale
Gas Chromatograph Agilent 7890A or equivalentProvides reliable and reproducible chromatographic separation.
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar column suitable for the separation of a wide range of VOCs.[5]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[5]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte.[5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)The mode is chosen based on the expected analyte concentration.[1]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A temperature ramp allows for the separation of compounds with a range of boiling points.[5]
Mass Spectrometer Agilent 5975C or equivalentA sensitive and reliable detector for compound identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.[5]
Mass Range m/z 35-200Covers the expected molecular ion and fragment ions of the analyte.
Ion Source Temp. 230°COptimizes ionization efficiency and minimizes thermal degradation.[5]
Quadrupole Temp. 150°CEnsures stable ion transmission.[5]

Part 3: Interpretation of the Mass Spectrum of this compound

The mass spectrum of this compound (C8H16O, Molecular Weight: 128.21 g/mol ) is characterized by several key fragmentation pathways common to secondary and allylic alcohols.[6][7]

Molecular Ion (M+•)

The molecular ion peak at m/z 128 is expected to be of low abundance or even absent, which is a common characteristic for alcohols due to their propensity for rapid fragmentation upon ionization.[6]

Primary Fragmentation Pathways
  • α-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.[6] For this compound, two primary α-cleavage events are possible:

    • Loss of a butyl radical (•C4H9): Cleavage between C3 and C4 results in a resonance-stabilized fragment at m/z 71 . This is anticipated to be a significant peak in the spectrum.

    • Loss of an isopropenyl radical (•C3H5): Cleavage between C2 and C3 leads to the formation of a fragment at m/z 85 .

  • Allylic Cleavage: The presence of a double bond at the C1 position makes the C-C bond at the C3-C4 position susceptible to allylic cleavage, which would also contribute to the formation of the ion at m/z 71 .[7]

  • Dehydration (Loss of H2O): A characteristic fragmentation of alcohols is the elimination of a water molecule (18 Da), leading to an M-18 peak.[6] For this compound, this would result in a peak at m/z 110 .

Predicted Key Fragment Ions
m/z Proposed Fragment Structure Fragmentation Pathway Expected Intensity
128[C8H16O]+•Molecular IonVery Low to Absent
110[C8H14]+•Dehydration (Loss of H2O)Low to Medium
85[C5H9O]+α-Cleavage (Loss of •C3H5)Medium
71[C4H7O]+α-Cleavage/Allylic Cleavage (Loss of •C4H9)High (likely Base Peak)
57[C4H9]+Butyl cationMedium
43[C3H7]+Propyl/Isopropyl cationMedium

Part 4: Visualization of Workflows and Mechanisms

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Sample Matrix Prep Direct Injection Prep (Dilution in Solvent) Sample->Prep SPME HS-SPME Prep (Extraction) Sample->SPME GC_Inlet GC Inlet (250°C) Prep->GC_Inlet Liquid Injection SPME->GC_Inlet Thermal Desorption GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization EI Ionization (70 eV) GC_Column->MS_Ionization MS_Analysis Mass Analyzer (Quadrupole) MS_Ionization->MS_Analysis Detector Detector MS_Analysis->Detector TIC Total Ion Chromatogram Detector->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search Spectral Library Search (e.g., NIST) Mass_Spectrum->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Identification Compound Identification Library_Search->Identification Fragmentation_Analysis->Identification

Caption: GC-MS workflow for this compound analysis.

Fragmentation Mechanism

The primary electron ionization fragmentation pathways for this compound are illustrated below.

Fragmentation_Mechanism Predicted EI Fragmentation of this compound cluster_alpha α-Cleavage cluster_other Other Pathways M This compound [C8H16O]+• m/z 128 F85 [C5H9O]+ m/z 85 M->F85 - •C3H5 F71 [C4H7O]+ m/z 71 M->F71 - •C4H9 F110 [C8H14]+• m/z 110 M->F110 - H2O

Caption: Key fragmentation pathways of this compound.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using GC-MS. The detailed protocols for sample preparation and instrument parameters offer a reliable starting point for method development. The in-depth analysis of the predicted mass spectrum, based on established fragmentation principles for secondary and allylic alcohols, equips researchers with the necessary knowledge to confidently identify this compound and interpret its mass spectral data. The provided workflows and diagrams serve as valuable visual aids for understanding the experimental and mechanistic aspects of this analysis.

References

  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved January 13, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 13, 2026, from [Link]

  • Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Available at: [Link]

  • NIST. (n.d.). Cyclooctyl alcohol. In NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

  • IJOER. (n.d.). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. Retrieved January 13, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 13, 2026, from [Link]

Sources

Application Notes & Protocols for 2-Methyl-1-hepten-3-ol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Characterization and Formulation

Abstract and Introduction

2-Methyl-1-hepten-3-ol is a volatile organic compound with significant potential in the flavor and fragrance industry. This guide provides a comprehensive overview of its application, detailing its sensory profile, analytical characterization, and practical formulation protocols. As a C8 aliphatic alcohol, its unique chemical structure lends itself to intriguing olfactory properties that can be harnessed to create novel and impactful sensory experiences.[1][2] This document is intended for researchers and professionals in the field, offering both theoretical insights and actionable experimental designs to explore the full potential of this versatile molecule.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties influence its volatility, solubility, and stability within a formulation.

PropertyValueSource
Molecular Formula C8H16OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
CAS Number 13019-19-7ChemicalBook[3]
Boiling Point 67-69 °C @ 12 TorrGuidechem[2]
LogP (Octanol/Water) 2.11360Guidechem[2]
Appearance Colorless to pale yellow liquidThe Good Scents Company

Olfactory and Sensory Characterization

The primary value of this compound lies in its distinct aroma profile. Comprehensive sensory analysis is crucial for its effective utilization. The odor is often described as having green, herbaceous, and slightly mushroom-like facets, with a subtle waxy undertone. This complexity allows it to be used as a modifier in a variety of fragrance and flavor accords.

Protocol for Sensory Panel Evaluation

This protocol outlines a standardized method for evaluating the olfactory properties of this compound using a trained sensory panel. The objective is to create a detailed sensory profile and determine its odor detection threshold.

Materials:

  • This compound (high purity, >98%)

  • Odorless solvent (e.g., Diethyl Phthalate or Ethanol)

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips (blotters)[4]

  • Controlled environment sensory booths

Procedure:

  • Preparation of Dilutions: Prepare a serial dilution of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, with subsequent dilutions down to 0.001%.

  • Panelist Screening: Select 10-15 trained panelists with demonstrated olfactory acuity.

  • Sample Presentation: Dip smelling strips into each dilution to a depth of 1 cm.[4] Present the samples to the panelists in a randomized and blind fashion to avoid bias.[4]

  • Descriptive Analysis: Panelists are to describe the odor characteristics at various dilutions using a standardized lexicon of terms (e.g., green, mushroom, earthy, waxy, floral).[5][6]

  • Intensity Rating: On a scale of 1 (very weak) to 9 (very strong), panelists rate the perceived intensity of the aroma for each dilution.

  • Odor Threshold Determination: The odor detection threshold is determined as the concentration at which 50% of the panelists can reliably detect a difference between the sample and a blank solvent.

  • Data Analysis: Compile the descriptive terms and intensity ratings. A spider web plot or flavor profile analysis can be used to visualize the sensory profile.

Causality Behind Experimental Choices:

  • Serial Dilution: Evaluating the compound at different concentrations is crucial as the perceived odor character can change significantly with dilution.

  • Randomized, Blind Presentation: This minimizes psychological biases, ensuring that the panelists' responses are based solely on the olfactory stimulus.[4]

  • Standardized Lexicon: Using a common language for descriptors ensures that the data collected is consistent and comparable across panelists.[5]

Analytical Chemistry Protocols

Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for verifying purity and identifying trace impurities that could impact the final aroma.[7]

Protocol for GC-MS Analysis

This protocol provides a robust method for the qualitative and quantitative analysis of this compound.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[8]

  • High-purity Helium carrier gas

  • This compound sample

  • Solvent (e.g., Hexane or Dichloromethane)

GC-MS Parameters:

ParameterSettingRationale
Injector Temp. 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Flow 1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minSeparates the analyte from potential impurities with varying boiling points.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Mass Range m/z 35-350Captures the molecular ion and key fragment ions of the analyte and potential impurities.

Data Interpretation:

  • Purity Assessment: The purity of the sample is determined by the relative peak area of this compound compared to the total area of all detected peaks.

  • Impurity Identification: The mass spectrum of any minor peaks should be compared against a spectral library (e.g., NIST) to identify potential impurities.[8] The Kovats Retention Index can also be used for further confirmation.[1][9]

Application in Flavor and Fragrance Formulations

This compound's green and mushroom-like notes make it a valuable component in creating natural-smelling accords. It can be used to impart a sense of moist earthiness in "forest floor" or "petrichor" type fragrances, or to add a fresh, sappy greenness to floral and herbal compositions.

Experimental Workflow for Formulation

formulation_workflow cluster_concept Conceptualization cluster_dev Development & Iteration cluster_final Finalization concept Define Target Accord (e.g., 'Misty Forest') base Create Base Accord (Woody, Mossy Notes) concept->base incorporate Incorporate this compound (Start at 0.1%) base->incorporate eval1 Sensory Evaluation (Blotter & Skin) incorporate->eval1 modify Modify & Refine (Adjust levels, add modifiers) eval1->modify Iterate stability Stability & Compatibility Testing (In final product base) eval1->stability Optimized modify->incorporate final_eval Final Panel Evaluation stability->final_eval

Caption: Workflow for incorporating this compound into a fragrance accord.

Example Formulation: "Earthy Mushroom" Flavor Accord

This sample formulation demonstrates how this compound can be used to build a savory, earthy flavor profile. This accord is suitable for use in soups, sauces, and plant-based meat alternatives.

IngredientParts (w/w)Olfactory Contribution
This compound 5 Key Note: Fresh, earthy, mushroom
1-Octen-3-ol15Classic mushroom, earthy, fungal
Geosmin (1% solution)2Damp earth, petrichor
Dimethyl Sulfide (10% solution)8Savory, sulfurol, cooked vegetable
2-Methyl-3-furanthiol (1% solution)3Roasted meat, savory
Vanillin1Sweetness, rounds out harsh notes
Propylene Glycol (Solvent)66Carrier
Total 100

Protocol for Compounding:

  • Accurately weigh each ingredient into a glass beaker.

  • Start with the solvent (Propylene Glycol).

  • Add the other ingredients in descending order of their quantity.

  • Stir gently until a homogenous solution is achieved.

  • Transfer to an airtight, amber glass bottle and allow the accord to mature for at least 48 hours before evaluation. This allows the individual components to meld and create a cohesive profile.

Regulatory and Safety Considerations

When developing commercial products, it is imperative to adhere to industry safety standards. While this compound itself may not have a specific FEMA GRAS listing, structurally related compounds such as 2-Methylheptan-3-one and (±)-1-Hepten-3-ol do, providing some context for its potential safety profile.[10][11] The Flavor and Extract Manufacturers Association (FEMA) provides guidance on the safety assessment of flavoring ingredients.[12][13] Researchers should always consult the latest regulatory guidelines and conduct appropriate safety assessments for their specific application and usage levels.

Conclusion and Future Directions

This compound is a compelling aroma chemical with a unique profile that bridges the gap between green and earthy notes. The protocols and application notes provided herein offer a framework for its systematic evaluation and creative application. Future research could focus on the enantiomeric separation of this molecule, as chirality often plays a significant role in olfaction, potentially revealing even more nuanced and powerful aroma profiles. Furthermore, exploring its synergistic effects with other novel raw materials will continue to push the boundaries of flavor and fragrance creation.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12869946, (3E)-2-methyl-3-hepten-1-ol. Retrieved from [Link]

  • MDPI. (2019). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review. Retrieved from [Link]

  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13095279, 2-Methylhept-1-en-6-yn-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Flavor Extract Manufacturers Association. (n.d.). 2-METHYLHEPTAN-3-ONE. Retrieved from [Link]

  • Flavor Extract Manufacturers Association. (2019). FEMA GRAS 29 December 2019.
  • Flavor Extract Manufacturers Association. (2020). 0320 FEMA GRAS 29.
  • Flavor Extract Manufacturers Association. (n.d.). (±)-1-HEPTEN-3-OL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518678, this compound. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (2005). GRAS Substances (4069-4253).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86781, 2-Methylheptan-3-ol. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Methyl-1-hepten-3-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral allylic alcohols are foundational pillars in modern asymmetric synthesis, serving as versatile intermediates for the construction of complex molecular architectures.[1][2] Among these, 2-Methyl-1-hepten-3-ol, a secondary allylic alcohol, presents a valuable C8 chiral synthon. Its strategic placement of a stereocenter adjacent to a reactive vinyl group allows for a multitude of stereocontrolled transformations. This guide provides an in-depth exploration of the asymmetric synthesis of this compound and delineates its application in preparing key structural motifs, such as chiral epoxides and diols, which are prevalent in pharmaceuticals, natural products, and insect pheromones.[3][4][5] Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided to enable researchers to effectively integrate this building block into their synthetic programs.

Strategic Importance and Synthetic Access

The synthetic value of a chiral building block is intrinsically linked to the efficiency and stereoselectivity of its preparation. For this compound, two primary strategies are paramount: direct asymmetric synthesis and kinetic resolution of the racemate.

Asymmetric Synthesis via Catalytic Vinyl Addition

The most direct approach to enantiomerically enriched this compound is the asymmetric 1,2-addition of a vinyl nucleophile to hexanal.[1][6] This method constructs the chiral center in a single, atom-economical step. The success of this transformation hinges on the use of a chiral catalyst or ligand to differentiate the enantiotopic faces of the aldehyde.

Causality of Method Choice: Catalytic asymmetric addition is often preferred over stoichiometric methods due to lower catalyst loadings, milder reaction conditions, and a reduction in chiral waste. The use of chiral ligands, such as derivatives of 1,1'-bi-2-naphthol (BINOL), in conjunction with organometallic reagents (e.g., Grignard or organozinc) has proven highly effective for this class of transformation, affording high levels of enantioselectivity.[7][8] The catalyst system forms a transient chiral environment around the aldehyde, sterically directing the incoming vinyl nucleophile to one face of the carbonyl.

Kinetic Resolution via Sharpless Asymmetric Epoxidation

An alternative and classic strategy is the kinetic resolution of racemic this compound. The Sharpless-Katsuki epoxidation is exceptionally well-suited for this purpose.[3][9] In this process, a titanium isopropoxide catalyst, complexed with a chiral diethyl tartrate (DET) ligand, preferentially epoxidizes one enantiomer of the allylic alcohol at a much faster rate than the other.

Self-Validating System: This method is inherently self-validating. The reaction yields two valuable, separable products: the unreacted, enantiomerically enriched allylic alcohol and the enantiomerically pure epoxy alcohol. The theoretical maximum yield for the resolved alcohol is 50%, but this approach can provide material with very high enantiomeric excess (ee).[9] The choice between (+)-DET and (-)-DET dictates which enantiomer of the alcohol is recovered.

G cluster_0 Synthetic Routes to Enantiopure this compound Hexanal Hexanal AsymAdd Asymmetric 1,2-Addition Hexanal->AsymAdd VinylMgBr Vinylmagnesium Bromide VinylMgBr->AsymAdd ChiralCat Chiral Catalyst (e.g., Ti-BINOL) ChiralCat->AsymAdd controls enantioselectivity S_Alcohol (S)-2-Methyl-1-hepten-3-ol (High ee) AsymAdd->S_Alcohol Racemic Racemic This compound Sharpless Sharpless Asymmetric Epoxidation Ti(OiPr)4, (+)-DET, TBHP Racemic->Sharpless R_Alcohol (R)-2-Methyl-1-hepten-3-ol (Recovered, High ee) Sharpless->R_Alcohol Slower reaction Epoxy (2S,3S)-Epoxy Alcohol (Formed) Sharpless->Epoxy Faster reaction

Caption: Key strategies for obtaining enantiomerically pure this compound.

Synthetic Utility and Key Transformations

Once obtained in enantiopure form, this compound is a versatile precursor for more complex chiral molecules. Its utility stems from the ability to perform diastereoselective reactions on the adjacent double bond, controlled by the existing stereocenter.

Diastereoselective Epoxidation

The directed epoxidation of an enantiopure allylic alcohol is a powerful tactic for installing a second stereocenter with high diastereoselectivity. The Sharpless Asymmetric Epoxidation protocol, when applied to an already chiral alcohol, exhibits strong substrate control.[3][10] The chiral catalyst-substrate complex directs the oxidant to a specific face of the alkene, leading to the formation of a single, major diastereomer of the epoxy alcohol. These chiral epoxy alcohols are invaluable intermediates, readily opened by a wide range of nucleophiles to generate 1,2-diols, amino alcohols, and other highly functionalized motifs.[3][11]

Application in Pheromone Synthesis

The structural motif of this compound is closely related to several insect pheromones. For instance, 4-methylheptan-3-ol is an aggregation pheromone for the elm bark beetle, and its biological activity is highly dependent on its stereochemistry.[4] While not a direct precursor, the synthetic methodologies used to prepare and modify this compound are directly applicable to the synthesis of these and other structurally related pheromones, where precise stereochemical control is paramount for biological activity.[5][12]

G cluster_1 Synthetic Transformations of Chiral this compound Start Enantiopure This compound Epoxidation Directed Epoxidation (e.g., Sharpless or m-CPBA) Start->Epoxidation Epoxide Chiral Epoxy Alcohol (High Diastereoselectivity) Epoxidation->Epoxide Opening Nucleophilic Ring-Opening Epoxide->Opening Diol 1,2-Diol Opening->Diol AminoAlcohol Amino Alcohol Opening->AminoAlcohol Other Other Functionalized Products Opening->Other

Caption: Workflow for the derivatization of chiral this compound.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions involving organometallic reagents are highly sensitive to air and moisture and must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Asymmetric Synthesis of (S)-2-Methyl-1-hepten-3-ol via Catalytic Vinyl Grignard Addition

This protocol is based on established methods for the catalytic enantioselective addition of Grignard reagents to aldehydes.[7][8]

Materials:

  • Hexanal (1.0 g, 10.0 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol)

  • Titanium(IV) isopropoxide (0.35 mL, 1.2 mmol)

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL) (0.34 g, 1.2 mmol)

  • Anhydrous Toluene (50 mL)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried, 250 mL three-necked flask under an argon atmosphere, add (S)-BINOL (0.34 g) and anhydrous toluene (30 mL). Stir the suspension, then add titanium(IV) isopropoxide (0.35 mL). Heat the mixture to 50 °C for 1 hour to form the chiral catalyst complex. Cool the resulting yellow solution to -40 °C (acetonitrile/dry ice bath).

  • Aldehyde Addition: Add a solution of hexanal (1.0 g) in anhydrous toluene (10 mL) to the catalyst solution dropwise over 10 minutes. Stir the mixture at -40 °C for an additional 20 minutes.

  • Grignard Addition: Slowly add vinylmagnesium bromide solution (12.0 mL) to the reaction mixture via syringe pump over 1 hour, maintaining the internal temperature below -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (30 mL) at -40 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford (S)-2-Methyl-1-hepten-3-ol as a colorless oil.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Parameter Expected Value
Yield 65-80%
Enantiomeric Excess (ee) >90%
Protocol 2: Kinetic Resolution of (±)-2-Methyl-1-hepten-3-ol via Sharpless Epoxidation

This protocol is adapted from the well-established Sharpless-Katsuki epoxidation procedure for kinetic resolution.[3][13]

Materials:

  • Racemic this compound (2.56 g, 20.0 mmol)

  • Titanium(IV) isopropoxide (0.59 mL, 2.0 mmol)

  • L-(+)-Diethyl tartrate (L-(+)-DET) (0.41 mL, 2.4 mmol)

  • tert-Butyl hydroperoxide (TBHP) (5.5 M in decane, 2.2 mL, 12.0 mmol)

  • Powdered 3Å molecular sieves (activated, 2.0 g)

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • 10% aqueous tartaric acid solution

  • Diethyl ether

Procedure:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask containing activated 3Å molecular sieves (2.0 g) and a magnetic stir bar, add anhydrous DCM (100 mL) under an argon atmosphere. Cool the flask to -20 °C (brine/ice bath).

  • Catalyst Formation: Add L-(+)-diethyl tartrate (0.41 mL) followed by titanium(IV) isopropoxide (0.59 mL). Stir the mixture for 30 minutes at -20 °C until a homogenous yellow solution is formed.

  • Substrate Addition: Add the racemic this compound (2.56 g) to the catalyst solution. Stir for 10 minutes.

  • Epoxidation: Add the TBHP solution (2.2 mL) dropwise over 15 minutes. The reaction is exothermic and the color may darken. Seal the flask and store it in a freezer at -20 °C for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC to approximately 55-60% conversion. This ensures high enantiomeric excess of the remaining alcohol.

  • Workup: Quench the reaction by adding 10% aqueous tartaric acid solution (20 mL) and stirring vigorously for 1 hour at room temperature. The two phases should become clear.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the mixture of the unreacted alcohol and the epoxy alcohol by flash column chromatography on silica gel. The less polar alcohol will elute first. This will yield the enantiomerically enriched (R)-2-Methyl-1-hepten-3-ol.

Parameter Expected Value
Yield of (R)-alcohol ~40-45% (max 50%)
Enantiomeric Excess (ee) >98%

References

  • Evans, D. A., et al. (2002). A broadly useful catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. Journal of the American Chemical Society. Available at: [Link]

  • Jørgensen, K. A., et al. (2010). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Feringa, B. L., et al. (2020). Asymmetric Synthesis of Homoallylic Alcohols featuring Vicinal Tetrasubstituted Carbon Centers via Dual Pd/Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Trost, B. M., et al. (2020). Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic[9][14]-Meisenheimer Rearrangements. Angewandte Chemie International Edition. Available at: [Link]

  • Chan, A. S. C., et al. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality. Available at: [Link]

  • Sharpless, K. B., et al. (1987). Asymmetric Epoxidation of Allylic Alcohols: (2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses. Available at: [Link]

  • Wikipedia. Sharpless epoxidation. Available at: [Link]

  • ResearchGate. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Sharpless Epoxidation. Available at: [Link]

  • Riva, S., et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of this compound. Available at: [Link]

  • Tang, W., et al. (2012). Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1][14]-allylic alcohol transposition. Chemical Science. Available at: [Link]

  • Grubbs, R. H., et al. (2012). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters. Available at: [Link]

  • Chan, A. S. C., et al. (2014). Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes. Molecules. Available at: [Link]

  • Kita, Y., et al. (2017). Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. Molecules. Available at: [Link]

  • Buchwald, S. L., et al. (2022). Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. Journal of the American Chemical Society. Available at: [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. Available at: [Link]

  • ResearchGate. (2015). Chemoselective vinyl Grignard addition on intermediate 2. Available at: [Link]

  • PubChem. 2-Methylhept-3-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Methyl-1-hepten-3-yne. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Alcohol synthesis by 1,2-addition. Available at: [Link]

  • Mori, K. (2003). Useful Reactions in Modern Pheromone Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. CN109232212B - Method for synthesizing methyl heptenone from isopentenol.
  • Google Patents. US7319172B2 - Process for the preparation of methylheptenone.
  • Comins, D. L., et al. (1999). 2-Piperidone type of chiral building block for 3-piperidinol alkaloid synthesis. Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note & Protocols: Advanced Derivatization Strategies for the Analysis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-Methyl-1-hepten-3-ol, a chiral secondary alcohol, to enhance its analytical determination by chromatographic methods. Direct analysis of this compound can be challenging due to its polarity and modest volatility, leading to poor peak shape and low sensitivity, particularly in gas chromatography (GC). This note details validated methodologies for silylation and acylation to improve GC performance. Furthermore, it addresses the chiral nature of the analyte by presenting a protocol for diastereomeric derivatization for enantiomeric resolution. Finally, a strategy for enhancing detectability in High-Performance Liquid Chromatography (HPLC) is discussed. Each protocol is designed to be a self-validating system, with explanations grounded in established chemical principles to ensure technical accuracy and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (C₈H₁₆O, MW: 128.21 g/mol ) is a secondary alcohol characterized by a hydroxyl group that imparts polarity and the capacity for hydrogen bonding.[1] While amenable to direct GC analysis, the presence of this "active" hydroxyl group can lead to several analytical complications:

  • Poor Peak Shape: Interaction of the polar hydroxyl group with active sites on the GC inlet liner and column stationary phase can cause peak tailing, reducing resolution and accuracy.

  • Low Volatility: Compared to its non-polar hydrocarbon analogs, the volatility of this compound is limited, requiring higher elution temperatures which can risk thermal degradation.

  • Limited Sensitivity: Peak tailing and potential on-column adsorption can lead to a diminished detector response.[2][3]

Chemical derivatization is a powerful pre-analytical technique that mitigates these issues.[4] The core principle involves the chemical modification of the analyte to alter its physicochemical properties. For alcohols, this typically means replacing the active hydrogen of the hydroxyl group with a non-polar, protective group.[2] This transformation yields a derivative that is more volatile, more thermally stable, and less likely to engage in undesirable interactions within the chromatographic system, resulting in sharper peaks and improved sensitivity.[4]

Derivatization for Gas Chromatography (GC) Analysis

The most common and effective derivatization strategies for analyzing alcohols like this compound by GC are silylation and acylation.[2]

Silylation: Enhancing Volatility and Thermal Stability

Silylation is the reaction of a functional group's active hydrogen with a silylating reagent, resulting in the formation of a stable and more volatile trimethylsilyl (TMS) ether.[2][5] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly versatile and powerful silylating reagent for this purpose.[6] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can significantly accelerate the reaction, especially for sterically hindered secondary alcohols.[6]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Pipette 100 µL of sample (in anhydrous solvent) B Evaporate to dryness under gentle N₂ stream A->B Ensure anahydrous conditions C Add 100 µL of BSTFA + 1% TMCS B->C Add silylating reagent D Add 100 µL of anhydrous Pyridine C->D Add catalyst/ solvent E Vortex & Heat (70°C for 30 min) D->E Promote reaction F Cool to Room Temp. E->F G Inject 1 µL into GC-MS/FID F->G

Caption: Silylation workflow using BSTFA + TMCS.

Rationale: This protocol uses a powerful silylating reagent (BSTFA) with a catalyst (TMCS) to ensure a rapid and complete reaction. Pyridine is used as a solvent and acid scavenger, driving the reaction to completion. Anhydrous conditions are critical as moisture can deactivate the silylating reagent.

Materials:

  • This compound standard or sample dissolved in an anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Pipette an aliquot of the sample solution (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial.

  • Solvent Removal: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas. This step is crucial to remove any trace amounts of water.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to redissolve the analyte residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in excess to ensure the reaction goes to completion.

  • Reaction Incubation: Tightly cap the vial, vortex for 10 seconds, and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC system. A typical injection volume is 1 µL.

Acylation: An Alternative for Improved Chromatography

Acylation involves converting the alcohol into an ester, which reduces polarity and can improve chromatographic behavior.[7] This is often achieved using an acid anhydride, such as acetic anhydride, in the presence of a catalyst.[8][9] While silylation is often more straightforward, acylation can be advantageous in certain matrices and provides a robust alternative. Fluorinated acylating agents (e.g., heptafluorobutyric anhydride) can be used to introduce halogen atoms, significantly enhancing sensitivity for Electron Capture Detectors (ECD).[2]

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Work-up & Analysis A Place 50 µL of sample (in solvent) in vial B Add 200 µL of Acetic Anhydride A->B C Add 20 µL of Pyridine (catalyst) B->C D Vortex & Heat (60°C for 1 hour) C->D Promote reaction E Cool & add 1 mL of water D->E Quench excess reagent F Extract with Hexane (2 x 1 mL) E->F Isolate derivative G Dry organic layer (Na₂SO₄) & inject F->G

Caption: Acylation workflow using Acetic Anhydride.

Rationale: This protocol forms the acetate ester of the alcohol. Pyridine acts as a base catalyst. A liquid-liquid extraction step is required to remove excess reagents and byproducts before analysis.

Materials:

  • This compound standard or sample.

  • Acetic Anhydride.

  • Pyridine (as catalyst).

  • Hexane (for extraction).

  • Deionized Water.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Reaction vials (2 mL) and extraction tubes.

Procedure:

  • Reagent Setup: In a reaction vial, add 50 µL of the sample or standard solution.

  • Reagent Addition: Add 200 µL of acetic anhydride and 20 µL of pyridine.

  • Reaction Incubation: Tightly cap the vial, vortex, and heat at 60°C for 1 hour.

  • Quenching: Cool the vial to room temperature. Carefully add 1 mL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 1 mL of hexane, vortex vigorously for 30 seconds, and allow the layers to separate.

  • Isolation: Transfer the upper organic (hexane) layer to a clean vial. Repeat the extraction of the aqueous layer with another 1 mL of hexane and combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.

  • Analysis: The dried organic extract is ready for GC analysis.

Chiral Derivatization for Enantiomeric Separation

As a chiral secondary alcohol, it is often necessary to determine the enantiomeric excess (% ee) of this compound. This can be achieved by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[10] Mosher's acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, is a classic CDA for this purpose.[10]

Rationale: This reaction forms diastereomeric Mosher's esters. The distinct stereochemical environments of these esters allow for their separation by chromatography, enabling the quantification of the original enantiomers.

Materials:

  • This compound sample.

  • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

  • Anhydrous Dichloromethane (DCM).

  • Anhydrous Pyridine or Triethylamine.

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the alcohol sample in 0.5 mL of anhydrous DCM in a dry reaction vial. Add 1.5 equivalents of anhydrous pyridine.

  • Reagent Addition: In a separate vial, dissolve 1.2 equivalents of (R)-Mosher's acid chloride in 0.5 mL of anhydrous DCM.

  • Reaction: Slowly add the Mosher's acid chloride solution to the alcohol solution at 0°C (ice bath). Let the reaction stir and slowly warm to room temperature over 2-4 hours, monitoring by TLC or GC for completion.

  • Work-up: Quench the reaction by adding 1 mL of saturated NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Drying and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric esters can be analyzed directly by GC or HPLC.

Derivatization for HPLC-UV/Vis Analysis

For analysis by HPLC, derivatization is typically performed to introduce a chromophore into the molecule, enhancing its detectability by UV-Vis detectors.[2][11] This is particularly useful when analyzing samples that are not suitable for GC or when a universal detector like a Flame Ionization Detector (FID) is not available. Phthalic anhydride is an effective reagent for this purpose, reacting with alcohols to form phthalate hemiesters that absorb UV light.[12]

Rationale: This protocol attaches a phthalate group to the alcohol, which contains an aromatic ring that strongly absorbs UV radiation, thereby creating a derivative suitable for sensitive HPLC-UV detection.[12]

Materials:

  • This compound sample.

  • Phthalic Anhydride.

  • 1,4-Dioxane (solvent).

  • HPLC-grade Acetonitrile and Water.

Procedure:

  • Sample Preparation: Dilute the sample in 1,4-dioxane.

  • Reagent Addition: Add a molar excess of phthalic anhydride to the sample solution.

  • Reaction: Heat the mixture to facilitate the formation of the phthalate hemiester derivative. Reaction conditions (time and temperature) may need optimization but typically range from 60-80°C for 1-2 hours.

  • Analysis: After cooling, the reaction mixture can be diluted with the mobile phase (e.g., Acetonitrile/Water) and injected directly into the HPLC system. The derivatives are typically separated on a C8 or C18 reversed-phase column.[12]

Summary of Derivatization Strategies

Method Reagent(s) Principle Analysis Technique Advantages Considerations
Silylation BSTFA + 1% TMCSForms a volatile TMS etherGC-MS, GC-FIDSimple, rapid, clean reaction, highly effective for volatility enhancement.Reagents are moisture-sensitive.
Acylation Acetic Anhydride, PyridineForms an acetate esterGC-MS, GC-FIDRobust, stable derivatives, can use fluorinated reagents for ECD.[13]Requires post-reaction work-up/extraction.
Chiral Derivatization (R)-Mosher's Acid ChlorideForms diastereomeric estersGC, HPLCAllows enantiomer separation on non-chiral columns.[10]Reagent is expensive; reaction can be complex.
UV-Labeling Phthalic AnhydrideAttaches a UV-absorbing chromophoreHPLC-UVEnables sensitive detection for non-chromophoric analytes.[12]May require optimization of reaction conditions.

Conclusion

The successful analysis of this compound is significantly enhanced through chemical derivatization. For GC-based methods, silylation with BSTFA offers a fast and efficient means to improve volatility and peak shape, while acylation provides a robust alternative. When stereochemistry is of interest, derivatization with a chiral agent like Mosher's acid chloride is essential for resolving the enantiomers. For HPLC analysis, attaching a UV-active label such as a phthalate group enables sensitive detection. The choice of the optimal derivatization strategy depends on the analytical objective, the available instrumentation, and the sample matrix. The protocols provided herein offer validated starting points for developing reliable and accurate methods for the quantification of this compound.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • PubMed. (2005). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Thieme. (n.d.). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2024). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • ResearchGate. (2019). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]

  • PubChem. (n.d.). (3E)-2-methyl-3-hepten-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. Retrieved from [Link]

  • NIH. (2022). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]

  • ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Retrieved from [Link]

  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Repositori Obert UdL. (n.d.). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methyl-6-hepten-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines. Retrieved from [Link]

  • ACS Publications. (2020). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhept-3-en-1-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Methyl-1-hepten-3-yne. Retrieved from [Link]

  • MDPI. (n.d.). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. Retrieved from [Link]

Sources

"protocol for the purification of 2-Methyl-1-hepten-3-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed, field-proven guide for the purification of 2-Methyl-1-hepten-3-ol, a secondary allylic alcohol. High purity of such intermediates is critical for researchers, scientists, and drug development professionals to ensure reproducibility and reliability in subsequent synthetic steps and biological assays. This document outlines two primary, orthogonal purification methodologies: Fractional Vacuum Distillation and Flash Column Chromatography. The guide emphasizes the scientific rationale behind procedural choices, offers comprehensive step-by-step protocols, and includes troubleshooting advice to address common challenges. The objective is to equip laboratory professionals with a robust framework for obtaining this compound with high purity, validated by standard analytical techniques.

Compound Profile & Physicochemical Properties

A thorough understanding of the target compound's properties is fundamental to selecting and optimizing a purification strategy. This compound is a chiral, secondary allylic alcohol whose structure presents specific purification challenges, including potential for isomerization or decomposition under harsh conditions.

PropertyValueSource
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1][2]
IUPAC Name 2-methylhept-1-en-3-ol[1]
Boiling Point 67-69 °C @ 12 Torr[2]
CAS Number 13019-19-7[1][3]
logP (Octanol/Water) ~2.1 - 2.6[1][2]
Appearance Colorless Liquid (presumed)Inferred from properties

The relatively high boiling point at atmospheric pressure necessitates purification under reduced pressure to prevent thermal degradation.

Principle of Purification

The selection of a purification method is dictated by the nature of the target compound and the likely impurities. For a moderately polar liquid like this compound, the most effective strategies leverage differences in volatility and polarity.

Method 1: Fractional Vacuum Distillation This technique separates compounds based on differences in their boiling points.[4][5] By reducing the pressure inside the distillation apparatus, the boiling points of all components are significantly lowered.[6][7] This is critically important for this compound for two reasons:

  • Thermal Stability: It prevents the high temperatures that would be required at atmospheric pressure, minimizing the risk of decomposition or unwanted side reactions common to allylic alcohols.

  • Enhanced Separation: It can effectively separate the target alcohol from impurities with closely related boiling points, such as isomers or residual high-boiling solvents from a prior reaction.

Method 2: Flash Column Chromatography This is a powerful technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[8][9]

  • Stationary Phase: Silica gel, a polar adsorbent, is the standard choice.[9][10]

  • Mechanism: The polar hydroxyl group (-OH) of this compound will interact with the polar silica gel. Less polar impurities (e.g., hydrocarbon byproducts) will have weaker interactions and elute from the column first. More polar impurities will be retained more strongly. By gradually increasing the polarity of the mobile phase (the solvent), compounds are eluted in order of increasing polarity.[9] This method is ideal for removing non-volatile or highly polar impurities.

Workflow for Purification

The overall process involves an initial assessment of the crude material, followed by the chosen purification method and final purity verification.

Purification_Workflow Crude_Material Crude this compound Aqueous_Workup Aqueous Workup (e.g., wash with NaHCO₃, brine) Crude_Material->Aqueous_Workup Dry_Organic_Layer Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Aqueous_Workup->Dry_Organic_Layer Solvent_Removal Solvent Removal (Rotary Evaporation) Dry_Organic_Layer->Solvent_Removal Concentrated_Crude Concentrated Crude Product Solvent_Removal->Concentrated_Crude Purity_Assessment Purity Assessment (TLC, GC-MS, ¹H NMR) Concentrated_Crude->Purity_Assessment Decision Select Primary Method Purity_Assessment->Decision Distillation Protocol 1: Fractional Vacuum Distillation Decision->Distillation  Boiling Point  Differences Chromatography Protocol 2: Flash Column Chromatography Decision->Chromatography Polarity Differences   Fraction_Analysis Analyze Fractions (TLC or GC) Distillation->Fraction_Analysis Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Final_Solvent_Removal Final Solvent Removal (Rotary Evaporation) Combine_Fractions->Final_Solvent_Removal Pure_Product Pure this compound Final_Solvent_Removal->Pure_Product Final_Analysis Final Purity & Identity Confirmation (NMR, GC-MS, FT-IR) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Safety Precautions & Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Flammability: Organic solvents such as hexanes, ethyl acetate, and the product itself are flammable. Keep away from ignition sources like heat guns and open flames.[11][12] Ensure all heating is performed using heating mantles or oil baths.

  • Pressure: Vacuum distillation involves glassware under reduced pressure, which carries a risk of implosion. Always inspect glassware for cracks or defects before use. Use a blast shield where appropriate.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[13] In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal for purifying multi-gram quantities of the alcohol from impurities with different boiling points.

Apparatus:

  • Round-bottom flask (distilling flask), sized so the crude liquid fills it to about half or two-thirds.

  • Magnetic stir bar or boiling chips (capillary bubbler is preferred for vacuum).

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with thermometer adapter and condenser.

  • Vacuum adapter.

  • Receiving flasks (multiple, round-bottom).

  • Heating mantle and stirrer.

  • Vacuum pump (with cold trap).

  • Pressure gauge (Manometer or McLeod gauge).

  • Keck clips, vacuum grease, and tubing.

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all ground glass joints are lightly greased and secured with Keck clips. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[14]

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distilling flask.

  • Evacuate the System: Turn on the condenser cooling water. Close the system and slowly open the connection to the vacuum pump. The liquid may bubble vigorously as residual low-boiling solvents are removed.

  • Apply Heat: Once a stable vacuum is achieved (aim for ~12 Torr), begin stirring and gently heat the flask with the heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any remaining volatile impurities. The temperature may be unstable during this phase.

    • Main Fraction: As the vapor temperature stabilizes near the expected boiling point (67-69 °C at 12 Torr), switch to a clean receiving flask.[2] Collect the distillate as long as the temperature and pressure remain constant. A successful fractional distillation is characterized by a stable temperature plateau during the collection of the pure compound.[7]

    • End Fraction: If the temperature rises or drops significantly, or if charring begins in the distillation pot, stop the distillation.

  • Shutdown: Turn off the heater and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is excellent for achieving very high purity, especially for removing colored or non-volatile materials.

Materials:

  • Glass chromatography column with stopcock.

  • Silica gel (230-400 mesh is typical for flash chromatography).

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc), chromatography grade.

  • TLC plates (silica gel coated), TLC tank, UV lamp.

  • Sample vials or test tubes for fraction collection.

Procedure:

  • Determine Eluent System (TLC Analysis):

    • Dissolve a tiny amount of the crude material in a volatile solvent.

    • Spot the solution on a TLC plate and develop it in various solvent mixtures (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc).

    • The ideal solvent system will give the product spot an Rf (retention factor) value of approximately 0.25-0.35.

  • Pack the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica run dry.[9]

    • Add another thin layer of sand on top of the packed silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane.

    • Carefully pipette this solution onto the top layer of sand.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elute and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Using positive pressure (flash) or gravity, begin passing the solvent through the column.

    • Collect the eluate in sequentially numbered test tubes or vials.

  • Analyze Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop the plate and visualize the spots (e.g., with a UV lamp if applicable, or by staining with potassium permanganate or vanillin).

    • Identify the fractions containing only the pure product spot.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Characterization of Purified Product

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity (single peak) and confirm the molecular weight (mass spectrum).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of key functional groups (O-H stretch, C=C stretch).

Troubleshooting

ProblemPossible CauseSuggested Solution
Distillation: Bumping or uneven boilingInsufficient stirring; superheating.Ensure vigorous stirring with a magnetic stirrer. Use a capillary bubbler for a smooth stream of gas.
Distillation: Temperature fluctuates wildlyDistillation rate is too fast; poor column insulation.Reduce heating to slow the distillation rate. Wrap the fractionating column with glass wool or aluminum foil.[14]
Chromatography: Poor separation (streaking or overlapping spots)Column was packed improperly; sample was overloaded; wrong solvent system.Repack the column carefully to avoid air bubbles. Use less crude material. Re-optimize the eluent system using TLC.
Chromatography: Product will not elute from the columnEluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A small amount of methanol can be added for very polar compounds, but be aware it can sometimes dissolve small amounts of silica.[15][16]

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Tiwari, G. (n.d.). Separation techniques: Chromatography. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • National Center for Biotechnology Information. (n.d.). (3E)-2-methyl-3-hepten-1-ol. PubChem. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. PubChem. [Link]

  • Choi, K., et al. (2008). Ethanol production, purification, and analysis techniques: a review. ASABE 2008 Annual International Meeting. [Link]

  • Google Patents. (n.d.).
  • University of Calgary. (n.d.). Column chromatography. [Link]

  • Reddit. (2013). Can I use ethanol for silica chromatography?. [Link]

  • Teledyne Labs. (n.d.). Silica Gel Column Chromatography. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • Reddit. (2022). Maximum ethanol concentration for silica gel column chromatography?. [Link]

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. [Link]

  • University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]

  • Organic Syntheses. (n.d.). allyl alcohol. [Link]

  • Chemistry For Everyone. (2025). How Does Silica Gel Chromatography Work?. YouTube. [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhept-3-en-1-ol. PubChem. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. [Link]

  • The Good Scents Company. (n.d.). 1-hepten-3-ol. [Link]

  • ChemSynthesis. (n.d.). 2-propyl-1-hepten-3-ol. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-1-hepten-3-yne. PubChem. [Link]

  • ResearchGate. (n.d.). Reaction of a secondary allylic alcohol 2 a. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-hepten-3-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Here, we delve into the common challenges encountered during the synthesis of this allylic alcohol, offering practical, field-tested solutions grounded in chemical principles.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using the common Grignard reaction approach.

Issue 1: Low or No Product Yield

Q: I'm getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

A: Low or no yield in the Grignard synthesis of this compound is a frequent issue. The root cause often lies in the sensitivity of the Grignard reagent to air and moisture. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Reagent and Solvent Quality:

    • Problem: Grignard reagents are potent bases and nucleophiles, readily quenched by protic sources like water or alcohols. Aldehydes can also oxidize over time.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Solvents such as diethyl ether or tetrahydrofuran (THF) must be anhydrous. It's best practice to use freshly distilled aldehydes for the reaction.[1]

  • Grignard Reagent Formation and Activity:

    • Problem: The initiation of Grignard reagent formation can be sluggish. The magnesium turnings might have an oxide layer that prevents the reaction.

    • Solution: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating can also initiate the reaction. If the reaction doesn't start, try adding a small amount of pre-formed Grignard reagent.

  • Reaction Conditions:

    • Problem: Competing side reactions can significantly lower the yield. For instance, the Grignard reagent can deprotonate the α-hydrogen of the aldehyde, leading to enolization instead of nucleophilic addition.[1]

    • Solution: Add the aldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.[1] Maintaining an inert atmosphere (nitrogen or argon) throughout the reaction is essential to prevent quenching of the Grignard reagent.[1]

Below is a diagnostic workflow to pinpoint the cause of low yield:

G cluster_solutions Solutions start Low or No Product Yield reagent_quality Check Reagent & Solvent Quality start->reagent_quality grignard_formation Verify Grignard Reagent Formation reagent_quality->grignard_formation If reagents are pure sol_reagent Use anhydrous solvents & fresh aldehyde reagent_quality->sol_reagent reaction_conditions Optimize Reaction Conditions grignard_formation->reaction_conditions If Grignard is active sol_grignard Activate Mg with iodine or 1,2-dibromoethane grignard_formation->sol_grignard workup Assess Workup Procedure reaction_conditions->workup If conditions are optimal sol_conditions Slow addition at low temp under inert atmosphere reaction_conditions->sol_conditions end Improved Yield workup->end sol_workup Use saturated NH4Cl quench workup->sol_workup

Caption: A logical workflow for diagnosing the cause of low product yield.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex. What are the common side products and how can I minimize them?

A: The formation of side products is a common challenge in the synthesis of allylic alcohols. Identifying these byproducts is the first step toward mitigating their formation.

Common Side Products and Their Prevention:

Side ProductFormation MechanismPrevention Strategy
1,1-Dipentyl-2-methyl-2-propen-1-ol Reaction of the Grignard reagent with the ester, if used as a starting material, occurs twice.[2]Use an aldehyde as the starting material instead of an ester.
Homocoupling Product (e.g., Decane) Wurtz-type coupling of the alkyl halide in the presence of magnesium.Use a less reactive alkyl halide (e.g., chloride instead of bromide) and ensure slow addition of the halide to the magnesium.[3]
Enolization Product The Grignard reagent acts as a base, deprotonating the aldehyde at the α-position.[1]Perform the reaction at low temperatures and add the aldehyde slowly to the Grignard reagent.
Aldol Condensation Product Self-condensation of the aldehyde under basic conditions.Maintain low temperatures and ensure the Grignard reagent is consumed by the aldehyde.
Issue 3: Difficulty in Product Purification

Q: I'm finding it difficult to isolate pure this compound from the crude reaction mixture. What are the best purification techniques?

A: The purification of this compound can be challenging due to its physical properties and the nature of potential byproducts.

Purification Strategies:

  • Workup:

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This is generally preferred over strong acids to avoid potential isomerization or dehydration of the allylic alcohol.[1]

    • If emulsions form during the aqueous workup, a brine wash can help to break them.

  • Distillation:

    • Fractional distillation under reduced pressure is often the most effective method for purifying the product, especially for removing high-boiling impurities. The boiling point of this compound is a key parameter to consider.

  • Chromatography:

    • Flash column chromatography on silica gel is a viable option for removing polar impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the desired product.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Grignard reaction. This involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with methacrolein. Another approach involves the reaction of methylmagnesium halide with 1-hepten-3-one.

G cluster_grignard Grignard Synthesis pentyl_mgbr Pentylmagnesium Bromide product This compound pentyl_mgbr->product methacrolein Methacrolein methacrolein->product

Caption: Common Grignard route to this compound.

Q2: Are there any "greener" or more sustainable synthetic methods available?

A2: While the Grignard reaction is widely used, it is not considered particularly "green" due to the use of stoichiometric magnesium and potentially hazardous solvents like THF.[4] Research into more sustainable methods is ongoing. One area of interest is the use of biocatalysis, employing enzymes like ene-reductases and alcohol dehydrogenases for stereoselective synthesis, which can be performed in aqueous media under mild conditions.[5]

Q3: What analytical techniques are best for characterizing the final product?

A3: A combination of spectroscopic methods is essential for the unambiguous characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the vinyl protons, the carbinol proton, and the alkyl chain.

    • ¹³C NMR will confirm the number of unique carbon environments.

  • Infrared (IR) Spectroscopy:

    • A broad peak in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

    • A peak around 1650 cm⁻¹ corresponds to the C=C double bond.

  • Mass Spectrometry (MS):

    • This will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Q4: Can the double bond in this compound isomerize during the reaction or workup?

A4: Yes, acid-catalyzed isomerization of the terminal double bond to a more stable internal position can occur, especially during an acidic workup.[1] This is why a milder quench, such as saturated aqueous ammonium chloride, is recommended over strong acids like HCl or H₂SO₄.

III. Experimental Protocol: Grignard Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound via the Grignard reaction.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether or THF

  • Methacrolein (freshly distilled)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has started, add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methacrolein:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled methacrolein in anhydrous diethyl ether dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

References

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.
  • Sciencemadness Discussion Board. (2016). Green Synthesis of 3-methyl-heptan-3-ol from common materials. [Link]

  • Gualandi, A., et al. (2021). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 26(8), 2275. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-1-hepten-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with isolating this valuable secondary allylic alcohol. The following troubleshooting guides and FAQs are structured to address specific, practical issues encountered in the laboratory, blending foundational chemical principles with field-proven protocols.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the fundamental properties of this compound and the common impurities that arise from its synthesis, which are critical for designing an effective purification strategy.

Q1: What are the key physical properties of this compound that I should consider for purification?

Understanding the physical properties of your target compound is the cornerstone of any purification plan. This compound is a volatile alcohol with a specific boiling point that is highly dependent on pressure.

Expert Insight: The reported boiling point of 67-69 °C at 12 Torr indicates that vacuum distillation is the preferred method to avoid thermal degradation, which can be a concern for allylic alcohols.[1] At atmospheric pressure, the boiling point would be significantly higher, increasing the risk of side reactions.

Table 1: Physical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₆O [2]
Molecular Weight 128.21 g/mol [2]
Boiling Point 67-69 °C @ 12 Torr [1]
Density 0.8 ± 0.1 g/cm³ (Predicted) [1]
LogP (Octanol/Water) 2.1 - 2.6 [1][2]

| Refractive Index | 1.437 (Predicted) |[1] |

Q2: I've synthesized this compound via a Grignard reaction. What are the most likely impurities in my crude product?

The Grignard reaction, while powerful for C-C bond formation, is notorious for generating specific side products.[3] Your purification strategy must be designed to remove these predictable contaminants.

  • Unreacted Starting Materials: The most common impurities are the unreacted aldehyde (e.g., pentanal) and the quenched Grignard reagent (e.g., vinylmagnesium bromide reacting with trace water to form ethylene).

  • Enolization Products: The Grignard reagent can act as a base, deprotonating the α-carbon of the aldehyde.[3][4] After aqueous workup, this regenerates the starting aldehyde, reducing your yield and complicating purification.[4][5]

  • Wurtz Coupling Products: The Grignard reagent can couple with the unreacted organic halide from its own formation, leading to hydrocarbon byproducts (e.g., 1,3-butadiene from vinylmagnesium bromide).[4][5] High concentrations and temperatures favor this side reaction.[6]

  • Reduction Products: In some cases, especially with bulky Grignard reagents, the aldehyde can be reduced to a primary alcohol.[5]

  • Solvent and Reagent Residues: Residual ether or THF from the reaction solvent and any additives must be considered.

Q3: Is this compound prone to degradation during purification?

Yes, as an allylic alcohol, it requires careful handling. The proximity of the double bond and the hydroxyl group makes the molecule susceptible to:

  • Acid-Catalyzed Rearrangement/Elimination: Trace acid can catalyze dehydration to form a diene or other rearrangement products. Ensure all glassware is neutralized and avoid acidic workup conditions if possible. A mild wash with saturated sodium bicarbonate solution is advisable.

  • Oxidation: Allylic alcohols can be oxidized by atmospheric oxygen, especially at elevated temperatures. It is recommended to handle the compound under an inert atmosphere (Nitrogen or Argon) during distillation.

Section 2: Troubleshooting Purification by Fractional Distillation

Fractional distillation is often the primary method for purifying this compound, leveraging differences in boiling points between the product and its impurities.[7][8]

Q4: My crude product is contaminated with a lower-boiling impurity. How can I effectively remove it?

This is a classic scenario for fractional distillation, where the lower-boiling component is typically unreacted starting material like pentanal (Boiling Point: 103 °C) or a low-molecular-weight hydrocarbon byproduct.

Expert Insight: The key to a successful fractional distillation is to establish a slow, steady temperature gradient within the column.[9] Rushing the process will lead to poor separation. Because the boiling points of potential impurities may be less than 70 °C different from the product, a simple distillation is insufficient.[9]

Protocol 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.[10] Ensure all joints are properly sealed for vacuum.

  • System Preparation: Add the crude product and a magnetic stir bar or boiling chips to the flask. Attach the apparatus to a vacuum pump with a cold trap in between.

  • Initiate Vacuum: Slowly and carefully reduce the pressure in the system to your target pressure (e.g., 12 Torr).

  • Heating: Begin heating the flask gently using a heating mantle.[9] Observe the "ring of condensate" as it slowly ascends the fractionating column.[9]

  • Isolate First Fraction (Forerun): The temperature should stabilize at the boiling point of the most volatile impurity at that pressure. Collect this forerun in a separate receiving flask.

  • Isolate Product Fraction: Once the forerun is completely removed, the temperature may drop slightly before rising again to the boiling point of this compound (approx. 67-69 °C at 12 Torr).[1] Switch to a clean receiving flask to collect your purified product.

  • Shutdown: Once the product has been collected and the temperature begins to rise again or distillation slows significantly, stop the heating. Allow the system to cool completely before slowly reintroducing air.

Q5: I'm getting poor separation and my product seems to co-distill with impurities. What's going wrong?

Poor separation, or co-distillation, can be attributed to several factors:

  • Inefficient Column: Your fractionating column may not have enough "theoretical plates" for the separation.[9] For compounds with very close boiling points, a longer Vigreux column or a column packed with structured packing (like Raschig rings or metal sponges) is necessary.[7]

  • Distillation Rate is Too High: Heating the flask too aggressively causes the vapor to move up the column too quickly, preventing the multiple condensation-vaporization cycles required for effective separation.[9] Reduce the heating rate to allow the temperature gradient to establish properly.

  • Unstable Vacuum: Fluctuations in pressure will cause the boiling points to change, ruining the separation. Ensure your vacuum pump is stable and all connections are airtight.

  • Azeotrope Formation: While less common for these types of impurities, it's possible for the product to form a constant-boiling mixture (azeotrope) with a byproduct or solvent. If you suspect an azeotrope, an alternative purification method like chromatography is required.

Section 3: Troubleshooting Purification by Chromatography

When distillation is ineffective, particularly for removing non-volatile or structurally similar impurities, chromatography is the method of choice.[11]

Q6: When should I choose flash column chromatography instead of distillation?

Flash chromatography is superior to distillation in several scenarios:

  • Non-Volatile Impurities: If your crude product is contaminated with high-boiling point byproducts (e.g., Wurtz coupling products, magnesium salts), distillation will leave them behind, but chromatography actively removes the product from them.

  • Thermally Sensitive Compounds: If you observe product degradation even under vacuum distillation, the milder conditions of room-temperature chromatography are preferable.

  • Structurally Similar Isomers: If your reaction produced isomers with very similar boiling points, they can often be separated by chromatography due to differences in polarity.

  • Chiral Purification: Enantiomers have identical boiling points and can only be separated using specialized chiral chromatography techniques.[12][13]

Q7: How do I develop an effective solvent system for purifying this compound via flash chromatography?

The goal is to find a solvent system where the product has a Retention Factor (Rf) of ~0.3-0.4 on a Thin-Layer Chromatography (TLC) plate. This provides the best separation on a column.

Protocol 2: TLC Solvent System Development

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.

  • Select Initial Solvents: this compound is a moderately polar compound due to the hydroxyl group. Start with a non-polar solvent (e.g., Hexanes or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Spot the TLC Plate: Use a capillary tube to spot your stock solution onto the baseline of a silica gel TLC plate.

  • Run Test Systems:

    • Start with a low-polarity mixture, such as 95:5 Hexanes:Ethyl Acetate. Develop the plate in a chamber containing this solvent system.

    • Visualize the plate under a UV lamp (if any components are UV active) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain, which are excellent for alcohols).

  • Optimize the Ratio:

    • If all spots remain at the baseline, the system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 90:10 or 85:15).

    • If all spots run to the solvent front, the system is too polar. Decrease the proportion of ethyl acetate.

  • Confirm Separation: The ideal system will show clear separation between the spot for your product and the spots for major impurities. Aim for the product spot to be at an Rf of ~0.3-0.4.

Q8: My application requires a single enantiomer of this compound. What are my purification options?

Since this compound is a chiral molecule, a racemic synthesis will produce a 50:50 mixture of enantiomers. These cannot be separated by standard distillation or achiral chromatography.[12] You must use a chiral separation technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.[14] It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times.[]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, especially for volatile compounds.[14] It uses supercritical CO₂ as the primary mobile phase, which is non-toxic and easily removed, simplifying product recovery.

  • Indirect Method (Derivatization): You can react the alcohol with a chiral derivatizing agent to form two diastereomers. Diastereomers have different physical properties and can be separated by standard chromatography or distillation. The derivatizing agent is then cleaved to yield the pure enantiomer.[]

Section 4: Integrated Purification Workflow

This section provides a holistic strategy from crude product to pure compound, incorporating decision-making steps.

Q9: Can you provide a comprehensive workflow for the purification of this compound from a Grignard reaction?

Certainly. A robust purification strategy involves a logical sequence of steps designed to remove specific classes of impurities at each stage.

Workflow: From Crude Reaction Mixture to Purified Product

  • Aqueous Workup (Quench & Extract):

    • Objective: To quench the reaction, remove inorganic salts, and perform an initial separation.

    • Protocol: Slowly pour the reaction mixture over an ice-cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[5] This is a mild acid that effectively hydrolyzes the magnesium alkoxide without promoting rearrangement of the allylic alcohol. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous magnesium sulfate.

  • Initial Analysis & Strategy Selection:

    • Objective: To determine the primary purification challenge.

    • Protocol: After removing the drying agent and concentrating the solvent, take a small aliquot for analysis.

      • TLC Analysis: Run a TLC using the protocol described in Q7. This will reveal the presence of non-volatile or highly polar/non-polar impurities.

      • GC-MS Analysis (Recommended): This provides definitive information on the presence and relative amounts of volatile impurities (starting materials, byproducts) and confirms the mass of your product.

  • Execute Primary Purification:

    • Decision Point:

      • If GC-MS shows mainly volatile impurities with different boiling points: Proceed with Fractional Vacuum Distillation (Protocol 1) .

      • If TLC shows significant baseline material, streaking, or spots with Rf values very close to the product: Proceed with Flash Column Chromatography .

  • Final Analysis & Storage:

    • Objective: To confirm purity and store the product properly.

    • Protocol: Analyze the purified fractions by GC-MS and/or NMR to confirm purity (>95% is a common target). Combine the pure fractions. Store the final product in a sealed vial under an inert atmosphere (N₂ or Ar) and in a refrigerator or freezer to prevent degradation.

Diagram 1: Logical Purification Workflow

Purification_Workflow cluster_start Initial Steps cluster_analysis Analysis & Decision cluster_purification Purification Pathways cluster_end Final Steps Crude Crude Grignard Reaction Mixture Workup Aqueous Workup (Quench with NH4Cl, Extract) Crude->Workup Step 1 Crude_Product Crude Organic Product (Post-Solvent Removal) Workup->Crude_Product Step 2 Analysis Analyze Aliquot (TLC and/or GC-MS) Crude_Product->Analysis Step 3 Distillation Fractional Vacuum Distillation (Removes Volatile Impurities) Analysis->Distillation  Volatile Impurities Detected Chromatography Flash Column Chromatography (Removes Non-Volatile Impurities & Close-Boiling Isomers) Analysis->Chromatography  Non-Volatile or  Polar Impurities Detected Final_Analysis Confirm Purity (GC-MS, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Pure_Product Pure this compound Storage Store Under N2 at Low Temp. Pure_Product->Storage Final_Analysis->Pure_Product Purity Confirmed

Caption: A decision-based workflow for purifying this compound.

References

  • PubChem. (n.d.). (3E)-2-methyl-3-hepten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]

  • Park, J. H., et al. (2012). Ethanol production, purification, and analysis techniques: a review. Journal of the Korean Society for Applied Biological Chemistry.
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]

  • Chemistry For Everyone. (2025). Can Chromatography Be Used To Purify Volatile Substances?. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Quora. (2022). Can volatile substances be purified by chromatography?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • PubMed. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemguide. (n.d.). Fractional distillation. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • MeitY OLabs. (2014). Fractional Distillation. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2913501A - Chromatographic purification of higher fatty alcohols.

Sources

Technical Support Center: Synthesis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1-hepten-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the formation of byproducts, during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected byproducts?

A1: The most prevalent laboratory-scale synthesis is the Grignard reaction. This involves the nucleophilic addition of an isobutylmagnesium halide (typically bromide or chloride) to propanal. While seemingly straightforward, this reaction is susceptible to several side reactions, leading to a range of byproducts that can complicate purification and reduce the yield of the desired allylic alcohol.

The primary expected byproducts are summarized in the table below:

Byproduct NameChemical StructureFormation MechanismDistinguishing Characteristics
Propanal (unreacted) CH₃CH₂CHOIncomplete reaction or enolizationLower boiling point than the product. Can be detected by ¹H NMR (aldehyde proton at ~9.7 ppm).
2,5-Dimethylhexane (CH₃)₂CHCH₂CH₂CH(CH₃)₂Wurtz-type couplingNon-polar, hydrocarbon byproduct. Will elute very quickly in normal-phase chromatography.
1-Propanol CH₃CH₂CH₂OHReduction of propanalLower boiling point than the desired product.
Isobutylene (CH₃)₂C=CH₂Elimination from the Grignard reagentGaseous byproduct, may not be observed in the final mixture.
Over-addition Product VariesReaction with impuritiesHigher molecular weight impurities.
Q2: My yield of this compound is consistently low, and I recover a significant amount of propanal. What is the likely cause?

A2: This is a classic sign of enolization. The Grignard reagent is a strong base in addition to being a good nucleophile. If the reaction conditions are not optimal, the isobutylmagnesium bromide can deprotonate the acidic α-hydrogen of propanal, forming a magnesium enolate. During the aqueous workup, this enolate is protonated, regenerating propanal. This side reaction consumes both your starting material and the Grignard reagent, leading to a reduced yield of the desired alcohol.

Q3: I've observed a significant amount of a high-boiling, non-polar impurity in my crude product. What could it be?

A3: This is likely a Wurtz-type coupling byproduct, in this case, 2,5-dimethylhexane. This occurs when the Grignard reagent (isobutylmagnesium bromide) reacts with the unreacted isobutyl bromide in the reaction mixture. This side reaction is more prevalent if the Grignard reagent formation is not efficient or if there are high local concentrations of the alkyl halide.

Troubleshooting Guides

Issue 1: Low Yield Due to Enolization of Propanal

Symptoms:

  • Low yield of this compound.

  • Recovery of a significant amount of propanal after workup.

  • Formation of isobutane as a byproduct.

Causality: The Grignard reagent is acting as a base rather than a nucleophile. This is favored by higher temperatures and steric hindrance.

Mitigation Protocol:

  • Temperature Control: Maintain a low temperature (0 °C to -20 °C) during the addition of propanal to the Grignard reagent. This favors the kinetically controlled nucleophilic addition over the thermodynamically favored deprotonation.

  • Slow Addition: Add a solution of propanal in anhydrous diethyl ether or THF dropwise to the vigorously stirred Grignard reagent. This prevents localized heating and high concentrations of the aldehyde.

  • Use of Additives (Optional): The addition of cerium(III) chloride (CeCl₃) can be employed to generate a more nucleophilic and less basic organocerium reagent in situ. This can significantly suppress enolization.

Issue 2: Formation of Wurtz-Type Coupling Byproduct (2,5-Dimethylhexane)

Symptoms:

  • Presence of a non-polar, low-polarity byproduct in TLC and NMR analysis.

  • Reduced yield of the desired product.

Causality: This side reaction occurs during the formation of the Grignard reagent, where the organomagnesium compound reacts with the parent alkyl halide.

Mitigation Protocol:

  • Controlled Grignard Formation: Add the isobutyl bromide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This avoids a high concentration of the alkyl halide.

  • Magnesium Activation: Ensure the magnesium turnings are activated. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Sufficient Solvent: Use a sufficient volume of anhydrous ether or THF to ensure the alkyl halide is diluted.

Issue 3: Presence of 1-Propanol in the Product Mixture

Symptoms:

  • A lower-boiling alcohol impurity is observed.

Causality: The Grignard reagent can act as a reducing agent, especially if it is sterically hindered. In this case, a hydride is transferred from the β-carbon of the isobutyl group to the carbonyl carbon of propanal, leading to 1-propanol after workup.

Mitigation Protocol:

  • Grignard Reagent Choice: While isobutylmagnesium bromide is necessary for the desired product, ensuring its clean formation and avoiding excessively high temperatures can minimize side reactions, including reduction.

  • Purification: Fractional distillation can often separate 1-propanol from the higher-boiling this compound.

Experimental Workflow & Diagrams

Standard Synthesis Protocol for this compound
  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).

    • To a round-bottom flask containing magnesium turnings and a crystal of iodine, add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether.

    • Once the reaction initiates (as evidenced by bubbling and heat), add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup:

    • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by fractional distillation or flash column chromatography on silica gel.

Reaction Mechanisms and Side Reactions

Grignard Synthesis and Byproducts cluster_main Desired Reaction: 1,2-Addition cluster_side1 Side Reaction: Enolization cluster_side2 Side Reaction: Wurtz Coupling IsobutylMgBr Isobutylmagnesium Bromide Intermediate_Alkoxide Magnesium Alkoxide Intermediate IsobutylMgBr->Intermediate_Alkoxide Nucleophilic Attack Propanal Propanal Propanal->Intermediate_Alkoxide Product This compound Intermediate_Alkoxide->Product Aqueous Workup Propanal_enol Propanal Enolate Magnesium Enolate Propanal_enol->Enolate Grignard_base IsobutylMgBr (as base) Grignard_base->Enolate Deprotonation Recovered_Propanal Recovered Propanal Enolate->Recovered_Propanal Aqueous Workup Grignard_wurtz IsobutylMgBr Wurtz_Product 2,5-Dimethylhexane Grignard_wurtz->Wurtz_Product Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Wurtz_Product

Caption: Main and side reaction pathways in the synthesis.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Grignard Synthesis of Secondary Alcohols. BenchChem.
  • de Jong, E. A., & Feringa, B. (n.d.). The Synthesis of 2-Methyl-4-Heptanone. University of Groningen.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Technical Support Center: A Guide to Improving the Yield of 2-Methyl-1-hepten-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Methyl-1-hepten-3-ol. The synthesis of this secondary allylic alcohol, commonly achieved via a Grignard reaction, is a powerful transformation but is often plagued by issues that can drastically reduce yields. This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality of common experimental challenges and offers robust, self-validating solutions to help you optimize your reaction outcomes.

Part 1: Core Synthesis Protocol & Mechanistic Considerations

The most direct and common route to this compound is the nucleophilic addition of a pentyl Grignard reagent to the carbonyl carbon of methacrolein.[1][2] This reaction is elegant in its simplicity but requires rigorous control over experimental conditions to prevent competing side reactions.

The fundamental mechanism involves the attack of the carbanionic carbon from pentylmagnesium bromide on the electrophilic carbonyl carbon of methacrolein.[3] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the target alcohol.[4]

Detailed Experimental Protocol: Synthesis via Pentylmagnesium Bromide and Methacrolein

Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon.[5]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under inert atmosphere; the iodine will sublime and deposit on the magnesium surface, appearing as a brown stain. This process helps to etch away the passivating magnesium oxide layer.[6]

  • Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Initiation & Formation: Add a small portion (approx. 10%) of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.[7]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Addition to Methacrolein

  • Cooling: Cool the freshly prepared pentylmagnesium bromide solution to 0°C using an ice-water bath.

  • Aldehyde Addition: Dissolve freshly distilled methacrolein (0.9 equivalents, to ensure the Grignard is in excess) in anhydrous diethyl ether. Add this solution to the dropping funnel and introduce it dropwise into the stirred Grignard reagent solution. Causality: This slow, low-temperature addition is critical. Methacrolein is highly reactive and prone to polymerization; dropwise addition maintains a low instantaneous concentration, minimizing this side reaction.[8][9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back down to 0°C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and the excess Grignard reagent. Causality: A saturated NH₄Cl solution is a weak acid, sufficient to protonate the alkoxide without causing potential acid-catalyzed dehydration of the allylic alcohol product.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel. The salts can be dissolved by adding more water if necessary.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Problem 1: The reaction yield is extremely low or zero. TLC analysis shows only starting materials.

  • Q: I followed the protocol, but it seems no reaction occurred. What is the most likely cause?

    • A: The primary suspect is the failure of the Grignard reagent to form or its premature quenching. Grignard reagents are exceptionally strong bases and will react with even trace amounts of protic substances like water or alcohols.[10][11]

    • Solutions:

      • Ensure Anhydrous Conditions: All glassware must be scrupulously dried. Solvents must be of anhydrous grade; it is best practice to distill them from a suitable drying agent (e.g., sodium/benzophenone for ether) immediately before use.

      • Verify Reagent Quality: The alkyl halide must be pure and dry. The magnesium turnings should be fresh or properly activated as described in the protocol.[6]

      • Confirm Grignard Formation: Before proceeding with the addition of methacrolein, you can perform a qualitative test. Take a small aliquot of the Grignard solution, quench it with I₂, and look for the disappearance of the iodine color. A more quantitative method is to titrate an aliquot against a standard solution of a secondary alcohol (like 2-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Problem 2: The reaction produced a significant amount of a thick, insoluble, tar-like substance.

  • Q: My flask is full of a brown polymer, and the yield of my desired alcohol is poor. Why did this happen?

    • A: This is a classic sign of aldehyde polymerization. Methacrolein, as an α,β-unsaturated aldehyde, is highly susceptible to both anionic and radical polymerization, a reaction that can be initiated by the Grignard reagent itself or by impurities.[8][9]

    • Solutions:

      • Control Temperature and Addition Rate: This is the most critical factor. The addition of methacrolein must be slow and conducted at low temperatures (0°C or even -20°C) to prevent a localized excess of the aldehyde, which promotes polymerization.[9]

      • Use Freshly Distilled Aldehyde: Methacrolein can auto-polymerize upon storage. Using it directly from the bottle, especially if it's old, is a common cause of failure. It should be distilled immediately before use.

      • Consider a Reverse Addition: In some cases, adding the Grignard reagent to a dilute solution of the aldehyde (the reverse of the protocol above) can help maintain a low concentration of the initiator (the Grignard) and reduce polymerization.

Problem 3: The yield is low, and I've isolated byproducts.

  • Q: I have a low yield of this compound, but I've also isolated other compounds. What are they likely to be?

    • A: Besides polymerization, two other side reactions are common with Grignard reagents: reduction of the carbonyl and enolization.[2][12]

    • Side Reaction 1: Reduction. The Grignard reagent can act as a reducing agent if it has a hydrogen atom on its β-carbon. It can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state, producing an alcohol derived from the aldehyde (2-methyl-1-propen-1-ol in this case) and an alkene from the Grignard reagent (1-pentene).[2]

    • Side Reaction 2: Enolization. The Grignard reagent can act as a base and abstract an acidic α-proton from the aldehyde, forming a magnesium enolate.[12] Upon workup, this simply regenerates the starting aldehyde. This is more common with sterically hindered ketones but can occur with aldehydes as well.

    • Solutions:

      • Minimize Reduction: While difficult to eliminate completely, using a lower reaction temperature can sometimes favor the desired addition pathway over the reduction pathway.

      • Use of Additives: In some Grignard reactions, the addition of cerium(III) chloride (CeCl₃) to form an organocerium reagent in situ can suppress enolization and improve the yield of the addition product. This is known as the Luche reduction condition, although it's more commonly applied to reductions, the principle of altering reactivity is relevant.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the key safety precautions when working with methacrolein?

    • A: Methacrolein is highly toxic, flammable, and a severe irritant to the eyes, skin, and respiratory system.[9][13] It is also a lachrymator. All manipulations must be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Due to its tendency to polymerize violently, it should be stored with an inhibitor and kept cool.[8]

  • Q2: Is there an alternative synthetic route to this compound?

    • A: Yes, an alternative retrosynthetic approach involves the reaction of isopropenylmagnesium bromide with pentanal. This route may be advantageous if pentanal is more readily available or easier to handle than methacrolein. The same principles of anhydrous conditions and controlled temperature apply.

  • Q3: How can I best purify the final product?

    • A: Flash column chromatography on silica gel is the most effective method for separating this compound from nonpolar byproducts (like Wurtz coupling products or reduction-derived alkenes) and more polar impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Part 4: Data & Visualization

Table 1: Effect of Reaction Parameters on Yield and Purity
ParameterStandard ConditionVariationObserved OutcomeRationale
Temperature 0°C during additionAddition at Room Temp.Drastically reduced yield; significant polymer formation.Higher temperature accelerates the competing polymerization of methacrolein.[8]
Addition Rate 1 hour10 minutes (fast)Low yield; high polymer content.A high local concentration of methacrolein favors polymerization over addition.
Solvent Purity Anhydrous EtherEther with 1% H₂ONo product; Grignard reagent is quenched.Grignard reagents are strong bases and react rapidly with protic contaminants.[10][11]
Stoichiometry 1.2 eq. Grignard1.0 eq. GrignardLower yield.An excess of Grignard reagent helps to consume trace water and drives the reaction to completion.[6]
Experimental & Logic Flow Diagrams

Grignard_Preparation cluster_prep Grignard Reagent Preparation A 1. Assemble & Dry Glassware (Under Inert Atmosphere) B 2. Activate Mg Turnings (Iodine Crystal, Gentle Heat) A->B C 3. Add Anhydrous Ether B->C D 4. Add 1-Bromopentane (Dropwise, Maintain Reflux) C->D E 5. Stir to Completion (30-60 min) D->E F Fresh Pentylmagnesium Bromide Solution E->F

Caption: Workflow for preparing the pentylmagnesium bromide Grignard reagent.

Grignard_Addition cluster_reaction Grignard Addition & Workup G 1. Cool Grignard Reagent (0°C) H 2. Add Methacrolein Solution (Slowly, Dropwise) G->H I 3. React at RT (1-2 hours, Monitor by TLC) H->I J 4. Quench Reaction (Saturated aq. NH4Cl at 0°C) I->J K 5. Liquid-Liquid Extraction (Ether/Water) J->K L 6. Dry & Concentrate K->L M 7. Purify via Chromatography L->M N Pure this compound M->N

Caption: Step-by-step workflow for the synthesis and purification.

Reaction_Pathways cluster_products Potential Reaction Outcomes Reactants Pentyl-MgBr + Methacrolein Product Desired Product (this compound) Reactants->Product Nucleophilic Addition (Favored at Low Temp) Side1 Side Product (Polymer) Reactants->Side1 Anionic Polymerization (Favored at High Temp/ High Concentration) Side2 Side Product (Reduction) Reactants->Side2 Hydride Transfer (β-Hydride required)

Caption: Competing reaction pathways in the synthesis.

References

  • Royal Society of Chemistry. "Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction..." Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of allylic alcohols." Available at: [Link]

  • Weiss, H. M., et al. "The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions." Journal of Chemical Education. Available at: [Link]

  • Organic Chemistry Tutor. "Synthesis of Alcohols Using the Grignard Reaction." Available at: [Link]

  • Quora. "How to improve the percent yield in Grignard reaction." Available at: [Link]

  • Khan Academy. "Synthesis of alcohols using Grignard reagents II." Available at: [Link]

  • ADICHEMISTRY. "GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM." Available at: [Link]

  • Richey, H. G., & VonRein, F. W. "Addition of Grignard Reagents to Propargylic and Allylic Alcohols." Journal of Organometallic Chemistry.
  • Organic Chemistry Portal. "Grignard Reaction." Available at: [Link]

  • de Jong, E. A., & Feringa, B. "The Synthesis of 2-Methyl-4-Heptanone.
  • The Organic Chemistry Tutor (YouTube). "Grignard Reagent Synthesis Reaction Mechanism." Available at: [Link]

  • ChemSynthesis. "2-propyl-1-hepten-3-ol." Available at: [Link]

  • National Institutes of Health. "Reactions of Allylmagnesium Reagents with Carbonyl Compounds..." PubMed Central. Available at: [Link]

  • Cheméo. "Chemical Properties of this compound (CAS 13019-19-7)." Available at: [Link]

  • BenchChem.
  • ResearchGate. "Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound."
  • Ponder, J. "The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone." Jay Ponder Lab, Washington University.
  • ResearchGate. "Side Reactions in a Grignard Synthesis."
  • Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Available at: [Link]

  • Sciencemadness Discussion Board.
  • Google Patents.
  • PubChem. "this compound." Available at: [Link]

  • National Institutes of Health. "Acrolein: Sources, metabolism, and biomolecular interactions..." PubMed Central. Available at: [Link]

  • National Institutes of Health. "Acrolein | CH2CHCHO." PubChem. Available at: [Link]

  • Organic Syntheses. "1-Hexanol, 2-methyl-." Available at: [Link]

  • Organic Syntheses. "3-Heptanone, 4-methyl-, (S)-."
  • PubChem. "2-Methylhept-1-en-6-yn-3-ol." Available at: [Link]

  • National Institutes of Health. "Thermally induced process-related contaminants: the example of acrolein..." PubMed. Available at: [Link]

  • Google Patents. "CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene."
  • PubChem. "2-Methyl-1-hepten-3-yne." Available at: [Link]

Sources

Technical Support Center: Stability of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

2-Methyl-1-hepten-3-ol is a secondary allylic alcohol, a structural motif that imparts both unique reactivity and specific stability challenges. While this compound is valuable in various synthetic applications, researchers may encounter issues related to its degradation during storage or experimentation. This guide, grounded in the established chemistry of allylic alcohols, provides a comprehensive troubleshooting framework to help you identify, mitigate, and prevent stability-related problems. We will explore the causal mechanisms behind its degradation and offer field-proven protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered when working with this compound.

Issue 1: Purity Decrease or Appearance of New Impurities in Stored Samples

Symptoms:

  • You observe new peaks in your GC-MS or LC-MS analysis.

  • ¹H NMR analysis shows a diminished signal for the alcohol proton and methine proton at the C3 position, with the concurrent appearance of new signals, potentially in the aldehyde/ketone region (9-10 ppm) or as additional vinylic signals.

  • The measured concentration of your stock solution has decreased over time.

Potential Cause A: Oxidation

Causality: The allylic position is susceptible to oxidation. As a secondary alcohol, this compound can be oxidized to the corresponding α,β-unsaturated ketone, 2-Methyl-1-hepten-3-one. This process can be catalyzed by trace metals and accelerated by exposure to atmospheric oxygen and light.[1][2][3] The mechanism often involves radical intermediates, which are stabilized by resonance with the adjacent double bond.[3]

Solution:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Purge solvents with an inert gas before use to remove dissolved oxygen.

  • Solvent Purity: Ensure solvents are free of peroxides, which can initiate oxidation. Test solvents with peroxide test strips and purify if necessary.

  • Storage: Store the compound in an amber vial to protect it from light and at a reduced temperature (see FAQ section for recommendations).[4]

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

Potential Cause B: Acid-Catalyzed Dehydration

Causality: Trace acidic impurities in your sample or solvent can catalyze the dehydration of the alcohol to form a conjugated diene (2-methyl-1,3-heptadiene).[5][6] The reaction proceeds via protonation of the hydroxyl group, which then leaves as a water molecule to form a resonance-stabilized secondary allylic carbocation.[7][8] A subsequent elimination of a proton yields the diene.

Solution:

  • Neutralize Glassware: Wash glassware with a dilute base (e.g., aqueous sodium bicarbonate), followed by a thorough rinse with deionized water and drying to remove any acidic residues.

  • Use Neutral Solvents: Use high-purity, neutral solvents. If a solvent is suspected of being acidic, it can be passed through a short plug of basic alumina.

  • pH Control: If using the compound in an aqueous solution, ensure the medium is buffered to a neutral or slightly basic pH.

Issue 2: Inconsistent Reaction Yields or Unexpected Side Products

Symptoms:

  • A reaction that previously worked well now gives lower yields of the desired product.

  • You are isolating unexpected byproducts, particularly isomers or products resulting from the reaction of a ketone or diene.

Potential Cause: In-situ Degradation

Causality: The reaction conditions themselves may be promoting the degradation of your starting material.

  • Oxidative Reagents: If your reaction involves other reagents, they may be oxidizing the allylic alcohol. Many common oxidants will readily convert allylic alcohols to carbonyl compounds.[1][2][9]

  • Acidic Conditions: Many reactions are run under acidic catalysis. These conditions can directly lead to dehydration, as explained above.[10][11] The resulting diene may then participate in undesired side reactions.

  • High Temperatures: Elevated temperatures can accelerate both oxidation and dehydration pathways.

Solution:

  • Protecting Groups: If the allylic alcohol moiety is not the desired reactive site, protect the hydroxyl group before subjecting the molecule to harsh conditions (e.g., as a silyl ether or benzyl ether).

  • Reagent Compatibility: Carefully review the compatibility of all reagents with a secondary allylic alcohol. For instance, if an oxidation is required elsewhere in the molecule, a chemoselective method that avoids reacting with the allylic alcohol should be chosen. Some methods are known to selectively oxidize allylic alcohols over other types.[1]

  • Temperature Control: Run reactions at the lowest effective temperature.

  • Monitor Starting Material: Before interpreting reaction results, always run a control analysis (e.g., TLC, LC-MS) of your starting material to ensure its purity and integrity at the outset of the reaction.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G cluster_main Degradation of this compound A This compound B Oxidation (O₂, light, metal traces) A->B C Acid-Catalyzed Dehydration (H⁺, heat) A->C D 2-Methyl-1-hepten-3-one (α,β-Unsaturated Ketone) B->D Product E 2-Methyl-1,3-heptadiene (Conjugated Diene) C->E Product

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: For optimal stability, this compound should be stored in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[4][12] It should be kept in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. Avoid contact with air, acids, and oxidants.[4]

Q2: How can I quickly check the purity of my sample before an experiment?

A: Thin-Layer Chromatography (TLC) is a fast method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with a potassium permanganate stain. The allylic alcohol will appear as a yellow spot on a purple background, while the ketone oxidation product will also be visible. For a more quantitative assessment, a quick GC-MS analysis is ideal.

Q3: Is this compound sensitive to strong bases?

A: While less sensitive to bases than acids, strong bases could potentially deprotonate the hydroxyl group, forming an alkoxide. Under harsh conditions, isomerization of the double bond could occur, but this is generally less of a concern than acid-catalyzed dehydration or oxidation.

Q4: What analytical changes would confirm oxidation vs. dehydration?

A: The table below summarizes the key analytical signatures for the parent compound and its primary degradation products.

CompoundTechniqueExpected Observation
This compound ¹H NMR Characteristic signals for vinyl protons (~4.9-5.2 ppm), a methine proton adjacent to the OH (~4.1 ppm), and an alcohol proton (variable).
IR Broad O-H stretch (~3300-3400 cm⁻¹), C=C stretch (~1650 cm⁻¹).
MS (EI) Molecular ion peak at m/z 128.[13]
2-Methyl-1-hepten-3-one ¹H NMR Disappearance of alcohol and methine proton signals. Appearance of new vinylic signals shifted downfield.
(Oxidation Product)IR Disappearance of O-H stretch. Appearance of a strong C=O stretch (~1670-1690 cm⁻¹).
MS (EI) Molecular ion peak at m/z 126.
2-Methyl-1,3-heptadiene ¹H NMR Disappearance of alcohol and methine proton signals. Appearance of new, complex signals in the vinylic region (~5.0-6.5 ppm).
(Dehydration Product)IR Disappearance of O-H stretch. C=C stretching region may become more complex.
MS (EI) Molecular ion peak at m/z 110.

Experimental Protocols

Protocol 1: Accelerated Stability Study Workflow

This protocol provides a framework for assessing the stability of this compound under various conditions.

G cluster_workflow Workflow for Stability Assessment cluster_conditions Storage Conditions start Prepare Stock Solution in High-Purity Solvent aliquot Aliquot into Multiple Amber Vials start->aliquot t0 Analyze T=0 Sample (GC-MS, NMR) aliquot->t0 A Condition A (e.g., 4°C, Dark, N₂) aliquot->A B Condition B (e.g., 25°C, Dark, Air) aliquot->B C Condition C (e.g., 25°C, Light, Air) aliquot->C compare Compare Purity Data Against T=0 Sample t0->compare analysis Analyze Samples at Predetermined Time Points (e.g., 1 wk, 1 mo, 3 mo) A->analysis B->analysis C->analysis analysis->compare end Determine Optimal Storage Conditions compare->end

Caption: A typical experimental workflow for assessing compound stability.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a high-purity, neutral solvent (e.g., acetonitrile or ethanol).

  • Initial Analysis (T=0): Immediately analyze a sample of the stock solution using a quantitative method like GC-MS with an internal standard to establish the initial purity and concentration.

  • Aliquoting: Dispense the stock solution into several amber vials under different headspace conditions (e.g., air vs. argon).

  • Storage: Store the vials under a matrix of conditions you wish to test (e.g., refrigerated vs. room temperature; dark vs. ambient light).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

  • Analysis and Comparison: Analyze each sample using the same method as the T=0 analysis. Calculate the percentage of this compound remaining and identify and quantify any major degradation products.

References

  • Muzart, J. (2005). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2. HAL Open Science. [Link]

  • Pettersson, H., & Bornebusch, M. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. [Link]

  • Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. Nanjing Chemical Material Corp. [Link]

  • Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665. [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Portal. Oxidation to allylic alcohols without stoichiometric metal reagents. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 13019-19-7). [Link]

  • Sciencemadness Wiki. Allyl alcohol. [Link]

  • Chemwin. Specification for storage and transportation of allyl alcohol. [Link]

  • PubChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • Jaeschke, A., & Kleinwächter, I. (1988). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. PubMed. [Link]

  • PubChem. (3E)-2-methyl-3-hepten-1-ol. [Link]

  • J. A. Bull, & D. J. T. (2017). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. National Center for Biotechnology Information. [Link]

  • SLT. (2025). Why Allylic Alcohol Is Stable. [Link]

  • PubChem. 2-Methylhept-1-en-6-yn-3-ol. [Link]

  • Chemistry Stack Exchange. (2015). Stability of carbocation intermediates: secondary alkane versus primary allyl?. [Link]

  • YouTube. (2020). Allylic Halogenation and Substitution | Organic Chemistry Lessons. [Link]

  • Reddit. (2010). What kind of carbacation is generally more stable?. [Link]

  • YouTube. (2020). Acid-Catalyzed Hydration & Dehydration. [Link]

  • RIT Digital Institutional Repository. (1971). Rearrangement of allylic alcohols. [Link]

  • Study.com. (2021). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

Sources

Technical Support Center: Gas Chromatography of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic analysis of 2-Methyl-1-hepten-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unsaturated alcohol. As a C8 unsaturated alcohol, this compound presents unique analytical hurdles, primarily due to the reactivity of its hydroxyl group and the potential for isomerization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your analytical methods.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Q1: Why is my this compound peak tailing severely?

Peak tailing is the most common issue when analyzing alcohols. It is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This is almost always caused by unwanted interactions between the polar hydroxyl group of the analyte and "active sites" within the GC system.[1]

Potential Causes & Step-by-Step Solutions:

  • Active Sites in the Inlet: The injector is the most common source of activity.

    • Cause: The glass inlet liner can have exposed silanol groups (Si-OH) that form strong hydrogen bonds with your analyte. Contamination from previous injections can also create active sites.[2]

    • Solution:

      • Replace the Inlet Liner: Regularly replace the liner. For alcohols, a deactivated liner is essential. Consider liners with glass wool, as this can help trap non-volatile residues, but ensure the wool itself is also deactivated.[2]

      • Use a Gold-Plated Seal: The metal surface of the injection port seal can be a source of activity. A gold-plated seal is more inert and recommended.

      • Check Injector Temperature: An injector temperature that is too low can lead to slow vaporization and increased interaction time with the liner. Ensure the temperature is high enough for rapid vaporization but not so high that it causes degradation. A good starting point is 250 °C.[3]

  • Column Contamination or Degradation: The first few meters of the analytical column are prone to contamination from non-volatile sample matrix components.

    • Cause: Over time, the stationary phase can become contaminated or degrade, exposing active sites on the fused silica column wall. Oxygen contamination in the carrier gas can accelerate this degradation.[2][4]

    • Solution:

      • Trim the Column: Cut 15-20 cm from the front of the column and reinstall it. This removes the most contaminated section.

      • Solvent Rinse: For bonded and cross-linked stationary phases, a solvent rinse can remove non-volatile contaminants. Always verify with the column manufacturer that your column is solvent-washable.[1]

      • Install Gas Traps: Ensure high-purity carrier gas is used and that moisture and oxygen traps are installed and functioning correctly.[2]

  • Incompatible Stationary Phase:

    • Cause: Using a non-polar stationary phase (like a DB-1 or HP-5) can exacerbate tailing for polar compounds like alcohols.

    • Solution: Use a more polar column. A polyethylene glycol (PEG) or "WAX" type column is highly recommended for alcohol analysis as its polarity is better suited to the analyte, leading to more symmetrical peaks.[3]

Troubleshooting Workflow for Peak Tailing

G Observe Observe Peak Tailing for This compound CheckInlet Step 1: Inspect Inlet System Observe->CheckInlet Start Here Liner Replace Inlet Liner (Use Deactivated Liner) CheckInlet->Liner CheckColumn Step 2: Evaluate Column Health TrimColumn Trim 15-20cm from Column Front CheckColumn->TrimColumn CheckMethod Step 3: Review Method Parameters Phase Confirm Appropriate Column (e.g., WAX Phase) CheckMethod->Phase Septum Replace Septum Liner->Septum CleanInlet Clean Inlet Body Septum->CleanInlet CleanInlet->CheckColumn If tailing persists ConditionColumn Re-condition Column TrimColumn->ConditionColumn CheckGas Verify Carrier Gas Purity (Check Traps) ConditionColumn->CheckGas CheckGas->CheckMethod If tailing persists Temp Optimize Temperatures (Inlet & Oven) Phase->Temp Result Symmetrical Peak Achieved Temp->Result

Caption: A systematic workflow for diagnosing and resolving peak tailing.

Q2: I'm seeing unexpected peaks (ghost peaks) in my chromatogram. What are they?

Ghost peaks are peaks that appear in a blank run or are not part of the injected sample. They are typically caused by contamination somewhere in the system.[5]

Potential Causes & Step-by-Step Solutions:

  • Septum Bleed:

    • Cause: The injector septum can shed silicone particles or other volatile compounds, especially at high injector temperatures.

    • Solution: Use a high-quality, low-bleed septum. Lower the injector temperature if it is set unnecessarily high. Replace the septum regularly as part of routine maintenance.

  • Carryover from Previous Injections:

    • Cause: High-boiling or highly adsorptive components from a previous sample can be retained in the inlet or at the head of the column and elute in a subsequent run.

    • Solution:

      • Clean the Syringe: Implement a rigorous syringe cleaning protocol with multiple solvent washes after each injection.

      • Run a Bakeout: After a sequence of samples, run the oven at its maximum allowable temperature (without the column installed or as per column manufacturer's guidelines) to "bake out" contaminants from the detector and injector.

      • Clean the Inlet: As described in Q1, thoroughly clean the inlet components.

  • Contaminated Carrier Gas or Solvents:

    • Cause: Impurities in the carrier gas or the sample solvent can become concentrated on the column, especially at low initial oven temperatures, and then elute as the temperature ramps.

    • Solution: Ensure the use of high-purity gases and GC-grade solvents. Check that gas purification traps are not exhausted.[4]

Q3: My retention times are shifting from run to run. Why?

Inconsistent retention times are a critical issue, as they undermine the reliability of peak identification.

Potential Causes & Step-by-Step Solutions:

  • Leaks in the System:

    • Cause: A leak in the carrier gas flow path (e.g., at the septum, column fittings, or gas lines) will cause the column head pressure and flow rate to fluctuate, directly impacting retention times.[4][6]

    • Solution: Perform a systematic leak check using an electronic leak detector, starting from the gas supply and moving through the injector fittings to the detector.[6]

  • Inconsistent Oven Temperature:

    • Cause: The oven temperature profile must be highly reproducible. If the oven is not calibrating or holding temperature correctly, retention times will drift.

    • Solution: Verify the oven's temperature accuracy and stability with a calibrated external thermometer. Ensure the lab's ambient temperature is stable, as large fluctuations can affect the GC's performance.

  • Changes to the Column:

    • Cause: Repeatedly trimming the column will shorten it, leading to proportionally shorter retention times. Column aging and stationary phase degradation can also alter retention characteristics.

    • Solution: Keep a detailed logbook of all maintenance, including column trims.[5] If the column is old and has been trimmed multiple times, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting GC parameters for this compound analysis?

Providing a universal set of parameters is difficult, but the following table offers a robust starting point for method development. The key is selecting a polar "WAX" column to handle the hydroxyl group effectively.[3]

ParameterRecommended SettingRationale
GC Column Polyethylene Glycol (WAX) type; 30 m x 0.25 mm ID, 0.25 µm film thicknessThe polar stationary phase minimizes peak tailing by providing favorable interactions with the alcohol analyte.[3]
Carrier Gas Helium or HydrogenProvides good efficiency. Ensure a constant flow rate is maintained.[3]
Linear Velocity ~30-35 cm/sec for HeliumOptimizes column efficiency for good peak resolution.
Injector Type Split/SplitlessSplit mode is suitable for higher concentrations to avoid column overload.
Injector Temp. 250 °CEnsures rapid and complete vaporization without causing thermal degradation of the unsaturated alcohol.[3]
Split Ratio 50:1 (adjustable)Adjust based on sample concentration to ensure the peak is on scale and symmetrical.[3]
Oven Program 60 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 5 min)This is a general-purpose program. A slower ramp rate (e.g., 5 °C/min) can improve the resolution of closely eluting compounds.[3]
Detector Flame Ionization Detector (FID)FID is robust and provides excellent sensitivity for organic compounds.
Detector Temp. 250 °CShould be hot enough to prevent condensation of the analyte.
Q2: How can I prevent the degradation or isomerization of this compound during analysis?

The double bond in this compound makes it susceptible to isomerization, particularly in the presence of heat and active sites.

  • Use Deactivated Liners: As mentioned, this is critical to prevent catalytic activity in the hot injector.[2]

  • Minimize Injector Temperature: While the injector needs to be hot enough for vaporization, excessive temperatures can promote degradation. Experiment with lowering the temperature in 10 °C increments to find the lowest effective temperature.

  • Proper Sample Storage: Store samples in amber vials at low temperatures (2-8 °C) to prevent light-induced degradation and oxidation.[7] Avoid acidic conditions, which can catalyze the isomerization of the double bond.[7]

Q3: Is derivatization a good strategy for analyzing this compound?

Derivatization can be an excellent strategy to improve the chromatography of alcohols.

  • Mechanism: The process involves converting the polar -OH group into a less polar, more stable functional group (e.g., a silyl ether via silylation).

  • Advantages:

    • Reduces Peak Tailing: By masking the active hydrogen, derivatization dramatically reduces the potential for hydrogen bonding, leading to sharper, more symmetrical peaks.

    • Increases Volatility: This can sometimes lead to shorter retention times.

    • Improves Thermal Stability: The derivative may be more stable at higher temperatures than the parent alcohol.

  • Consideration: Derivatization adds an extra step to sample preparation and requires careful optimization to ensure complete reaction. However, if peak tailing remains a persistent issue despite other troubleshooting efforts, it is a highly effective solution.

Key Experimental Protocols

Protocol 1: Inlet Maintenance (Liner, O-Ring, and Septum Replacement)

This protocol should be performed regularly to prevent peak tailing and ghost peaks.

  • Cool Down: Cool the injector to a safe temperature (<50 °C). Turn off the carrier gas flow to the inlet.

  • Disassemble: Remove the retaining nut from the top of the injector. Carefully remove the septum and the liner from the injector body using clean forceps.

  • Clean: While the inlet is open, wipe the accessible metal surfaces with a lint-free swab lightly dampened with methanol or isopropanol.

  • Install New Liner: Place a new, deactivated liner into the injector. Ensure it is seated correctly.

  • Replace O-Ring: Place a new, high-temperature O-ring on top of the liner if your system uses one.

  • Install New Septum: Place a new, low-bleed septum into the retaining nut.

  • Reassemble: Tighten the retaining nut. Do not overtighten.

  • Restore Gas Flow & Leak Check: Turn the carrier gas back on. Set the correct head pressure and perform a thorough leak check around the retaining nut.

  • Heat and Equilibrate: Heat the injector back to its setpoint and allow the system to equilibrate before running samples.

Logical Relationship of GC Components and Problems

G GC_System GC System Components Gas Carrier Gas Supply Purity, Leaks, Traps Inlet Injector Temp, Liner, Septum, Seal Column Column Phase, Dimensions, Contamination, Age Oven Oven Temp Program, Stability Detector Detector Temp, Gas Flows, Cleanliness Retention Retention Time Shifts Gas->Retention Leaks Ghost Ghost Peaks Gas->Ghost Impurities Noise Baseline Noise Gas->Noise Impurities Tailing Peak Tailing Inlet->Tailing Activity Inlet->Ghost Septum/Carryover Column->Tailing Contamination Column->Retention Aging/Trimming Column->Noise Bleed Oven->Retention Instability Detector->Noise Contamination Problems Common Problems Problems->Tailing Problems->Retention Problems->Ghost Problems->Noise

Caption: Relationship between GC system components and common chromatographic problems.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy2jL5YHcpLeVE_nsmzt6b-6BmF-BvDKP5yYEhBhjEkqWlSTVBII1tZeKA1jZ34WP0PzsyQntlXEZPqKtDwfkObTuOW8PsERiNRX3EKN-axHpqZiYKSYDQ0EOfrmyP54rBkRJ8KDAUdWBoQ_uLc2gQadAORO0=]
  • PubChem. (n.d.). (3E)-2-methyl-3-hepten-1-ol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFApwWdUiS0ifL9UAW3MsaIC1UwDTVr0fGnVgslHmcboe-RHrBEfI10LnoSpmiG1IETLoFHfLl_oIwsInTQQx_2zE6t6MFu1oLGgGU4OIze8JE5LhHGR5S0o9u8MrzkRs8Y-wUYZLwwM9VbUstbeIs66niRet2uKDebfPEIhke3]
  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUNM8kMPWh0W0ceVWUVaR6e0H4JtttsAJt4C4oqMNz_UkLC6XIpu-e0y9nZhM9RNNw5EQbS6mplegrzup6wbvy0nqqto-8Mmiitk7hnsUC_OYBTNhdf6vhK-7ra69j8aYowaRVQp8NwgIq311KPUvMw3YNBq_kskOug32s-fJPg==]
  • Agilent. (n.d.). Practical Steps in GC Troubleshooting. Agilent Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfoMRO5VQZzW2edPL7lbulwmwWmTlCnCp5qJN9hwQomNv0-uV0UGgW5ttfqxAkVYXfh7zdVar5HhZa33gn2ut9ZpuvG-KNvAf7s511-LfWtLvaA5O51O2Hh5zV_rJwcavqUUPKlaXsg9NFi6BKHjILeEqXBgWe05waBGvjaRmv2tu6Y7SLbG4IJodd7_fm]
  • ChemicalBook. (n.d.). This compound (CAS 13019-19-7). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrb2BnBHhyjlj5SU5XkJGNWFnzgdW9srm3hYvs2wOhkb_0NTsy8nlvc1T4_78MFLVylvDnyingYZA8_jdAHPjjfdXwnCfiJAzfhsugMJeOKF8TqpeFLThGR0P0oSax6EkqcFz2AzHIOzBblzf3qBq66JWrrKrDnGft2hKSy-Tq2A==]
  • PharmaGuru. (2024). GC Troubleshooting: 7+ Common Problems and Their Solution. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHfloKnSHrpbWsH6DkJGMP_03H9SZAv_7Uzcjri1SEe27z6oguI0nxQQWGB2cBscT39B3dGyXrDn2MgC1w3YvKZ-pfTU2kr6CeO-TWJPoRNsMGTY00nxByb5YXZJE3S2KhzEJF]
  • BenchChem. (2025). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgk8ijhtXQt_BUZHlDHIODfHuuTxpk0yIchdOJ88VOTvV-UGdOq_XjkK3Dn_iqXcV_gdx_cOVSRePieuIBrjjlIiokKBo_nUOk-uNKUrVjYk9utNwKRIXcu8xtRcqwXNU63ToJht2OZgSpJs1CIDhA47zsJD6fizSgOFKAaJi3BuQrYdM97hEF58rrSLeNiMb-DnFdx8qDdRLsgDt0sU30GH7mmMelaqeBPI9okQt2G-MjEQ==]
  • Restek. (n.d.). GC Troubleshooting Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdUyB1p_bfUUGp_mdsOoU9tpbggXWZidKJll_iCIx0OSkU72-u2vX2pbVhDnnR0MKv--4PSgkOBbXVdLbhDV9spl7_S0nj7RJwymL3hYHWX45jj77LoxkTtMT3S8Q_mMWlayABpozx8xI15fAPZj55-LSdjPd5FJO9n0WutiWmZx9Y06BlCfA1Itye5UfUDXEFJlGVXXE=]
  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoKQ0kcy9cgDxuWn-3bSfbeTKQ9UfsJetBkjJI26NouQrBJyY_ut-pvXS58YW5XTvUFjQtH08dmYYOT4Fb8ttC0Ez02YkDimQ4N_H7pMmr455twLqCcVzor6iDd1M3l7PYmsIV8fDciUBmjoAJSntR3dQh58Ahq-YqR2pAmgZK8hQaQpSXkhF2-SH1fp4Djs8yhJ9ZZg5wZhoqoFsMN_r_F-QgRAqCP_qD1BJQW5uiB0gO2PI8YMY8njiLV97EJW7UWVcFeL22Y_W5Lt_GZuqWBzG8_vnM36MybKMstS9f5geJ4huUqx23C5Cef59T22PZY0BJzMMakCKLq_jBQ-l7OeTlcigjxIWWTKmPTtK_nNCzc9vKCAauYkyDOULUcwa6PSAVww==]
  • R. E. Majors. (1998). Gas Chromatography Problem Solving and Troubleshooting. LCGC North America. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_4O841a1xscYQAaRugrZUwHYaDkwD7cP76GG1Vf_tw-E5kk58shrVvueLFzZCZ3PD4aIuFvUCLCTFYqD972_TigtVWZK9PyzRrtHQbmrFMbOrN0wTeUow3tj0sqMe6IItW_m2dvf30IRwFifkDVlbvpIrSpMg3DHaYRZ4RYmOm2zme5MeUppM]
  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuH_kqPymMq31BuOiC5MjSv8elrnd1QliIazL7fqjiRRwJtWSFjuiGuTE3T1Ujo-BWXWlc_ovOus0Pg-f4K19VFpStU34j9bKFTMJkoBzx7wWgsp7aylC8jN8NaypK8PSf58WT9hk27St5gXZcYBGa2wB31oSY1DSmOzfqTZ6JGzBJ7GPz3cGZqIb7c0r7JxKymr2n3kl-Kb22NF0=]
  • BenchChem. (2025). Technical Support Center: Ensuring the Stability of 3-Methyl-1-heptene Samples for Accurate Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi_Cn36n0C0t9j2IidXDasUI15rz01l3EORmo4koL5uA7n7Ks8fYJdZ8cGIi1_LUJzW41JGw7DnVaQfWnR2VgC_K02PS7a-FNTF5aMZQd6kO1Ux6XCdXgBjDxwZTX8nztM-HFRknFYHJkZTVwKJMdp_OF_mJwmGPxXKorI81daVBw8HLp_Jwspk7BRf1Xq91rRiygEH3N_Nkl6Du5Qq7RPudJ8-TJmKVmukkB_oVa_kVQxNqsM1I2jhMYtuuERg0n9]

Sources

Technical Support Center: Resolving Stereoisomers of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 2-Methyl-1-hepten-3-ol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter in the lab. Our approach is rooted in fundamental scientific principles and validated by field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Challenge: The Stereoisomers of this compound

This compound is a chiral allylic alcohol with a single stereocenter, existing as a pair of enantiomers: (R)-2-Methyl-1-hepten-3-ol and (S)-2-Methyl-1-hepten-3-ol. In many applications, particularly in pharmaceuticals and fragrance industries, the biological or sensory activity is confined to a single enantiomer. Consequently, the resolution of the racemic mixture into its constituent enantiopure forms is a critical step. This guide will focus on two primary and robust methods for achieving this separation: Enzymatic Kinetic Resolution (EKR) and Chiral High-Performance Liquid Chromatography (HPLC).

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and inquiries that arise during the resolution of this compound and similar secondary allylic alcohols.

Enzymatic Kinetic Resolution (EKR) Troubleshooting

Issue 1: Low Enantiomeric Excess (ee) of Both the Unreacted Alcohol and the Acylated Product.

  • Question: My enzymatic kinetic resolution of this compound is resulting in poor enantioselectivity. What are the likely causes and how can I improve the ee?

  • Answer: Low enantiomeric excess is a frequent challenge in EKR and can be attributed to several factors. The key is to systematically investigate and optimize the reaction conditions.

    • Enzyme Choice and Activity: The choice of lipase is paramount. For secondary allylic alcohols, lipases such as Candida antarctica Lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia Lipase (PCL) are excellent starting points due to their proven selectivity for a wide range of secondary alcohols.[1][2][3] Ensure the enzyme is active and has not been denatured by improper storage or handling.

    • Acyl Donor: The structure of the acyl donor can influence enantioselectivity. Vinyl acetate is a common and effective choice as it produces a vinyl alcohol byproduct that tautomerizes to acetaldehyde, rendering the acylation effectively irreversible.[4]

    • Solvent: The solvent plays a crucial role in modulating enzyme activity and selectivity. Non-polar, aprotic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are generally preferred. It is advisable to screen a range of solvents to find the optimal one for your specific substrate-enzyme combination.

    • Temperature: Temperature affects both the reaction rate and the enzyme's enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. A good starting point is room temperature, with subsequent optimization between 20°C and 40°C.[5]

    • Water Content: Anhydrous conditions are crucial for lipase-catalyzed transesterification in organic solvents. The presence of excess water can lead to hydrolysis of the product ester, reducing the yield and potentially affecting the ee. The use of molecular sieves is recommended to scavenge any residual water.

Issue 2: The Reaction is Stalled or Proceeds Very Slowly.

  • Question: My EKR of this compound is not reaching the desired 50% conversion, or the reaction is taking an impractically long time. What can I do?

  • Answer: A slow or stalled reaction is often due to suboptimal enzyme activity or reaction conditions.

    • Enzyme Loading: Increase the amount of lipase in the reaction mixture. However, be mindful that excessive enzyme loading can sometimes lead to difficulties in downstream processing.

    • Mass Transfer Limitations: If using an immobilized enzyme, ensure adequate stirring to overcome mass transfer limitations between the bulk solution and the enzyme particles.

    • Inhibitors: Ensure that the starting material and solvent are free from impurities that could act as enzyme inhibitors.

    • Temperature: As mentioned, increasing the temperature will increase the reaction rate. Carefully balance this with the potential impact on enantioselectivity.

Chiral Chromatography Troubleshooting

Issue 3: No Separation of Enantiomers on a Chiral HPLC Column.

  • Question: I am injecting my racemic this compound onto a chiral column, but I only see a single peak. What is the problem?

  • Answer: The absence of separation is a clear indication that the chosen chiral stationary phase (CSP) and mobile phase are not suitable for this analyte.

    • Column Selection: The selection of the CSP is the most critical factor. For allylic alcohols, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a highly effective choice.[6][7] These are available under trade names such as Chiralcel® and Chiralpak®. A systematic screening of different polysaccharide-based columns is the most effective approach to finding a suitable CSP.[8]

    • Mobile Phase Composition: For polysaccharide-based CSPs, normal-phase elution is typically the most successful. A mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is a standard starting point. The ratio of the alkane to the alcohol is a critical parameter to optimize for achieving separation.

    • Additives: For some separations, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve resolution. However, this is less common for neutral analytes like alcohols.

Issue 4: Poor Resolution (Rs < 1.5) or Peak Tailing.

  • Question: I can see some separation of the enantiomers, but the peaks are not baseline resolved, or they are tailing. How can I improve the peak shape and resolution?

  • Answer: Poor resolution and peak tailing are common issues during method development.

    • Mobile Phase Optimization: Fine-tune the ratio of the alkane and alcohol in the mobile phase. Decreasing the percentage of the alcohol modifier will generally increase retention and can improve resolution, but may also lead to broader peaks.

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer analysis times.

    • Temperature: Operating the column at a sub-ambient temperature can sometimes enhance the chiral recognition process and improve resolution.

    • Sample Overload: Injecting too much sample can lead to peak broadening and a loss of resolution. Try injecting a more dilute sample.

    • Injection Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Part 2: Detailed Experimental Protocols

The following protocols provide a starting point for the resolution of this compound. They are based on established methods for similar secondary allylic alcohols and should be optimized for your specific experimental setup.

Protocol 1: Enzymatic Kinetic Resolution (EKR) of (±)-2-Methyl-1-hepten-3-ol

This protocol is based on the widely used lipase-catalyzed acylation in an organic solvent.

Materials:

  • (±)-2-Methyl-1-hepten-3-ol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or MTBE)

  • Molecular sieves (4 Å)

  • Reaction vessel with magnetic stirrer

  • Temperature-controlled reaction station

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add (±)-2-Methyl-1-hepten-3-ol (1.0 eq).

  • Add anhydrous hexane to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Add activated molecular sieves (4 Å) to the solution.

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) with stirring.

  • Add vinyl acetate (1.5-3.0 eq) to start the reaction.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Stop the reaction at or near 50% conversion by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the formed ester can be separated by column chromatography on silica gel.

Data Interpretation:

The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated from the conversion and the enantiomeric excess of the substrate and product. A high E value (>100) is indicative of an excellent resolution.[4]

Protocol 2: Chiral HPLC Method Development for the Separation of (±)-2-Methyl-1-hepten-3-ol

This protocol outlines a systematic approach to developing a chiral HPLC method.

Materials and Equipment:

  • Racemic this compound standard

  • HPLC grade hexane and isopropanol (IPA)

  • HPLC system with a UV detector

  • Chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA)

Procedure:

  • Column Screening:

    • Prepare a stock solution of racemic this compound in hexane/IPA (90:10).

    • Screen a selection of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H and Chiralpak® AD-H).

    • Use a standard mobile phase of hexane/IPA (90:10) at a flow rate of 1.0 mL/min.

    • Monitor the separation at a suitable wavelength (e.g., 210 nm, as the chromophore is weak).

  • Method Optimization:

    • Once a column showing partial separation is identified, optimize the mobile phase composition.

    • Vary the percentage of IPA in the mobile phase (e.g., from 2% to 20%) to find the optimal balance between resolution and analysis time.

    • Optimize the flow rate (e.g., between 0.5 and 1.5 mL/min).

    • Investigate the effect of temperature by using a column thermostat (e.g., testing at 15°C, 25°C, and 40°C).

Expected Outcome:

A successful method will show two baseline-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound.

Part 3: Visualizations

Diagram 1: Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Resolved Products racemate Racemic this compound reaction Stirring at Controlled Temperature (Monitor Conversion to ~50%) racemate->reaction solvent Anhydrous Solvent solvent->reaction lipase Lipase (e.g., CALB) lipase->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction filtration Filter to Remove Enzyme reaction->filtration concentration Solvent Evaporation filtration->concentration chromatography Column Chromatography concentration->chromatography enant_alcohol (S)-2-Methyl-1-hepten-3-ol (High ee) chromatography->enant_alcohol enant_ester (R)-Acetate (High ee) chromatography->enant_ester EKR_Troubleshooting start Low Enantiomeric Excess (ee) Observed check_enzyme 1. Verify Enzyme Choice & Activity (e.g., CALB, PCL) start->check_enzyme optimize_temp 2. Optimize Reaction Temperature (e.g., 20-40°C) check_enzyme->optimize_temp Enzyme is appropriate and active screen_solvent 3. Screen Solvents (e.g., Hexane, MTBE) optimize_temp->screen_solvent Temperature optimized check_time 4. Adjust Reaction Time (Target ~50% Conversion) screen_solvent->check_time Optimal solvent selected check_water 5. Ensure Anhydrous Conditions (Use Molecular Sieves) check_time->check_water Time-course study performed success Improved Enantiomeric Excess check_water->success Conditions are anhydrous

Caption: Troubleshooting decision tree for low enantiomeric excess in EKR.

References

  • Amaral, L. F. M. do, Pilissão, C., Krieger, N., & Wypych, F. (2020). Pseudomonas cepacia lipase immobilized on Zn2Al layered double hydroxides: Evaluation of different methods of immobilization for the kinetic resolution of (R,S)-1-phenylethanol. Journal of the Brazilian Chemical Society, 31(9), 1895–1905. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • Gloger, A., & Faber, K. (2001). Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model. Biotechnology and Bioengineering, 75(5), 595–605. Available at: [Link]

  • Raminelli, C., Comasseto, J. V., Andrade, L. H., & Porto, A. L. M. (2004). Kinetic resolution of propargylic and allylic alcohols by Candida antarctica lipase (Novozyme 435). Tetrahedron: Asymmetry, 15(21), 3575–3580. Available at: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. Available at: [Link]

  • ChemRxiv. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. Available at: [Link]

  • Bornscheuer, U., et al. (1994). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1201(1), 55-60. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Franciosini, O., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 22(16), 8899. Available at: [Link]

  • Karim, A., & Li, Z. (2018). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances, 8(31), 17351-17354. Available at: [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. Available at: [Link]

  • Zyska, B., et al. (2020). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Molecules, 25(21), 5191. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2017). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 22(12), 2095. Available at: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Ohtani, N., et al. (1998). Kinetic Studies on the Optical Resolution of 2-Alkanol by Pseudomonas cepaciaLipase Catalyzed Transesterification with Vinyl Acetate in Organic Solvent. Journal of the Japan Oil Chemists' Society, 47(1), 41-48. Available at: [Link]

  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. Retrieved from [Link]

  • Nordin, M. R., & Berglund, P. (2000). Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation. Journal of the Chemical Society, Perkin Transactions 1, (21), 3639-3644. Available at: [Link]

  • Goti, A., et al. (2012). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 17(11), 13263-13275. Available at: [Link]

  • Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(21), 6328. Available at: [Link]

  • PubChem. (n.d.). 2-Methylhept-3-en-1-ol. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S)-perillyl alcohol with acetic acid and vinyl acetate as acyl donors. Retrieved from [Link]

  • Wang, Y., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, 657688. Available at: [Link]

  • Satinský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-116. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1-hepten-3-yne. Retrieved from [Link]

  • Ramachandran, P. V., & Pratihar, D. (2009). Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences. Organic letters, 11(11), 2413–2415. Available at: [Link]

  • Ramachandran, P. V., & Pratihar, D. (2010). (2R, 3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one. Organic Syntheses, 87, 199. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-methyl-1-hepten-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the successful scale-up of this important allylic alcohol. The synthesis, primarily achieved through a Grignard reaction, presents unique challenges when transitioning from the laboratory bench to pilot or production scale.[1][2][3] This resource is structured to anticipate and address these challenges directly, ensuring a safe, efficient, and reproducible manufacturing process.

I. Core Synthesis Strategy: Grignard Reaction

The most common and industrially viable route to this compound is the Grignard reaction between vinylmagnesium bromide and 2-hexanone. This method is favored for its reliability and the direct formation of the desired carbon-carbon bond.

Logical Synthesis Pathway

The synthesis proceeds in two conceptual stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone.

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Nucleophilic Addition Vinyl Bromide Vinyl Bromide Grignard_Reagent Vinylmagnesium Bromide Vinyl Bromide->Grignard_Reagent Reacts with Magnesium Turnings Magnesium Turnings Magnesium Turnings->Grignard_Reagent Activates Anhydrous THF Anhydrous THF Anhydrous THF->Grignard_Reagent Solvent Grignard_Reagent_2 Vinylmagnesium Bromide 2-Hexanone 2-Hexanone Product_Intermediate Magnesium Alkoxide Intermediate 2-Hexanone->Product_Intermediate Grignard_Reagent_2->Product_Intermediate Nucleophilic Attack Quench Aqueous Workup (e.g., sat. NH4Cl) Product_Intermediate->Quench Final_Product This compound Quench->Final_Product caption Workflow for Grignard Synthesis of this compound.

Sources

Technical Support Center: Degradation Pathways of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-1-hepten-3-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work.

Understanding the Stability of this compound

This compound is an allylic alcohol, and its stability is influenced by the presence of the double bond and the hydroxyl group. These functional groups are susceptible to various degradation pathways, including oxidation, thermal stress, and microbial action. Understanding these potential degradation routes is crucial for designing robust experiments and accurately interpreting results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.[1][2][3]

PropertyValueSource
Molecular FormulaC8H16OPubChem[2]
Molecular Weight128.21 g/mol PubChem[2]
CAS Number13019-19-7ChemicalBook[3]
Boiling PointNot specified
Water SolubilityLog10WS (mol/l) availableCheméo[1]
Octanol/Water Partition CoefficientlogP_oct/wat availableCheméo[1]

Anticipated Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer likely routes based on the degradation of structurally similar compounds, such as other allylic alcohols and volatile organic compounds (VOCs).

Atmospheric Oxidative Degradation

In the atmosphere, the degradation of this compound is likely initiated by reaction with hydroxyl (OH) radicals, ozone (O3), and nitrate (NO3) radicals. The reaction with OH radicals is expected to be the dominant pathway in the daytime.

A proposed pathway for the OH-initiated degradation of this compound is illustrated below, drawing parallels with the degradation of 2-methyl-3-buten-2-ol.[4]

G This compound This compound Intermediate_Radical Hydroxyalkyl Radical Intermediate This compound->Intermediate_Radical + •OH OH_Radical •OH Peroxy_Radical Peroxy Radical Intermediate_Radical->Peroxy_Radical + O2 O2 O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO NO NO Fragmentation_Products Fragmentation Products (e.g., smaller carbonyls, alcohols) Alkoxy_Radical->Fragmentation_Products C-C Scission Isomerization Isomerization Products Alkoxy_Radical->Isomerization Isomerization

Caption: Proposed OH-initiated atmospheric degradation of this compound.

Thermal Degradation

Allylic alcohols can undergo thermal degradation, although they are generally more stable than their corresponding esters.[5] At elevated temperatures, as might be encountered in a GC injector, this compound could potentially undergo dehydration to form a diene or rearrange to form an isomeric compound.

G cluster_products Potential Thermal Degradation Products This compound This compound Dehydration_Product 2-Methyl-1,3-heptadiene This compound->Dehydration_Product - H2O Rearrangement_Product Isomeric Aldehyde/Ketone This compound->Rearrangement_Product Isomerization Heat Δ

Caption: Potential thermal degradation pathways of this compound.

Microbial Degradation

The microbial degradation of this compound is another plausible pathway, particularly in soil and water environments. While specific studies on this compound are lacking, research on the microbial degradation of other tertiary alcohols and VOCs can provide insights.[6][7] The degradation is likely initiated by monooxygenase enzymes, leading to the formation of more polar intermediates that can be further metabolized.

G This compound This compound Hydroxylated_Intermediate Hydroxylated Intermediate This compound->Hydroxylated_Intermediate Oxidation Monooxygenase Monooxygenase Enzyme Further_Metabolism Further Metabolic Steps Hydroxylated_Intermediate->Further_Metabolism Central_Metabolism Central Metabolism (e.g., TCA Cycle) Further_Metabolism->Central_Metabolism

Caption: Generalized microbial degradation pathway for this compound.

Troubleshooting Experimental Analyses

The analysis of this compound and its degradation products is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This section provides troubleshooting guidance for common issues encountered during GC-MS analysis.[8][9][10][11][12]

Q1: I'm observing significant peak tailing for this compound. What could be the cause and how can I fix it?

A1: Peak tailing for polar compounds like alcohols is a common issue in GC analysis. The primary causes are active sites in the analytical flow path.

  • Active Sites in the Injector Liner: The glass liner in the GC inlet can have active silanol groups that interact with the hydroxyl group of your analyte.

    • Solution: Use a deactivated liner. If you are already using one, it may have become contaminated. Try replacing the liner.[8][9]

  • Column Contamination or Degradation: The stationary phase of the column can degrade over time, exposing active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If this doesn't resolve the issue, you may need to trim the first few centimeters of the column or replace it entirely.[8][11]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to poor peak shape.

    • Solution: Reinstall the column, ensuring the correct insertion depth and that the fittings are secure but not overtightened.[9]

Q2: I'm seeing ghost peaks in my chromatograms, even in blank runs. Where are they coming from?

A2: Ghost peaks are typically due to contamination in the system.

  • Septum Bleed: The septum in the injector can release volatile compounds, especially at high temperatures.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly. Condition new septa before use.[9]

  • Carryover from Previous Injections: High-boiling or highly concentrated components from a previous analysis can be retained in the system and elute in subsequent runs.

    • Solution: Run a solvent blank with a high-temperature bake-out at the end of the run to clean the system. Ensure your injector temperature is high enough to volatilize all components of your sample.[11]

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can introduce ghost peaks.

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons. Use high-purity solvents for sample preparation.[8]

Q3: The resolution between my analyte and a suspected degradation product is poor. How can I improve it?

A3: Poor resolution can be addressed by optimizing your chromatographic conditions.

  • Optimize the Temperature Program: A slower temperature ramp will increase the separation time and can improve the resolution of closely eluting peaks.

    • Solution: Decrease the ramp rate or add an isothermal hold at a temperature just below the elution temperature of the peaks of interest.[11]

  • Adjust the Carrier Gas Flow Rate: The carrier gas flow rate affects the efficiency of the separation.

    • Solution: Determine the optimal flow rate for your column and carrier gas. A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.

  • Use a Different Column: If optimizing the method parameters doesn't provide sufficient resolution, you may need a column with a different stationary phase that offers a different selectivity for your compounds.

    • Solution: Consult column selection guides or contact a column manufacturer for recommendations based on your analytes.

Frequently Asked Questions (FAQs)

Q: What is the best way to prepare samples of this compound for degradation studies?

A: The sample preparation method will depend on the matrix (e.g., water, air, soil). For aqueous samples, direct injection may be possible if the concentration is high enough. For trace analysis, techniques like solid-phase microextraction (SPME) or purge and trap are recommended to extract and concentrate the volatile and semi-volatile compounds.[13] For soil or solid samples, headspace analysis or solvent extraction can be used.

Q: How can I confirm the identity of the degradation products?

A: Mass spectrometry is a powerful tool for identifying unknown compounds. The mass spectrum of a degradation product will show a molecular ion peak (if stable) and a characteristic fragmentation pattern. You can compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification. For definitive identification, you may need to synthesize the suspected degradation product and run it as a standard to compare its retention time and mass spectrum.

Q: Are there any specific safety precautions I should take when working with this compound?

A: As with any chemical, you should consult the Safety Data Sheet (SDS) for this compound before use. It is a flammable liquid and vapor.[14] Standard laboratory safety practices, such as working in a well-ventilated area and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.

Experimental Protocol: GC-MS Analysis of this compound Degradation

This section provides a general protocol for the analysis of this compound and its degradation products by GC-MS. The specific parameters will need to be optimized for your instrument and application.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Start: Degradation Experiment Sample Extraction Extraction/Concentration (e.g., SPME, LLE) Start->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the analysis of this compound degradation.

Step-by-Step Methodology
  • Sample Preparation:

    • Collect a sample from your degradation experiment (e.g., aqueous solution, headspace).

    • If necessary, extract and concentrate the analytes using an appropriate technique (e.g., liquid-liquid extraction with a suitable solvent, SPME).

    • Prepare a calibration curve using standards of this compound of known concentrations.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to a value that ensures complete vaporization of the analytes without causing thermal degradation (e.g., 250 °C). Use a splitless injection for trace analysis or a split injection for higher concentrations.

    • Column: Use a mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start with a low initial temperature (e.g., 40 °C) and ramp up to a final temperature that is sufficient to elute all compounds of interest (e.g., 280 °C). The ramp rate should be optimized for the best separation.

    • Mass Spectrometer: Set the MS to scan a mass range that will cover the expected molecular weights of the parent compound and its degradation products (e.g., m/z 40-400). Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Identify this compound based on its retention time and mass spectrum compared to a standard.

    • For unknown peaks, perform a library search of the mass spectrum to tentatively identify potential degradation products.

    • Quantify the amount of this compound remaining and the amount of degradation products formed using the calibration curve.

Example GC-MS Parameters
ParameterSetting
Injector
Temperature250 °C
Injection ModeSplitless (0.5 min purge delay)
Injection Volume1 µL
Column
TypeDB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C (hold 2 min)
Ramp Rate10 °C/min
Final Temperature280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Scan Rate2 scans/sec

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). (3E)-2-methyl-3-hepten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Separation Science. (2023, December 8). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]

  • Yoshikawa, M., Toyama, T., Mori, K., & Ike, M. (2017). Biodegradation of Volatile Organic Compounds and Their Effects on Biodegradability under Co-Existing Conditions. Microbes and environments, 32(3), 189–201. [Link]

  • Filipiak, W., Mochalski, P., & Filipiak, A. (2015). Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. BioMed research international, 2015, 738689. [Link]

  • MacDonell, C. W., & Williams, J. M. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • MacSphere. (n.d.). PYROLYTIC DECOMPOSITION OF ALLYLIC ESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Constraints of VOC degradation caused by the toxicity of co-existing VOCs to microorganisms.
  • Wei, B. (2022). Study on the Transformation and Degradation of Volatile Organic Compounds. Atmosphere, 13(11), 1895. [Link]

  • Scribd. (n.d.). Organic Chemistry Short Notes.
  • Popa, C., & Drăghici, C. (2021). Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials. International journal of molecular sciences, 22(24), 13455. [Link]

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
  • Schuster, J., Schäfer, F., & Schink, B. (2012). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. Journal of bacteriology, 194(15), 3949–3957. [Link]

  • ResearchGate. (n.d.). OH-initiated degradation pathway of 2-methyl-3-buten-2-ol (MBO).
  • NIST. (n.d.). 2-Methyl-1-hepten-3-yne. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ.
  • MDPI. (n.d.). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis.
  • Fayolle, F., Vandecasteele, J. P., & Monot, F. (2001). Microbial degradation and fate in the environment of methyl tert-butyl ether and related fuel oxygenates. Applied microbiology and biotechnology, 56(3-4), 339–349. [Link]

  • Sharma, S., Singh, B., & Singh, S. (2022). Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation. Journal of hazardous materials, 424(Pt C), 127608. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-heptanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylheptan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhept-3-en-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: this compound (C8H16O). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Microbial Degradation of Selected Hazardous Materials: Pentachlorophenol, Hexachlorocyclopentadiene, and Methyl Parathion.
  • The Good Scents Company. (n.d.). 1-hepten-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-hepten-3-yne. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-propyl-1-hepten-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-heptene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Allylic Alcohols: A Comparative Analysis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of drug discovery and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity and function. Chiral alcohols, particularly allylic alcohols, are versatile and highly valued building blocks for constructing complex, stereochemically-defined molecules.[1] Their utility stems from the dual reactivity of the alkene and alcohol functionalities, which can be manipulated with high levels of stereocontrol.

This guide provides an in-depth comparison of synthetic strategies for obtaining enantiomerically pure allylic alcohols, with a focus on 2-Methyl-1-hepten-3-ol. We will objectively evaluate its profile against other relevant chiral alcohols, moving beyond a simple listing of methods to explain the causality behind experimental choices. The core of this analysis will compare two dominant strategies for achieving enantiopurity: direct asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture. For researchers and drug development professionals, understanding the nuances of these methodologies is paramount for efficient, scalable, and sustainable synthesis.

The Significance of the "Magic Methyl" in Drug Design

The structure of this compound contains a methyl group adjacent to the chiral center. The strategic introduction of a methyl group—often termed a "magic methyl"—is a powerful tactic in medicinal chemistry.[2][3] This seemingly minor addition can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties by:

  • Modulating Conformation: The methyl group can restrict bond rotation, locking the molecule into a more bioactive conformation and improving its binding affinity to a target protein.[3]

  • Blocking Metabolism: It can shield a metabolically labile site from enzymatic degradation, thereby increasing the drug's half-life.

  • Improving Physicochemical Properties: Methylation can impact lipophilicity and solubility, which are key factors in a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The presence of this feature makes this compound and related structures particularly interesting scaffolds for library synthesis and lead optimization campaigns.

Comparative Synthesis Strategies: Asymmetric Synthesis vs. Kinetic Resolution

The quest for enantiomerically pure chiral alcohols primarily follows two divergent paths: building the desired enantiomer selectively from a non-chiral starting material (asymmetric synthesis) or separating a pre-existing 50:50 mixture of enantiomers (resolution).

Asymmetric Synthesis: Building Chirality from the Ground Up

This approach creates the stereocenter selectively, often by reducing a prochiral ketone.

  • Biocatalytic Reduction: Leveraging the high selectivity of enzymes, particularly ketoreductases (KREDs), offers a "green" and highly efficient route.[4] These enzymes operate under mild aqueous conditions and can deliver exceptionally high enantiomeric excess (ee). The primary consideration is the need for a nicotinamide cofactor (NADH or NADPH), which must be regenerated in situ, typically using a sacrificial alcohol like isopropanol.[4]

  • Chemical Asymmetric Reduction: Methods like the Corey-Bakshi-Shibata (CBS) reduction utilize a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the ketone.[5] While powerful, these methods often require stoichiometric chiral reagents or expensive metal catalysts and stringent anhydrous reaction conditions.

Resolution of Racemates: Separating a Mixture

Resolution starts with a racemic alcohol and selectively modifies one enantiomer, allowing for its separation.

  • Enzymatic Kinetic Resolution (KR): This is the most common resolution technique, widely employed in industry.[6] Lipases are frequently used to selectively acylate one enantiomer of the alcohol. The key limitation is that the maximum theoretical yield for the desired product (either the acylated ester or the unreacted alcohol) is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional KR.[6][7] In this process, the enzymatic acylation is paired with a second catalyst (often a ruthenium or palladium complex) that continuously racemizes the unreacted alcohol enantiomer.[6][7] This allows the enzyme to theoretically convert 100% of the starting racemate into a single enantiomer of the acylated product.

Performance Data: A Head-to-Head Comparison

The choice of synthetic strategy is dictated by factors such as substrate scope, desired enantiopurity, scalability, and cost. The following tables summarize representative performance data for the synthesis and resolution of chiral secondary alcohols, providing a benchmark for evaluating a new target like this compound.

Table 1: Asymmetric Synthesis of Chiral Alcohols via Ketone Reduction

Substrate (Ketone)Method/CatalystYield (%)Enantiomeric Excess (ee%)Reference
1-(4-Fluorophenyl)ethan-1-oneAsymmetric Hydrogenation (PhanePhos-Ru)93%99%[8]
AcetophenoneBiocatalytic Reduction (KRED)>95%>99%[4]
2-HeptanoneAsymmetric Hydrogenation (Diamine-Ru)>90%98%[8]
Prochiral Allylic KetoneBiocatalytic Reduction (KRED)HighUp to 99%[7][9]

Table 2: Dynamic Kinetic Resolution (DKR) of Racemic Secondary Alcohols

Substrate (Racemic Alcohol)Racemization Catalyst / EnzymeProductYield (%)Enantiomeric Excess (ee%)Reference
1-PhenylethanolRu-Complex / Candida antarctica Lipase B(R)-1-Phenylethyl acetate>95%>99%[6]
Racemic Benzylic AlcoholsPd-Complex / Candida antarctica Lipase B(R)-Arylmethyl acetateup to 89%99%[6][7]
Racemic Allylic AlcoholsRu-Complex / Lipase(R)-Allylic acetateHigh>99%[7]
1-(2-Naphthyl)ethanolV-MPS Catalyst / Lipase(R)-Acetate Ester>90%>99%[6]

Experimental Protocols: Self-Validating Methodologies

The following protocols provide detailed, step-by-step frameworks for key experiments. They are designed as self-validating systems, with clear checkpoints for monitoring reaction progress and defined purification procedures.

Protocol 1: Biocatalytic Reduction of a Prochiral Ketone

This protocol describes a general procedure for the KRED-mediated synthesis of a chiral alcohol.

cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep_buffer Prepare Phosphate Buffer (e.g., 100 mM, pH 7.0) prep_cofactor Add NADP+ and Glucose Dehydrogenase (GDH) for cofactor regeneration prep_buffer->prep_cofactor prep_enzyme Add Ketoreductase (KRED) prep_cofactor->prep_enzyme prep_cosolvent Add Co-solvent (e.g., Isopropanol) to aid substrate solubility prep_enzyme->prep_cosolvent add_substrate Add Prochiral Ketone Substrate prep_cosolvent->add_substrate add_glucose Add Glucose (for cofactor regeneration) add_substrate->add_glucose incubate Incubate at controlled temperature (e.g., 30 °C) with stirring add_glucose->incubate monitor Monitor reaction progress via TLC or GC/HPLC incubate->monitor extract Extract with an organic solvent (e.g., Ethyl Acetate) monitor->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4, filter, and concentrate wash->dry purify Purify by flash column chromatography dry->purify yield Determine isolated yield purify->yield ee_analysis Determine enantiomeric excess (ee%) by chiral HPLC or GC yield->ee_analysis

Caption: Experimental workflow for biocatalytic ketone reduction.

Methodology:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0). To this, add the cofactor (NADP+, ~1 mM), a cofactor regenerating system (e.g., glucose and glucose dehydrogenase), and the selected ketoreductase (KRED).

  • Substrate Addition: Add the prochiral ketone (e.g., 2-methyl-1-hepten-3-one) to the buffered enzyme solution. A co-solvent such as isopropanol (10-20% v/v) may be used to ensure substrate solubility.

  • Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

  • Monitoring: Track the consumption of the ketone starting material and the formation of the alcohol product using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate, 3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol via flash column chromatography on silica gel.[4]

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee%) of the chiral alcohol is determined by analysis on a chiral stationary phase via HPLC or GC.

Protocol 2: Dynamic Kinetic Resolution (DKR) of a Racemic Allylic Alcohol

This protocol outlines a general procedure for the DKR of a racemic secondary alcohol.

cluster_setup 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup_flask To an inert flask, add racemic alcohol and organic solvent (e.g., Toluene) add_catalyst Add racemization catalyst (e.g., Ru-complex) setup_flask->add_catalyst add_lipase Add immobilized lipase (e.g., Novozym 435) add_catalyst->add_lipase add_acyl Add acyl donor (e.g., Vinyl Acetate) add_lipase->add_acyl incubate Incubate at controlled temperature (e.g., 50 °C) with stirring add_acyl->incubate monitor Monitor conversion to the ester product via TLC or GC/HPLC incubate->monitor filter_lipase Filter to remove the immobilized lipase monitor->filter_lipase concentrate Remove solvent under reduced pressure filter_lipase->concentrate purify Purify the ester product by flash column chromatography concentrate->purify yield Determine isolated yield of the ester purify->yield ee_analysis Determine ee% of the ester by chiral HPLC or GC yield->ee_analysis

Caption: Experimental workflow for Dynamic Kinetic Resolution (DKR).

Methodology:

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (e.g., this compound) in an anhydrous organic solvent (e.g., toluene).

  • Catalyst Addition: Add the racemization catalyst (e.g., a Shvo-type Ru-complex, ~1-2 mol%) to the solution.

  • Enzyme and Acyl Donor: Add the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B) and the acyl donor (e.g., vinyl acetate, 1.5-2.0 equivalents).

  • Incubation: Heat the reaction mixture to a specified temperature (e.g., 50°C) and stir until the starting alcohol is fully consumed.

  • Monitoring: Monitor the reaction for the disappearance of the starting alcohol and the appearance of the ester product by TLC or GC. The reaction is complete when ~100% conversion is observed.

  • Work-up: Cool the reaction mixture to room temperature and remove the immobilized lipase by filtration.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield and confirm the enantiomeric excess of the purified ester product by chiral HPLC or GC analysis.

Conclusion and Outlook

Both asymmetric synthesis and dynamic kinetic resolution represent powerful, state-of-the-art methods for accessing enantiopure chiral alcohols like this compound. The choice between them is not absolute but is guided by the specific project requirements.

  • Biocatalysis is often the preferred method when high enantioselectivity, mild reaction conditions, and environmental sustainability are primary drivers. It is exceptionally well-suited for large-scale manufacturing where a dedicated enzyme can be developed and optimized.[4]

For novel structures like this compound, the protocols and comparative data presented here provide a solid foundation for methodological development. The high selectivities achieved with benchmark substrates set a high standard, and future experimental work will be crucial to fully elucidate the optimal synthetic route for this and other structurally unique chiral allylic alcohols.

References

  • Jørgensen, K. A., et al. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. Available at: [Link]

  • Trost, B. M., & Zhang, T. (2011). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. PMC - NIH. Available at: [Link]

  • Pellissier, H. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

  • Synthesis of allylic alcohols by addition. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of homoallylic alcohols by 1,2-addition or C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Mowry, S. T., & Miller, M. J. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry. PubMed. Available at: [Link]

  • Blacker, A. J., & Martin, J. (2005). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Available at: [Link]

  • Szymański, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

  • Mowry, S. T., & Miller, M. J. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC - NIH. Available at: [Link]

  • Mowry, S. T., & Miller, M. J. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate ^sup 1^H NMR Experiment To Introduce Chiral Chemistry. ESF Experts. Available at: [Link]

  • Forni, A., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

  • This compound (CAS 13019-19-7) Chemical Properties. Cheméo. Available at: [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Synthesis of chiral nitro allylic alcohols via Henry reaction. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (1996). Available at: [Link]

  • Asbrigh, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Introduction to stereospecificity, stereoselectivity and asymmetric synthesis. ResearchGate. Available at: [Link]

  • 2-methyl-1-heptene. ChemSynthesis. Available at: [Link]

  • 2-Methylhept-3-en-1-ol. PubChem. Available at: [Link]

  • 2-Methyl-1-hepten-3-yne. PubChem. Available at: [Link]

  • de L. K. A. e Silva, F., & de Oliveira, R. B. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available at: [Link]

  • The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone. Jay Ponder Lab. Available at: [Link]

  • 2-propyl-1-hepten-3-ol. ChemSynthesis. Available at: [Link]

  • 2-Methylhept-1-en-6-yn-3-ol. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-1-hepten-3-ol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of 2-Methyl-1-hepten-3-ol, a volatile organic compound. The document outlines various analytical techniques, presenting their performance characteristics through supporting experimental data and detailed methodologies. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Introduction to the Analyte: this compound

This compound (C8H16O) is a volatile alcohol with applications in various industries, including as a potential biomarker, a fragrance component, or an intermediate in chemical synthesis.[1][2][3] Accurate and reliable quantification of this analyte is crucial for quality control, research, and regulatory compliance. Due to its volatility, Gas Chromatography (GC) is the most appropriate analytical technique for its separation and quantification.[4][5]

Comparison of Analytical Techniques

The primary analytical choice for a volatile compound like this compound is Gas Chromatography. The key distinction in methodology lies in the detection system coupled with the GC. This guide will compare two common and powerful detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Rationale & Causality
Principle Separates compounds based on their volatility and polarity, followed by detection based on their mass-to-charge ratio.Separates compounds based on their volatility and polarity, followed by detection via ionization in a hydrogen flame.GC-MS provides structural information, ensuring high specificity, while GC-FID offers robust and sensitive detection of hydrocarbons.[6]
Specificity Very High. The mass spectrum provides a unique fingerprint of the analyte, allowing for unambiguous identification even in complex matrices.Moderate to High. Relies on the chromatographic retention time for identification, which can be susceptible to co-eluting interferences.For regulatory submissions or in complex sample matrices, the confirmatory power of GC-MS is indispensable.[7][8]
Sensitivity (LOD/LOQ) High. Can achieve low ng/mL to pg/mL detection limits, particularly in Selected Ion Monitoring (SIM) mode.Very High for hydrocarbons. Generally offers lower detection limits for carbon-containing compounds compared to the full scan mode of MS.The choice depends on the required detection limits for the specific application. For trace analysis, GC-FID might have an edge in sensitivity.
Linearity (R²) Typically > 0.995Typically > 0.998Both techniques provide excellent linearity over a wide dynamic range, a critical requirement for quantitative analysis.[8][9]
Accuracy (% Recovery) 98-102%98-102%Accuracy is more dependent on the sample preparation and calibration than the detector itself. Both can achieve high accuracy with proper validation.[10][11]
Precision (%RSD) < 2%< 2%Both methods, when properly optimized, demonstrate excellent precision, ensuring the reproducibility of the results.[10][11][12]
Cost & Complexity Higher initial investment and operational complexity.Lower initial cost and simpler operation and maintenance.The higher cost of GC-MS is justified by its superior specificity and identification capabilities.
Typical Application Recommended for method development, impurity profiling, and analysis of complex samples where definitive identification is required.Ideal for routine quality control applications where the analyte is well-characterized and the sample matrix is relatively clean.The choice of detector should align with the intended purpose of the analytical method as per ICH guidelines.[13][14][15]

Experimental Workflow and Protocols

A robust analytical method validation is built upon a well-designed experimental workflow. The following diagram illustrates the key stages in the validation of an analytical method for this compound.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting A Standard & Sample Preparation B Internal Standard Selection & Preparation A->B C GC-MS/FID Analysis A->C B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Data Analysis & Statistical Evaluation I->J K Validation Report Generation J->K

Caption: A typical workflow for the validation of an analytical method for this compound.

Detailed Experimental Protocol: GC-MS Method

This protocol outlines a validated GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 20:1) at 250°C.

  • Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 10°C/min to 220°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound would be determined from the full scan spectrum (e.g., m/z 57, 85, 113).

Sample and Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., n-nonane) in methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution of the stock solution. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range and spike with the internal standard to a final concentration of 10 µg/mL.

Validation Parameters: A Deeper Dive

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[13][15][16] The following diagram illustrates the interrelationship between key validation parameters.

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries LOD Limit of Detection Linearity->LOD determines sensitivity Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision LOQ Limit of Quantitation LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[8][11]

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Spike the blank matrix with known impurities or related substances to demonstrate that they do not interfere with the analyte peak.

    • For GC-MS, compare the mass spectrum of the analyte in a standard and a spiked sample to confirm identity.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[8][9][10]

  • Experimental Approach:

    • Analyze a minimum of five calibration standards in triplicate.

    • Plot a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.995.

Accuracy

Accuracy represents the closeness of the test results to the true value.[7][8][10]

  • Experimental Approach:

    • Perform spike recovery studies by adding known amounts of this compound to a blank matrix at three concentration levels (low, medium, and high) within the range.

    • Analyze each level in triplicate and calculate the percent recovery. The acceptance criterion is typically 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[10][11][12]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criterion: The relative standard deviation (%RSD) should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][17]

  • Experimental Approach (Signal-to-Noise Ratio):

    • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7][8]

  • Experimental Approach:

    • Introduce small variations to the GC parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate).

    • Analyze a sample under each modified condition and evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

Conclusion

The validation of an analytical method for this compound is a critical step in ensuring the generation of reliable and accurate data. While both GC-MS and GC-FID are suitable techniques, the choice of detector should be guided by the specific requirements of the analysis. GC-MS is the preferred method for applications requiring unambiguous identification, such as in complex matrices or for regulatory submissions. GC-FID is a robust and cost-effective alternative for routine quality control in well-characterized samples. A thorough validation following the principles outlined in this guide and in accordance with regulatory guidelines such as those from the ICH, FDA, and USP is essential for establishing a method that is fit for its intended purpose.[13][18][19][20][21][22][23][24]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharma Growth Hub. (2024). Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. YouTube. [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Dr. N.K. Sahoo. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Analytical method validation: A brief review. [Link]

  • Journal of Chromatography A. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]

  • ResearchGate. (2014). Is it possible to analyze volatile organic compounds by HPLC/MS or ESI-LCMS)? [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 13019-19-7). [Link]

  • Frontiers in Plant Science. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Integrated Liner Technologies. (2023). Volatile Organic Compounds Analysis. [Link]

  • National Center for Biotechnology Information. (2024). Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites. [Link]

  • Grasas y Aceites. (n.d.). Validation of Analytical Methods. [Link]

  • NIST WebBook. (n.d.). 2-Methyl-1-hepten-3-yne. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. [Link]

  • MDPI. (n.d.). Volatile Profiling and Variety Discrimination of Leather Using GC-IMS Coupled with Chemometric Analysis. [Link]

  • PubChem. (n.d.). 2-Methylhept-1-en-6-yn-3-ol. [Link]

  • The Good Scents Company. (n.d.). 1-hepten-3-ol. [Link]

Sources

The Pivotal Role of Chirality: A Comparative Guide to the Biological Activity of 2-Methyl-1-hepten-3-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology and drug development, the three-dimensional arrangement of atoms in a molecule can mean the difference between potent biological activity and complete inertness. This principle is vividly illustrated in the study of chiral molecules, which exist as non-superimposable mirror images, or enantiomers. This guide delves into the biological significance of stereoisomerism for 2-Methyl-1-hepten-3-ol, a chiral vinyl carbinol. While direct comparative data for this specific compound is sparse in publicly accessible literature, we will draw upon established principles and robust experimental data from its close structural analog, 4-methyl-3-heptanol, to illuminate the profound impact of stereochemistry on biological function. This approach is scientifically justified as the biological activity of such semiochemicals is dictated by their precise fit into chiral olfactory receptors, a principle that is conserved across structurally related molecules.[1][2]

The Significance of Stereoisomerism in Biological Systems

Chirality is a fundamental property of many biologically active molecules. The olfactory receptors of insects, for instance, are highly specific protein structures that can differentiate between the stereoisomers of a single compound.[1][2][3] This specificity is analogous to a lock and key mechanism, where only one enantiomer (the "key") fits correctly into the receptor (the "lock") to elicit a neuronal signal, which in turn triggers a specific behavior.[4][5] The "wrong" key, the other enantiomer, may not fit at all, or it might bind without activating the receptor, potentially acting as an antagonist or inhibitor.[6][7]

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3), giving rise to two enantiomers: (R)-2-Methyl-1-hepten-3-ol and (S)-2-Methyl-1-hepten-3-ol.

Diagram: Stereoisomers of this compound

Caption: The (R) and (S) enantiomers of this compound.

A Case Study: The Differential Biological Activity of 4-Methyl-3-heptanol Stereoisomers

To comprehend the potential biological differentiation of this compound stereoisomers, we will examine the extensively studied analog, 4-methyl-3-heptanol. This compound is a known insect pheromone, and its four stereoisomers exhibit remarkably distinct activities across different species.

StereoisomerInsect SpeciesBiological Activity
(3S, 4S) Almond Bark Beetle (Scolytus amygdali)Aggregation Pheromone: Attracts both males and females to a host tree.[8]
Smaller European Elm Bark Beetle (Scolytus multistriatus)Aggregation Pheromone Component: Works in synergy with other compounds to attract conspecifics.
(3R, 4S) Ant (Leptogenys diminuta)Trail Pheromone: Used by foraging ants to lay down a chemical trail for nestmates to follow.
(3R, 4S) Almond Bark Beetle (Scolytus amygdali)Inhibitory: Reduces the attraction of beetles to the (3S, 4S) isomer.[8]
(3R, 4R) Almond Bark Beetle (Scolytus amygdali)Inhibitory: Reduces the attraction of beetles to the (3S, 4S) isomer.[8]

This data unequivocally demonstrates that the biological response to 4-methyl-3-heptanol is stereospecific. A single stereoisomer can be a potent attractant for one species, while another isomer can be inhibitory to that same species or act as a completely different type of chemical signal for another. This highlights the necessity of preparing and testing enantiomerically pure compounds in drug development and semiochemical research.

Experimental Protocols for Assessing Stereoisomer-Specific Bioactivity

The determination of stereoisomer-specific biological activity relies on a combination of sophisticated analytical techniques and carefully designed behavioral bioassays.

Enantioselective Synthesis

The first critical step is the synthesis of the individual stereoisomers in high purity. This is often achieved through asymmetric synthesis or chiral resolution techniques. For compounds like 4-methyl-3-heptanol, multi-enzymatic, one-pot procedures have been developed that allow for the highly stereoselective synthesis of all four stereoisomers.[9]

Diagram: Conceptual Workflow for Bioactivity Assessment

G Figure 2: Workflow for comparing stereoisomer bioactivity. cluster_synthesis Synthesis & Purification cluster_analysis Electrophysiological & Behavioral Analysis cluster_results Data Interpretation syn Enantioselective Synthesis of (R) and (S) isomers pur Chiral Chromatography (Purity Assessment) syn->pur gcead Gas Chromatography- Electroantennography (GC-EAD) pur->gcead Pure Isomers behav Behavioral Bioassay (e.g., Olfactometer) gcead->behav Identifies active isomers comp Comparative Analysis of Stereoisomer Activity behav->comp Behavioral Data mech Mechanistic Insights comp->mech

Caption: A conceptual workflow for the synthesis and bioassay of stereoisomers.

Gas Chromatography-Electroantennography (GC-EAD)

Principle: GC-EAD is a powerful technique used to identify which compounds in a mixture elicit a response from an insect's antenna. The effluent from a gas chromatograph is split into two streams. One goes to a standard detector (like a Flame Ionization Detector - FID), and the other is passed over an excised insect antenna, from which the electrical activity (depolarizations) is recorded.

Protocol:

  • Antenna Preparation: An insect is anesthetized, and an antenna is carefully excised at the base. The tip of the antenna is also slightly clipped.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the clipped tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • GC Separation: A sample containing the stereoisomers is injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Simultaneous Detection: As each compound elutes from the column, the FID records its presence, creating a chromatogram. Simultaneously, the EAD system records any electrical response from the antenna.

  • Data Analysis: The FID chromatogram and the EAD recording are overlaid. Peaks in the FID trace that correspond in time to a depolarization event in the EAD trace indicate that the compound is biologically active.

Behavioral Bioassays

Principle: Behavioral bioassays are designed to measure an organism's behavioral response to a chemical stimulus. For flying insects, a Y-tube olfactometer is a common apparatus.

Protocol:

  • Apparatus Setup: A Y-shaped glass tube is used. A stream of purified, humidified air flows from the two arms of the 'Y' and exits through the single base arm.

  • Stimulus Application: A filter paper treated with a specific concentration of one pure stereoisomer is placed in one arm of the Y-tube. The other arm contains a filter paper treated only with the solvent, serving as a control.

  • Insect Introduction: An insect is released at the downwind end of the base arm.

  • Observation: The insect is observed for a set period. A "choice" is recorded if the insect walks or flies a certain distance up one of the arms.

  • Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The experiment is repeated multiple times with different insects.

  • Statistical Analysis: The data is analyzed statistically (e.g., using a Chi-squared test) to determine if there is a significant preference for the arm containing the stereoisomer.

Conclusion and Future Directions

The evidence from structurally related compounds strongly suggests that the biological activity of this compound is stereospecific. It is highly probable that the (R) and (S) enantiomers will exhibit different, and possibly opposing, effects in a given biological system. For researchers and professionals in drug development and chemical ecology, this underscores a critical principle: the evaluation of racemic mixtures can be misleading. A lack of activity in a racemate could be due to the opposing effects of its constituent enantiomers.

Future research should focus on the enantioselective synthesis of (R)- and (S)-2-Methyl-1-hepten-3-ol and their subsequent evaluation in relevant biological systems. Such studies will not only elucidate the specific roles of each stereoisomer but also contribute to a deeper understanding of the structure-activity relationships that govern molecular recognition at chiral receptors. This knowledge is paramount for the development of highly specific and effective semiochemical-based pest management strategies and targeted pharmaceuticals.

References

  • Bohbot, J. D., & Dickens, J. C. (2012). Selectivity of odorant receptors in insects. Frontiers in Cellular Neuroscience, 6, 29. [Link]

  • Leal, W. S., et al. (1996). Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones. Proceedings of the National Academy of Sciences, 93(22), 12112-12117. [Link]

  • Mori, K. (2007). Significance of chirality in pheromone science. Bioorganic & Medicinal Chemistry, 15(24), 7505-7523. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 518678, this compound. [Link]

  • Romani, R., et al. (2018). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 23(11), 2949. [Link]

  • Silverstein, R. M., et al. (1976). Chirality of insect pheromones: response interruption by inactive antipodes. Naturwissenschaften, 63(12), 582-583. [Link]

  • Touhara, K. (2009). Characterization of an enantioselective odorant receptor in the yellow fever mosquito Aedes aegypti. Journal of Biological Chemistry, 284(38), 25873-25880. [Link]

  • Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641. [Link]

  • Butterworth, J. H., & Morgan, E. D. (1971). The structural basis of odorant recognition in insect olfactory receptors. Nature, 232(5305), 71-72. [Link]

  • Various Authors. (n.d.). stereochemistry and biological activity of drugs. [Link]

Sources

"spectroscopic comparison of 2-Methyl-1-hepten-3-ol and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Methyl-1-hepten-3-ol and Its Analogs

Introduction

In the fields of flavor chemistry, synthesis, and drug development, the precise structural elucidation of organic molecules is paramount. This compound and its structural analogs are valuable chiral building blocks and intermediates. Their chemical and physical properties are intrinsically linked to their molecular structure, including the position of functional groups and the overall carbon skeleton. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for unambiguous identification and differentiation of these closely related compounds.

This guide offers a detailed comparative analysis of the spectroscopic features of this compound and selected analogs. We will explore how subtle variations in molecular structure manifest as distinct and predictable changes in their respective spectra. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and scientists.

Molecular Structures Under Investigation

For this comparison, we will analyze the following four compounds to illustrate key spectroscopic differences arising from variations in alkyl chain length, methyl group substitution, and functional group position.

  • Compound A (Parent): this compound

  • Compound B (Analog): 1-Hepten-3-ol (Lacks C2-methyl group)

  • Compound C (Analog): 2-Methyl-1-penten-3-ol (Shorter alkyl chain)

  • Compound D (Analog): 3-Methyl-2-hepten-4-ol (Isomeric variation)

Comparative ¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are highly sensitive to molecular structure.

Key Differentiating Features:

  • Vinyl Protons (=CH₂): In Compounds A, B, and C, the terminal vinyl protons are diastereotopic, appearing as two distinct signals just below 5.0 ppm. For Compound B (1-Hepten-3-ol), the proton on C1 is further split by the proton on C2, resulting in more complex multiplets compared to the sharper singlets or narrow doublets seen for the C1 protons in Compounds A and C, which are adjacent to a quaternary carbon.

  • Methine Proton (-CHOH): The chemical shift of the proton attached to the hydroxyl-bearing carbon is a key indicator. In Compounds A, B, and C, this proton is adjacent to the double bond, shifting it downfield (typically δ 4.0-4.3 ppm). In Compound D, this proton is further from the double bond, resulting in a slight upfield shift.

  • Methyl Protons (-CH₃): The methyl group at the C2 position in Compounds A and C gives rise to a characteristic singlet around δ 1.7 ppm. Compound D's methyl group, being attached to a double bond (C3), appears further downfield (δ ~1.6-1.8 ppm). The terminal methyl group of the alkyl chain in all compounds appears as a triplet in the most upfield region (δ ~0.9 ppm).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set acquisition parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals to determine the relative ratios of protons.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Analyte B Add 0.7 mL CDCl₃ A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim E->F G Acquire FID (16-32 Scans) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Structural Elucidation J->K Final Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Comparative ¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key Differentiating Features:

  • Alkene Carbons (C=C): The sp² hybridized carbons of the double bond are highly deshielded, appearing far downfield. The terminal =CH₂ carbon (C1) is typically found around 110-115 ppm, while the substituted C2 carbon is further downfield, often exceeding 140 ppm.

  • Alcohol Carbon (-C-OH): The carbon atom bonded to the hydroxyl group (C3 in A, B, C; C4 in D) resonates in the range of 65-75 ppm. Its exact position is sensitive to the substitution on adjacent carbons.

  • Alkyl Chain Carbons: The sp³ carbons of the alkyl chain appear in the upfield region of the spectrum (10-40 ppm). The length of the chain can be inferred from the number of distinct signals in this region. For instance, this compound (Compound A) will show more signals in this region than 2-Methyl-1-penten-3-ol (Compound C).

Comparative Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional GroupCharacteristic Absorption Band (cm⁻¹)Observations Across Analogs
O-H Stretch (Alcohol) 3200 - 3600 (Broad)A strong, broad absorption in this region is a definitive feature for all four compounds, confirming the presence of the hydroxyl group.
C-H Stretch (sp²) 3010 - 3095 (Medium)Present in all analogs, indicating C-H bonds on the double bond.
C-H Stretch (sp³) 2850 - 3000 (Strong)Multiple sharp peaks in this region confirm the presence of the alkyl chains in all compounds.
C=C Stretch (Alkene) 1640 - 1680 (Variable)A weak to medium absorption band characteristic of the carbon-carbon double bond is expected for all compounds.
C-O Stretch (Alcohol) 1050 - 1150 (Strong)A strong band in this region confirms the C-O single bond of the alcohol functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid analyte directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent after analysis.

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Using Electron Ionization (EI), we can expect to see the molecular ion peak (M⁺) and several characteristic fragment ions.

Key Differentiating Features:

  • Molecular Ion (M⁺): The M⁺ peak will directly reflect the different molecular formulas.

    • C₈H₁₆O (A, D): m/z = 128

    • C₇H₁₄O (B): m/z = 114

    • C₆H₁₂O (C): m/z = 100

  • Alpha-Cleavage: A common fragmentation for alcohols is cleavage of the C-C bond adjacent to the oxygen atom. For Compounds A, B, and C, this would involve the loss of the alkyl chain (butyl or ethyl), leading to a prominent fragment ion.

  • Loss of Water (M-18): Dehydration is a very common fragmentation pathway for alcohols, leading to an [M-H₂O]⁺ peak. This is expected to be a significant peak in the spectra of all four compounds.

  • McLafferty Rearrangement: For longer-chain analogs like A, B, and D, if a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to a characteristic neutral loss.

Data Summary Table
CompoundFormulaMWKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
A: this compound C₈H₁₆O128.21~4.9 (vinyl), ~4.1 (CHOH), ~1.7 (C=C-CH₃), ~0.9 (term. CH₃)~145 (C2), ~112 (C1), ~75 (C3)~3350 (O-H), ~1650 (C=C), ~1050 (C-O)128 (M⁺), 110 (M-18), 71
B: 1-Hepten-3-ol C₇H₁₄O114.19~5.8 (C2-H), ~5.1 (vinyl), ~4.1 (CHOH), ~0.9 (term. CH₃)~140 (C2), ~115 (C1), ~73 (C3)~3350 (O-H), ~1645 (C=C), ~1060 (C-O)114 (M⁺), 96 (M-18), 57
C: 2-Methyl-1-penten-3-ol C₆H₁₂O100.16~4.8 (vinyl), ~4.0 (CHOH), ~1.7 (C=C-CH₃), ~0.9 (term. CH₃)~146 (C2), ~111 (C1), ~77 (C3)~3360 (O-H), ~1655 (C=C), ~1045 (C-O)100 (M⁺), 82 (M-18), 71
D: 3-Methyl-2-hepten-4-ol C₈H₁₆O128.21~5.5 (C2-H), ~4.0 (CHOH), ~1.6 (C=C-CH₃), ~0.9 (term. CH₃)~135 (C2), ~128 (C3), ~71 (C4)~3350 (O-H), ~1670 (C=C), ~1070 (C-O)128 (M⁺), 110 (M-18), 85

Note: The spectral data presented are typical, estimated values. Actual experimental values may vary slightly based on solvent, concentration, and instrument.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a clear and logical correlation between molecular structure and spectral output. ¹H and ¹³C NMR are exceptionally powerful for distinguishing isomers by mapping the precise electronic environment of each proton and carbon atom. IR spectroscopy provides rapid confirmation of key functional groups common to all the analogs, while mass spectrometry confirms molecular weight and offers structural clues through predictable fragmentation patterns. By systematically applying these techniques and understanding the underlying principles, researchers can confidently elucidate and differentiate even closely related chemical structures.

References

  • NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including IR, mass spectra, and thermochemical data. [Source: National Institute of Standards and Technology, URL: https://webbook.nist.gov/chemistry/]
  • PubChem: A public repository for information on chemical substances and their biological activities, containing spectral information and physical properties. [Source: National Center for Biotechnology Information, URL: https://pubchem.ncbi.nlm.nih.gov/]
  • Spectral Database for Organic Compounds (SDBS): An integrated spectral database system for organic compounds, which includes NMR, MS, IR, and Raman spectra. [Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan, URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Source: Cengage Learning, URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective construction of chiral molecules is a paramount objective. 2-Methyl-1-hepten-3-ol, a chiral allylic alcohol, represents a valuable building block whose synthesis necessitates precise control over C-C bond formation and stereochemistry. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this target molecule, focusing on the key step of enantioselective vinylation of pentanal. We will delve into the mechanistic underpinnings, performance data, and experimental protocols for organozinc-based, Grignard-based, and copper-catalyzed systems.

Introduction: The Significance of Chiral Allylic Alcohols

Chiral allylic alcohols are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules through transformations such as epoxidation, dihydroxylation, and cyclopropanation. The synthesis of this compound, specifically, involves the formation of a stereocenter at the hydroxyl-bearing carbon, making enantioselective catalysis a critical consideration. The primary retrosynthetic disconnection for this molecule points to the addition of a vinyl nucleophile to pentanal, followed by methylation, or a direct enantioselective addition of a propen-2-yl nucleophile. This guide will focus on the former, more general approach, for which more catalytic data is available.

Organozinc-Mediated Enantioselective Vinylation

The addition of organozinc reagents to aldehydes is a well-established method for the synthesis of chiral secondary alcohols. The relatively low reactivity of organozinc species compared to other organometallics allows for excellent functional group tolerance and the suppression of side reactions. The key to achieving high enantioselectivity lies in the use of chiral ligands that coordinate to the zinc atom and create a chiral environment around the reactive center.

Mechanistic Rationale

The catalytic cycle for the enantioselective addition of a vinylzinc reagent to an aldehyde, in the presence of a chiral ligand (typically an amino alcohol or a chiral diol like BINOL), is depicted below. The chiral ligand coordinates to the zinc, forming a chiral catalyst. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack by the vinylzinc reagent through a well-organized transition state that dictates the stereochemical outcome.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product A Chiral Ligand-Zn Complex B Aldehyde Coordination A->B + Pentanal C Transition State Assembly B->C + Vinylzinc Reagent D Product Formation (Chiral Allylic Alcohol) C->D C-C Bond Formation E Catalyst Regeneration D->E - Product Product This compound D->Product E->A Pentanal Pentanal Pentanal->B Vinylzinc Vinylzinc Reagent Vinylzinc->C caption Figure 1: Catalytic cycle for organozinc addition.

Figure 1: Catalytic cycle for organozinc addition.

Performance and Considerations

While organozinc additions are known for their high enantioselectivity with a variety of aldehydes, achieving consistently high yields and selectivities with linear aliphatic aldehydes like pentanal can be challenging. The steric and electronic properties of both the aldehyde and the vinylzinc reagent, as well as the choice of the chiral ligand, are crucial. Ligands such as certain BINOL derivatives and N-substituted amino alcohols have shown promise in promoting these reactions.[1] However, the preparation of the vinylzinc reagent often requires an additional step from the corresponding vinyl halide.

Representative Experimental Protocol (General)
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the chiral ligand (e.g., a BINOL derivative, 10 mol%) is dissolved in an anhydrous solvent (e.g., THF or Toluene).

  • Reagent Addition: Diethylzinc (2.0 equivalents relative to the aldehyde) is added dropwise at a low temperature (e.g., 0 °C), and the mixture is stirred for 30 minutes to form the chiral zinc complex.

  • Substrate Addition: A solution of pentanal (1.0 equivalent) in the same anhydrous solvent is then added slowly to the reaction mixture at the same low temperature.

  • Vinylation: The vinylating agent (e.g., vinyl bromide or iodide, 1.5 equivalents) is added, and the reaction is stirred at the specified temperature (ranging from 0 °C to room temperature) and monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.

Catalytic Asymmetric Grignard Vinylation

The use of Grignard reagents for vinylation is attractive due to their high reactivity and the ready availability of vinylmagnesium bromide. However, controlling the enantioselectivity of Grignard additions is notoriously difficult due to the complex solution structure of the reagent and its high reactivity, which can lead to a fast, uncatalyzed background reaction.

The Challenge of Asymmetric Grignard Additions

Achieving high enantioselectivity in the vinylation of aldehydes with vinyl Grignard reagents remains a significant challenge.[2] Recent approaches have focused on the use of chiral ligands to form chiral magnesium complexes in situ. Chiral diols, such as BINOL derivatives, have been investigated as catalysts.[2][3] The strategy often involves the deactivation of the highly reactive Grignard reagent with an additive to favor the catalyzed pathway.

Performance and Considerations

For the vinylation of aldehydes, the enantiomeric excesses (ee) achieved with catalytic asymmetric Grignard reactions are often moderate. One study reported a maximum of 63% ee for the vinylation of an aldehyde using a magnesium (S)-3,3'-dimethyl BINOLate catalyst.[2] The success of this method is highly dependent on the specific aldehyde substrate, the chiral ligand, and the reaction conditions, including the use of additives to modulate the Grignard reagent's reactivity.

Representative Experimental Protocol (General)
  • Catalyst Preparation: To a solution of the chiral ligand (e.g., (S)-3,3'-dimethyl-BINOL, 20 mol%) in anhydrous THF under an inert atmosphere, a solution of a Grignard reagent such as n-butylmagnesium chloride is added at room temperature to form the magnesium alkoxide.

  • Reagent and Substrate Addition: The mixture is cooled, and a solution of pentanal (1.0 equivalent) and an additive (e.g., bis(2-[N,N'-dimethylamino]ethyl) ether) in THF is added.

  • Vinylation: Vinylmagnesium bromide (1.5 equivalents) is then added dropwise at a low temperature (e.g., -78 °C). The reaction is stirred for several hours at this temperature.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted, dried, and purified as described for the organozinc protocol.

Synergistic Copper and Amine Catalysis for α-Vinylation: A Two-Step Approach to the Target Molecule

A highly effective method for the enantioselective α-vinylation of aldehydes has been developed utilizing a synergistic combination of copper and chiral amine catalysis.[1][4][5][6][7][8] This approach does not directly yield the target allylic alcohol but provides an enantioenriched α-vinyl aldehyde, which can be subsequently converted to this compound. This method offers excellent enantioselectivity for linear aliphatic aldehydes.

Mechanistic Rationale

This dual catalytic system involves two interconnected cycles. In the organocatalytic cycle, a chiral amine reacts with the aldehyde to form a nucleophilic enamine. In the copper cycle, a Cu(I) salt undergoes oxidative addition with a vinyl iodonium triflate to generate a highly electrophilic Cu(III)-vinyl complex. The enamine then attacks the Cu(III) complex, leading to C-C bond formation and regeneration of the Cu(I) and amine catalysts.

G cluster_0 Organocatalytic Cycle cluster_1 Copper Catalytic Cycle A Chiral Amine B Enamine Formation A->B + Aldehyde C Iminium Ion B->C + Cu(III)-Vinyl E Cu(III)-Vinyl C->A Hydrolysis D Cu(I) D->E + Vinyl Iodonium Triflate F Reductive Elimination E->F + Enamine F->D - α-Vinyl Iminium caption Figure 2: Synergistic Cu/Amine Catalysis.

Figure 2: Synergistic Cu/Amine Catalysis.

Performance and Considerations

This method has demonstrated excellent performance for the α-vinylation of linear aliphatic aldehydes. For instance, the reaction of octanal with a styrenyl iodonium triflate in the presence of a chiral imidazolidinone catalyst and CuBr afforded the α-vinylated product in 98% yield and 97% ee.[8] This high level of stereocontrol is a significant advantage over direct vinylation methods. The subsequent conversion of the α-vinyl aldehyde to the target this compound would require a methylation step (e.g., using a Grignard or organolithium reagent), which would add a step to the overall synthesis but allows for the introduction of the methyl group with potentially high diastereoselectivity.

Detailed Experimental Protocol (Adapted for Pentanal)
  • Reaction Setup: To a vial charged with CuBr (5 mol%), the chiral imidazolidinone catalyst (10 mol%), and the vinyl iodonium triflate (1.2 equivalents), is added the solvent (e.g., MTBE).

  • Substrate Addition: Pentanal (1.0 equivalent) is then added to the mixture.

  • Reaction: The reaction is stirred at room temperature for the specified time (typically 12-24 hours) and monitored by GC or TLC.

  • Work-up: The reaction mixture is filtered through a short plug of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure.

  • Purification: The crude α-vinylpentanal is purified by flash column chromatography.

  • Subsequent Methylation: The purified α-vinylpentanal is then dissolved in an anhydrous solvent (e.g., THF) and cooled to -78 °C. A solution of methylmagnesium bromide or methyllithium is added dropwise, and the reaction is stirred until completion. The reaction is then quenched and worked up as previously described to yield this compound.

Performance Comparison of Catalytic Systems

Catalytic SystemKey FeaturesTypical YieldTypical Enantioselectivity (ee)AdvantagesDisadvantages
Organozinc/Chiral Ligand Mild reaction conditions, good functional group tolerance.Moderate to GoodHigh (can exceed 90%)High enantioselectivity possible; tolerant of various functional groups.Requires pre-formation of the organozinc reagent; can be substrate-dependent.
Grignard/Chiral Mg-Complex Highly reactive nucleophile, readily available reagents.VariableModerate (often < 70%)Uses readily available and inexpensive Grignard reagents.Difficult to control enantioselectivity due to fast background reaction; often requires additives.[2]
Synergistic Cu/Amine Catalysis Dual catalytic system for α-vinylation.HighExcellent (often > 95%)Excellent enantioselectivity for aliphatic aldehydes; mild reaction conditions.[1][5]Indirect route to the target molecule, requiring an additional methylation step.

Conclusion

The synthesis of this compound can be approached through several catalytic methods, each with its own set of advantages and challenges. For applications where the highest possible enantioselectivity is the primary concern, the synergistic copper and amine catalysis approach, despite being a two-step process, offers the most promising route due to its demonstrated success with linear aliphatic aldehydes. The organozinc-based methodology represents a viable and more direct alternative, capable of providing high enantioselectivity, although optimization of the chiral ligand and reaction conditions for pentanal would be necessary. The asymmetric Grignard vinylation remains a challenging yet potentially cost-effective option, contingent on further developments to overcome the issue of the uncatalyzed background reaction. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including the desired level of stereopurity, scalability, and overall process efficiency.

References

  • Skucas, E., & MacMillan, D. W. C. (2012). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Journal of the American Chemical Society, 134(22), 9090–9093. [Link]

  • The Chemistry Cascade. (2012, June 1). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. [Link]

  • [4+2]. (2012, December 19). Enantioselective α-vinylation of aldehydes via tandem imminium-copper catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. [Link]

  • Research with New Jersey. (2012, June 6). Enantioselective α-vinylation of aldehydes via the synergistic combination of copper and amine catalysis. [Link]

  • Amanote Research. (n.d.). Enantioselective Α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. [Link]

  • MacMillan Group. (2012, May 22). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2012_Skucas_JACS.pdf]([Link] Macmillan/files/publications/2012_Skucas_JACS.pdf)

  • Wang, P., Ma, G. R., Yu, S. L., & Da, C. S. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality, 31(1), 79–86. [Link]

  • Pu, L. (2004). Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs). Accounts of chemical research, 37(8), 514–523. [Link]

  • Monasterolo, C., O'Gara, R., Kavanagh, S. E., Byrne, S. E., Bieszczad, B., Murray, O., ... & Gilheany, D. G. (2020). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 11(19), 4976-4985. [Link]

  • Ye, D., et al. (2025). Chiral Magnesium (II)-Catalyzed Asymmetric Hydroalkylation of Imine-Containing Vinylazaarenes through Conjugate Addition. ResearchGate. [Link]

  • Inch, T. D., & Lewis, G. J. (1975). Asymmetric synthesis with carbohydrates. Part 2. Asymmetric grignard addition reactions conditioned by chiral magnesium alkoxides. Carbohydrate Research, 45, 65-73. [Link]

  • Wang, P., Ma, G. R., Yu, S. L., & Da, C. S. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality, 31(1), 79-86. [Link]

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison guide designed for researchers, clinical scientists, and drug development professionals. In the realm of therapeutic drug monitoring (TDM), few analytes present the same level of challenge as Digoxin. A cardiac glycoside with a notoriously narrow therapeutic window, its accurate quantification is paramount for patient safety.[1][2] However, the structural similarity of Digoxin to its own metabolites, various co-administered drugs, and even endogenous compounds creates a significant potential for cross-reactivity in the immunoassays used for its measurement.

This guide moves beyond a simple recitation of facts. It provides a deep dive into the mechanisms of cross-reactivity, compares the performance of different assay platforms with supporting data, and offers robust experimental protocols to empower you to validate and troubleshoot these critical assays.

The Underlying Science: Why Cross-Reactivity Occurs in Competitive Immunoassays

Most immunoassays for small molecules like Digoxin are based on a competitive principle. In this format, a labeled version of Digoxin (the tracer) competes with the patient's unlabeled Digoxin for a limited number of binding sites on a specific anti-Digoxin antibody. The amount of signal generated from the bound tracer is inversely proportional to the concentration of Digoxin in the sample.[1]

Cross-reactivity occurs when the antibody, the cornerstone of the assay's specificity, cannot perfectly distinguish between Digoxin and other structurally similar molecules.[3][4] If a cross-reactant is present in the sample, it will also compete for antibody binding sites, displacing the labeled tracer and leading to a signal that suggests a higher Digoxin concentration than is actually present. In some less common cases, an interfering substance can disrupt the antibody-antigen interaction in other ways, leading to falsely lower results.[5][6]

It is a critical, field-proven insight that cross-reactivity is not an immutable property of an antibody alone; it is a characteristic of the entire assay system.[7][8] The choice of antibody (monoclonal vs. polyclonal), the concentration of reagents, incubation times, and the specific assay platform can all modulate the degree of cross-reactivity observed.[3][7][8]

cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: Cross-Reactant Present Ab Anti-Digoxin Ab Digoxin Patient Digoxin Digoxin->Ab:f0 Binds Tracer Labeled Digoxin (Tracer) Tracer->Ab:f0 Binds Result1 Result: Signal is inversely proportional to Patient Digoxin concentration. Ab2 Anti-Digoxin Ab Digoxin2 Patient Digoxin Digoxin2->Ab2:f0 Binds Tracer2 Labeled Digoxin (Tracer) Tracer2->Ab2:f0 Competes CrossReactant Cross-Reactant (e.g., Spironolactone) CrossReactant->Ab2:f0 Also Competes Result2 Result: Cross-reactant displaces tracer, leading to a falsely elevated Digoxin measurement.

Caption: Competitive immunoassay principle and the mechanism of interference.

A Field Guide to Major Cross-Reactants in Digoxin Assays

Accurate Digoxin monitoring requires vigilance for several classes of interfering compounds.

  • Digoxin Metabolites : The metabolism of Digoxin produces several compounds, such as digoxigenin, digoxigenin mono- and bis-digitoxoside, and dihydrodigoxin, which have significantly less pharmacological activity than the parent drug.[9][10] Many immunoassays, however, recognize these metabolites to varying degrees, potentially leading to an overestimation of the true therapeutic effect.[10][11]

  • Co-administered Medications : The most notorious interfering medication is Spironolactone , a diuretic often prescribed to the same patient population as Digoxin.[12][13] Spironolactone and its active metabolite, canrenone, can cause significant cross-reactivity.[5][6] This interference is particularly treacherous because it is method-dependent: it can cause falsely high results on some platforms (e.g., Fluorescence Polarization Immunoassay - FPIA) and falsely low results on others (e.g., Microparticle Enzyme Immunoassay - MEIA).[5][6][14]

  • Endogenous Digoxin-Like Immunoreactive Substances (DLIS) : The human body can produce substances that are structurally similar enough to Digoxin to be detected by immunoassays.[15][16] Elevated levels of these DLIS are frequently observed in specific patient populations, including those with renal or hepatic impairment, preeclampsia, and in neonates.[11][15][17] This can result in a completely factitious Digoxin level in a patient not taking the drug, or a falsely elevated level in a patient undergoing therapy, leading to potentially dangerous clinical decisions.[16]

  • Herbal and Dietary Supplements : Certain traditional Chinese medicines, such as Chan Su and Lu-Shen Wan, and supplements containing oleander (a natural source of cardiac glycosides) are known to interfere with Digoxin immunoassays.[2][17]

Performance Comparison of Common Immunoassay Platforms

The choice of analytical platform has a profound impact on the reliability of Digoxin results. While no immunoassay is entirely free from potential interference, their susceptibility profiles differ significantly. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for specificity as it does not rely on antibody binding and can physically separate Digoxin from interfering compounds; however, its availability is limited in many clinical settings.[18]

The following tables summarize publicly available cross-reactivity data for various platforms.

Table 1: Cross-Reactivity of Digoxin Metabolites and Related Drugs in Various Assays

CompoundBiological Activity (Relative to Digoxin)ACS Assay (%)[9]TDx Assay (%)[9]Stratus Assay (%)[9]Elecsys Assay (%)[19]
Digoxin 100%100%100%100%100%
Digoxigenin ~10%0.7%103%108%< 50%
Digoxigenin monodigitoxoside Variable54%103%108%N/A
Digoxigenin bisdigitoxoside Variable98%100%100%N/A
Dihydrodigoxin Inactive12%11%17%< 20%
Digitoxin Active11%10%11%< 2%
Spironolactone NoneN/AFalsely High[14]N/AN/A
Canrenone NoneN/AFalsely High[6]N/AN/A

Note: N/A indicates data not available in the cited sources. The ACS assay demonstrated a cross-reactivity profile that more closely mirrored the biological activity of the metabolites.[9]

Table 2: Bidirectional Interference of Spironolactone/Canrenone on Different Assay Platforms

Assay PlatformTechnologyInterference Effect
Abbott TDx Fluorescence Polarization Immunoassay (FPIA)Falsely Elevated Digoxin[6][14]
Abbott AxSYM/IMx Microparticle Enzyme Immunoassay (MEIA)Falsely Lowered Digoxin[5][14]
Roche Elecsys Electrochemiluminescence Immunoassay (ECLIA)Minimal/No Interference Observed[5]
Dade Behring Dimension Heterogeneous ImmunoassayFalsely Lowered Digoxin[5]
Ortho Vitros Enzyme Immunoassay (EIA)Falsely Elevated Digoxin[20]
Bayer ACS:180 Chemiluminescent Immunoassay (CLIA)Minimal/No Interference Observed[6]

Self-Validating Protocols for Assessing Cross-Reactivity

Trust in an assay is built upon rigorous validation. When implementing a new Digoxin assay or investigating a suspected interference, the following protocols provide a self-validating framework.

Protocol 1: Quantitative Assessment of Cross-Reactivity

This protocol determines the percentage of cross-reactivity of a specific compound in the absence of the primary analyte (Digoxin).

Objective: To calculate the % cross-reactivity of a potential interfering compound.

Methodology:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the potential cross-reacting compound in an appropriate solvent.

  • Create Dilution Series: Serially dilute the stock solution in a drug-free serum or plasma matrix to create a range of concentrations.

  • Assay Measurement: Analyze each dilution using the Digoxin immunoassay according to the manufacturer's instructions. Run each sample in triplicate.

  • Determine IC50: From the resulting dose-response curve, determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (IC50_cross-reactant). This is the concentration that appears as 50% of the assay's calibrator range.

  • Obtain Analyte IC50: Using the Digoxin calibrators, determine the concentration of Digoxin that yields a 50% reduction in signal (IC50_Digoxin).

  • Calculation: Apply the following standard formula: % Cross-Reactivity = (IC50_Digoxin / IC50_cross-reactant) x 100

Protocol 2: Spiked Recovery Interference Study

This protocol assesses whether a potential interferent affects the quantification of Digoxin when it is present in the same sample.

Objective: To evaluate the impact of a suspected interfering compound on the recovery of known Digoxin concentrations.

Methodology:

  • Prepare Digoxin Pools: Create two pools of serum/plasma containing known concentrations of Digoxin: one at the low end of the therapeutic range (e.g., 0.8 ng/mL) and one at the high end (e.g., 2.0 ng/mL).

  • Spike with Interferent: Divide each pool into two aliquots. Spike one aliquot with the suspected interfering compound at a clinically relevant concentration. Spike the other (control) aliquot with an equal volume of the solvent used for the interferent.

  • Assay Measurement: Measure the Digoxin concentration in all four samples (low-control, low-spiked, high-control, high-spiked) in triplicate.

  • Calculation: Calculate the percent recovery in the spiked samples using the following formula: % Recovery = (Measured concentration in spiked sample / Measured concentration in control sample) x 100

Interpretation: A recovery value outside of a pre-defined acceptance range (e.g., 85-115%) indicates significant interference.

start Start: Suspected Cross-Reactant Identified protocol1 Protocol 1: Quantitative Assessment (Analyte-Free Matrix) 1. Prepare serial dilutions of cross-reactant 2. Measure on Digoxin assay 3. Calculate % Cross-Reactivity start->protocol1 protocol2 Protocol 2: Spiked Recovery Study (Analyte-Present Matrix) 1. Prepare Low & High Digoxin pools 2. Spike pools with cross-reactant 3. Measure Digoxin concentration 4. Calculate % Recovery start->protocol2 decision Results meet acceptance criteria? protocol1->decision protocol2->decision pass Conclusion: No significant interference under tested conditions. decision->pass Yes fail Conclusion: Significant interference detected. Implement mitigation strategy. decision->fail No

Caption: Workflow for experimental validation of potential cross-reactants.

Clinical Implications and Mitigation Strategies

The consequences of inaccurate Digoxin results are severe, ranging from undertreatment due to falsely low values to life-threatening toxicity from falsely high values that prompt a dose reduction.[5][16] A proactive, multi-faceted approach is the best defense.

  • Strategy 1: Informed Assay Selection : Laboratories should be aware of the limitations of their chosen assay. When a patient is on Spironolactone, using an assay with known bidirectional interference (like FPIA or MEIA) is high-risk. Preference should be given to platforms demonstrated to have minimal interference, such as certain chemiluminescent assays.[6][14]

  • Strategy 2: The Ultrafiltration Method : Many significant interferents, particularly DLIS and Spironolactone metabolites, are highly protein-bound, whereas Digoxin is only weakly (25%) protein-bound.[15][17] By first using an ultrafiltration device to separate the protein-free fraction of the plasma, the interference can be physically removed. Measuring "free" Digoxin in the ultrafiltrate provides a much more accurate result in these challenging cases.[14][15][17]

  • Strategy 3: Enhance Communication : Clinical teams must provide a complete list of co-administered medications and relevant patient conditions (e.g., renal failure, pregnancy) on the laboratory requisition. This context is invaluable for the laboratory scientist to anticipate potential interferences and add cautionary notes to the interpretation.

  • Strategy 4: Confirmation with a Reference Method : When an immunoassay result is inconsistent with the patient's clinical presentation, the sample should be sent for analysis by a reference method like LC-MS/MS to obtain a definitive concentration.[18]

References

  • Time in Phoenix, AZ, US. Google Search.
  • Immunoassay of digoxin. Slideshare. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]

  • K153301 - REVIEW MEMORANDUM. FDA. [Link]

  • Dasgupta, A. (2002). Endogenous and Exogenous Digoxin-like Immunoreactive Substances Impact on Therapeutic Drug Monitoring of Digoxin. American Journal of Clinical Pathology. [Link]

  • Jortani, S. A., & Valdes, R. Jr. (1997). Digoxin immunoassay with cross-reactivity of digoxin metabolites proportional to their biological activity. Clinical Chemistry. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Wang, C., et al. (2023). Immunosensor for Rapid and Sensitive Detection of Digoxin. ACS Omega. [Link]

  • Cross Reactivity of Digoxin Metabolites. ResearchGate. [Link]

  • How to Determine Antibody Cross-Reactivity. Boster Bio. [Link]

  • Dasgupta, A. (2002). Endogenous and exogenous digoxin-like immunoreactive substances: impact on therapeutic drug monitoring of digoxin. PubMed. [Link]

  • Solnica, B., et al. (2004). Comparison of serum digoxin concentration monitoring by fluorescence polarization immunoassay on the TDxFLx and dry chemistry enzyme immunoassay on the Vitros 950. Clinical Chemistry and Laboratory Medicine. [Link]

  • Loke, J., & Teh, A. Y. (1987). Spironolactone as a source of interference in commercial digoxin immunoassays. Therapeutic Drug Monitoring. [Link]

  • Endogenous and Exogenous Digoxin-like Immunoreactive Substances Impact on Therapeutic Drug Monitoring of Digoxin. ResearchGate. [Link]

  • Datta, P., et al. (1999). Digoxin Assays: Frequent, Substantial, and Potentially Dangerous Interference by Spironolactone, Canrenone, and Other Steroids. Clinical Chemistry. [Link]

  • Jortani, S. A., & Valdes, R. Jr. (1995). Comparison of four digoxin immunoassays with respect to interference from digoxin-like immunoreactive factors. Clinical Biochemistry. [Link]

  • Jortani, S. A., & Valdes, R. Jr. (1997). Falsely elevated serum digoxin levels secondary to endogenous digoxin-like immunoreactive substances. American Journal of Clinical Pathology. [Link]

  • Cavedon, C., et al. (2020). Development of a new ultra-high-performance liquid chromatography-tandem mass spectrometry method for the determination of digoxin and digitoxin in plasma: Comparison with a clinical immunoassay. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Spironolactone and Digoxin Interaction: Clinical Risks and Management. Empathia AI. [Link]

  • Rajput, J. (2018). Immunoassay of digoxin. Slideshare. [Link]

  • What are the potential interactions between Aldactone (spironolactone) and Digoxin? PDR.net. [Link]

  • Dasgupta, A., & Johnson, M. (2002). Bidirectional (positive/negative) interference of spironolactone, canrenone, and potassium canrenoate on serum digoxin measurement. Therapeutic Drug Monitoring. [Link]

  • Dasgupta, A. (2006). Therapeutic drug monitoring of digoxin: impact of endogenous and exogenous digoxin-like immunoreactive substances. Clinical Pharmacokinetics. [Link]

Sources

A Senior Application Scientist's Guide to the Quantification of 2-Methyl-1-hepten-3-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific analytes within complex matrices is a foundational requirement for robust and reliable results. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-1-hepten-3-ol, a volatile organic compound with a chiral center, often found in intricate mixtures such as fermented beverages and biological samples.

The challenge in quantifying this compound lies not only in its volatility but also in its potential for enantiomeric variations, which may exhibit different biological activities. This guide will explore the established and emerging techniques for its analysis, providing experimental data, detailed protocols, and a comparative assessment to inform your selection of the most appropriate method for your research needs.

Introduction to the Analyte: this compound

This compound (C₈H₁₆O, CAS: 13019-19-7) is an unsaturated alcohol that can contribute to the aromatic profile of various products.[1] Its structure, featuring a double bond and a hydroxyl group, along with a chiral center at the C-3 position, presents unique analytical considerations. The complexity of matrices in which it is found, such as wine or biological fluids, necessitates highly selective and sensitive analytical methods to overcome interferences from other components.[2]

Comparative Analysis of Quantification Methodologies

The selection of an analytical technique for this compound is dictated by factors such as the required sensitivity, the complexity of the sample matrix, the need for chiral separation, and the available instrumentation. This section compares the preeminent and promising methods for its quantification.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Principle: HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds in liquid and solid samples.[3][4][5] The analyte is first partitioned from the sample matrix into the headspace of a sealed vial. A fused silica fiber coated with a stationary phase (the SPME fiber) is then exposed to the headspace, where it adsorbs the volatile analytes. The fiber is subsequently transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and separated based on their boiling points and interactions with the GC column's stationary phase. The separated compounds are then detected and quantified by a mass spectrometer.

Expertise & Experience Insights: The choice of SPME fiber coating is critical for the selective extraction of this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[6] Method optimization, including incubation temperature and time, extraction time, and the addition of salt to the sample matrix, is crucial for achieving high sensitivity and reproducibility.[2]

Trustworthiness: The use of an internal standard, ideally a deuterated analog of the analyte, is essential for accurate quantification and to correct for variations in extraction efficiency and instrument response. Matrix-matched calibration curves should be prepared to compensate for the influence of the sample matrix on the analyte's volatility.[2]

Performance Characteristics (Based on similar volatile compounds in wine):

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 5 µg/L
Limit of Quantification (LOQ) 0.5 - 15 µg/L
Linearity (R²) > 0.99
Recovery 85 - 115%
Precision (RSD) < 15%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Principle: While this compound lacks a strong chromophore for direct UV detection, HPLC can be a viable alternative to GC, particularly when dealing with less volatile or thermally labile compounds. To enable UV detection, the alcohol functional group is chemically derivatized with a UV-absorbing reagent. Common derivatizing agents for alcohols include p-nitrobenzoyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride.[7][8][9] The resulting ester is then separated by reverse-phase HPLC and detected by a UV detector.

Expertise & Experience Insights: The derivatization reaction needs to be optimized for efficiency and to avoid the formation of byproducts. The choice of derivatizing agent will influence the sensitivity and the chromatographic behavior of the analyte. A C18 column is typically used for the separation of the derivatized compound.

Trustworthiness: A robust validation should include an assessment of the derivatization reaction's completeness and stability of the derivative. An internal standard should be used to account for variations in the derivatization and extraction steps.

Performance Characteristics (Based on derivatized alcohols):

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.3 - 3 mg/L
Linearity (R²) > 0.99
Recovery 90 - 110%
Precision (RSD) < 10%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for an identical calibration standard.[10][11][12][13] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of this compound to the integral of a known concentration of an internal standard, its absolute concentration can be determined.

Expertise & Experience Insights: ¹H NMR is the most common nucleus for qNMR due to its high sensitivity and natural abundance. For this compound, the protons on the double bond or the proton on the carbon bearing the hydroxyl group would likely provide unique and well-resolved signals for quantification. Careful selection of an internal standard that does not have overlapping signals with the analyte is critical.

Trustworthiness: qNMR is considered a highly accurate and precise technique. The self-validating nature of NMR, where the structure of the analyte can be confirmed simultaneously with its quantification, adds to its trustworthiness. However, its sensitivity is generally lower than that of chromatographic methods.

Performance Characteristics (General performance):

ParameterTypical Performance
Limit of Quantification (LOQ) 1 - 10 mg/L
Linearity Excellent over a wide dynamic range
Recovery Not applicable (direct measurement)
Precision (RSD) < 5%

Experimental Protocols

HS-SPME-GC-MS Protocol

1. Sample Preparation:

  • Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
  • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
  • Spike the sample with an appropriate internal standard (e.g., deuterated this compound) at a known concentration.
  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler agitator set to 40-60°C.
  • Allow the sample to equilibrate for 15-30 minutes.
  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 20-40 minutes.

3. GC-MS Analysis:

  • Desorb the fiber in the GC injection port at 250°C for 2-5 minutes in splitless mode.
  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Employ a temperature program starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5-10°C/min.
  • Set the mass spectrometer to scan from m/z 35 to 350 or use selected ion monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound.
Chiral HS-SPME-GC-MS Protocol

For the enantiomeric separation of this compound, a chiral GC column is required.

1. Sample Preparation and HS-SPME Extraction:

  • Follow the same procedure as the standard HS-SPME-GC-MS protocol.

2. GC-MS Analysis:

  • Desorb the fiber in the GC injection port.
  • Use a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).
  • Optimize the temperature program with a slower ramp rate (e.g., 2-3°C/min) to enhance the enantiomeric resolution.
  • The mass spectrometer settings remain the same.

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) Vial Headspace Vial (20 mL) Sample->Vial NaCl Add NaCl (1g) Vial->NaCl IS Add Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (40-60°C) Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Figure 1: HS-SPME-GC-MS Workflow.

Chiral_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Chiral GC-MS Analysis Sample Liquid Sample (5 mL) Vial Headspace Vial (20 mL) Sample->Vial NaCl Add NaCl (1g) Vial->NaCl IS Add Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (40-60°C) Seal->Equilibrate Expose Expose SPME Fiber Equilibrate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb Separate Chiral Column Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Figure 2: Chiral HS-SPME-GC-MS Workflow.

Conclusion and Recommendations

The quantification of this compound in complex mixtures is most effectively and sensitively achieved using HS-SPME-GC-MS . This method offers excellent sensitivity and selectivity, and with the use of a chiral column, it can also provide enantiomer-specific quantification. For laboratories without access to GC-MS, HPLC-UV with derivatization presents a viable, though less sensitive, alternative. qNMR is a powerful tool for absolute quantification without the need for specific standards but is limited by its lower sensitivity compared to chromatographic techniques.

The choice of method should be guided by the specific requirements of the research. For trace-level quantification and enantiomeric resolution, chiral HS-SPME-GC-MS is the recommended approach. For higher concentration samples where absolute quantification is paramount and structural confirmation is beneficial, qNMR is an excellent choice.

References

  • D'Amelia, R. P., et al. (2021). "Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR)." World Journal of Chemical Education, 9(1), 8-13. [Link]

  • Giraudeau, P. (2023). "Quantitative NMR spectroscopy of complex mixtures." Chemical Communications, 59(1), 18-32. [Link]

  • Hu, K., et al. (2017). "Quantitative NMR Studies of Multiple Compound Mixtures." Annual Reports on NMR Spectroscopy, 90, 85-136. [Link]

  • Pauli, G. F., et al. (2013). "Universal Quantitative NMR Analysis of Complex Natural Samples." Journal of Natural Products, 76(9), 1775-1789. [Link]

  • Giraudeau, P. (2023). "Quantitative NMR spectroscopy of complex mixtures." Chemical Communications, 59(1), 18-32. [Link]

  • Herraiz, T., & Herraiz, M. (2018). "Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine." Journal of Agricultural and Food Chemistry, 66(43), 11496-11503. [Link]

  • Risticevic, S., et al. (2023). "Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines." Journal of Agricultural and Food Chemistry, 71(9), 4064-4076. [Link]

  • Shekhawat, H., et al. (2017). "Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry." Metabolites, 7(3), 39. [Link]

  • Styger, G., et al. (2019). "An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production." Molecules, 24(11), 2145. [Link]

  • Toth, S. J., et al. (2016). "GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT." International Journal of Engineering Research & Science, 2(6), 96-101. [Link]

  • Zhao, Y., et al. (2024). "Exploring jujube wine flavor and fermentation mechanisms by HS-SPME-GC–MS and UHPLC-MS metabolomics." Food Chemistry, 430, 137025. [Link]

  • Siebert, T. E., et al. (2005). "Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS." Journal of Agricultural and Food Chemistry, 53(22), 8468-8474. [Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 518678, this compound." [Link]

  • Restek Corporation (2023). "Alcoholic Beverage Analysis by GC." [Link]

  • Herraiz, T., & Herraiz, M. (2018). "Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine." Journal of Agricultural and Food Chemistry, 66(43), 11496-11503. [Link]

  • Tufariello, M., et al. (2021). "Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization." Processes, 9(4), 662. [Link]

  • Kaddoumi, A., et al. (2001). "High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label." Biomedical Chromatography, 15(6), 379-388. [Link]

  • Goren, A. C., et al. (2015). "Analysis of methanol and its derivatives in illegally produced alcoholic beverages." Journal of Forensic and Legal Medicine, 34, 127-131. [Link]

  • Jeffery, D. W., et al. (2019). "Development and Evaluation of a HS-SPME GC-MS Method for Determining the Retention of Volatile Phenols by Cyclodextrin in Model Wine." Molecules, 24(18), 3386. [Link]

  • Pati, S., et al. (2021). "Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization." Processes, 9(4), 662. [Link]

  • Kwiecien, A., et al. (2021). "Superior and Novel Detection of Small, Polar Metabolites in Saline Samples Using Pre-Extraction Benzoyl Chloride Derivatization and Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS)." Metabolites, 11(10), 669. [Link]

  • Assis, D. C. S., et al. (2016). "Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat." Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 68(3), 805-813. [Link]

  • Kim, H. J., et al. (2014). "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride." Analytical Sciences, 30(2), 269-274. [Link]

  • Kaddoumi, A., et al. (2001). "High performance liquid chromatography with UV detection for the simultaneous determination of sympathomimetic amines using 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride as a label." Biomedical Chromatography, 15(6), 379-388. [Link]

Sources

A Comparative Guide to Confirming the Absolute Configuration of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of stereoselective synthesis and the elucidation of structure-activity relationships. In this guide, we delve into the practical and theoretical considerations for confirming the absolute configuration of 2-Methyl-1-hepten-3-ol, a chiral allylic alcohol. We will provide a detailed comparison of the preeminent NMR-based method, Mosher's ester analysis, with powerful alternative techniques, supported by experimental protocols and data interpretation frameworks.

The Significance of Stereochemical Integrity

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, can dramatically influence its pharmacological and toxicological properties. For a molecule like this compound, which may serve as a synthetic intermediate or a pharmacophore, rigorous stereochemical control and verification are paramount. This guide is structured to provide a comprehensive workflow, from sample preparation to data analysis, enabling confident assignment of the (R) or (S) configuration at the C3 stereocenter.

Primary Method: Mosher's Ester Analysis

The most widely employed NMR-based technique for determining the absolute configuration of secondary alcohols is the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[1][2] The underlying principle is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, exhibit distinct NMR spectra.[3]

Causality Behind the Method

The diagnostic power of Mosher's method stems from the anisotropic effect of the phenyl ring in the MTPA ester.[4] In the preferred conformation of the diastereomeric esters, the phenyl group shields or deshields nearby protons of the alcohol moiety in a predictable manner. By comparing the ¹H NMR chemical shifts of the (R)- and (S)-MTPA esters, a chemical shift difference (Δδ = δS - δR) can be calculated for the protons on either side of the stereocenter. The sign of this difference provides a reliable indication of the absolute configuration.

Experimental Workflow: Mosher's Ester Analysis

The following diagram outlines the key steps in performing a Mosher's ester analysis for this compound.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis cluster_conclusion Conclusion prep Enantiomerically Enriched This compound react_R React with (R)-MTPA-Cl prep->react_R react_S React with (S)-MTPA-Cl prep->react_S nmr_S Acquire ¹H NMR of (R)-MTPA Ester react_R->nmr_S nmr_R Acquire ¹H NMR of (S)-MTPA Ester react_S->nmr_R compare Calculate Δδ (δS - δR) for Protons nmr_R->compare nmr_S->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for Mosher's Ester Analysis.

Detailed Experimental Protocol

Materials:

  • Enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes, syringes, and standard laboratory glassware

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of enantiomerically enriched this compound in 0.5 mL of anhydrous DCM.

    • Add 5 µL of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-MTPA-Cl.

    • Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by TLC.

    • Evaporate the solvent under a stream of nitrogen and re-dissolve the residue in CDCl₃ for NMR analysis.

  • Preparation of the (R)-MTPA Ester:

    • Repeat the procedure described in step 1 using (S)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters.

    • Carefully assign the chemical shifts for the protons of the this compound moiety in both spectra. 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment.

Data Interpretation and an Illustrative Example

For this compound, the two groups flanking the stereocenter are the isopropenyl group and the n-butyl group. The protons on these groups will experience the anisotropic effect of the MTPA phenyl ring differently in the two diastereomeric esters.

Hypothetical ¹H NMR Data for the Mosher Esters of this compound:

Proton Assignmentδ ((S)-MTPA Ester) (ppm)δ ((R)-MTPA Ester) (ppm)Δδ (δS - δR) (ppm)
H-1 (vinyl)5.155.25-0.10
H-1' (vinyl)5.055.12-0.07
H-2 (methyl)1.751.80-0.05
H-4 (methylene)1.501.40+0.10
H-5 (methylene)1.351.30+0.05
H-6 (methylene)1.301.28+0.02
H-7 (methyl)0.900.88+0.02

Based on the established model for Mosher's method, positive Δδ values are observed for protons on one side of the stereocenter, while negative values are seen on the other. In our illustrative data, the protons of the n-butyl group (H-4, H-5, H-6, and H-7) show positive Δδ values, while the protons of the isopropenyl group (H-1, H-1', and H-2) exhibit negative Δδ values. This pattern indicates that the absolute configuration of the this compound used in this hypothetical example is (R) .

Comparative Analysis of Alternative Methodologies

While Mosher's method is a robust and widely used technique, it is not without its limitations. The synthesis of two derivatives is required, and in some cases, the chemical shift differences can be small or difficult to interpret, especially for complex molecules.[4] The following table provides a comparison with other powerful techniques.

MethodPrincipleAdvantagesLimitations
Mosher's Ester Analysis NMR analysis of diastereomeric esters formed with a chiral derivatizing agent.[1]Well-established, reliable, and does not require crystallization. Applicable to small sample quantities.[1]Requires synthesis of two derivatives. Can be time-consuming. Interpretation can be complex for molecules with conformational flexibility.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6]Non-destructive, applicable to samples in solution, and provides a rich fingerprint of the molecule's stereochemistry.[6]Requires specialized instrumentation. Interpretation relies on comparison with computationally predicted spectra.[5]
Computational (ECD/ORD) Methods Quantum mechanical calculation of Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectra for comparison with experimental data.Can be performed in silico, providing a predictive tool. Does not require derivatization.Accuracy is highly dependent on the computational level of theory and the proper consideration of conformational flexibility.[7]
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.Provides enantiomeric purity and can be used for preparative separation of enantiomers for further analysis.Requires a suitable chiral column and method development. Does not directly provide the absolute configuration without a known standard.

Advanced Alternative: Vibrational Circular Dichroism (VCD)

VCD spectroscopy has emerged as a powerful alternative for the determination of absolute configuration.[5][6] It measures the difference in the absorption of left and right circularly polarized light in the infrared region. Enantiomers give mirror-image VCD spectra, providing a direct spectroscopic handle on chirality.

VCD Workflow and Data Interpretation

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Conclusion sample Enantiomerically Pure This compound vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare_vcd Compare Experimental and Theoretical Spectra vcd_exp->compare_vcd model_R Build 3D Model of (R)-enantiomer dft_calc_R Calculate Theoretical VCD Spectrum (DFT) model_R->dft_calc_R model_S Build 3D Model of (S)-enantiomer dft_calc_S Calculate Theoretical VCD Spectrum (DFT) model_S->dft_calc_S dft_calc_R->compare_vcd dft_calc_S->compare_vcd assign_vcd Assign Absolute Configuration compare_vcd->assign_vcd

Caption: Workflow for VCD-based absolute configuration determination.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectra computationally predicted for both the (R) and (S) enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for a confident assignment.

The Role of Enantioselective Synthesis and Chiral Chromatography

A prerequisite for any method of absolute configuration determination is the availability of an enantiomerically enriched sample. Enantioselective synthesis provides a direct route to one enantiomer over the other.[8] Alternatively, racemic this compound can be resolved into its constituent enantiomers using techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase.[9] Chiral GC, in particular, is a powerful tool for both analytical and semi-preparative separation of volatile chiral alcohols.

Conclusion and Recommendations

For the routine and reliable determination of the absolute configuration of this compound, Mosher's ester analysis remains the gold standard due to its accessibility and well-established principles. It provides a self-validating system through the comparison of two diastereomeric derivatives.

For challenging cases, or when a complementary, non-invasive technique is desired, Vibrational Circular Dichroism (VCD) offers a powerful alternative. The synergy of experimental VCD and high-level computational chemistry provides a high degree of confidence in the stereochemical assignment.

Ultimately, the choice of method will depend on the available instrumentation, the quantity of the sample, and the specific research question. For drug development and other applications where absolute certainty is required, employing two orthogonal methods, such as Mosher's analysis and VCD, is highly recommended.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2007). Determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 19(10), 761-773. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied spectroscopy, 62(9), 225A-244A. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy: applications in stereochemical analysis of synthetic compounds, natural products, and biomolecules. John Wiley & Sons.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Cheméo. (n.d.). This compound. Retrieved from [Link]

  • Riguera, R. (1997). A new weapon for the organic chemist's arsenal: the determination of absolute configuration of secondary alcohols by ¹H NMR. Journal of the Brazilian Chemical Society, 8, 33-44. [Link]

  • Paradisi, F., & Engel, P. C. (2019). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 24(12), 2285. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key chiral building blocks is paramount. 2-Methyl-1-hepten-3-ol, a secondary allylic alcohol, represents a valuable intermediate. This guide provides an in-depth, objective comparison of two robust and widely applicable synthetic strategies for its preparation: the Grignard reaction and organolithium addition to an aldehyde. By presenting detailed experimental protocols and analyzing the underlying chemical principles, this document aims to equip scientists with the knowledge to select the most suitable method for their specific laboratory context and project goals.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a five-carbon chain and a three-carbon vinyl methyl group, culminating in a secondary alcohol. The two primary methods benchmarked here both leverage the nucleophilic character of organometallic reagents to attack an electrophilic carbonyl carbon.

Method A: Grignard Reaction. This classic organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to add to an aldehyde.[1][2] For the synthesis of this compound, this can be approached in two ways: the reaction of isopropenylmagnesium bromide with pentanal or the reaction of n-pentylmagnesium bromide with methacrolein. We will focus on the latter as it often provides better control and availability of starting materials.

Method B: Organolithium Addition. Organolithium reagents are generally more reactive than their Grignard counterparts, which can lead to higher yields and faster reaction times, but also necessitates more stringent reaction conditions.[3] This method will detail the addition of n-pentyllithium to methacrolein.

Comparative Analysis of Synthetic Procedures

The following table summarizes the key comparative aspects of the two primary synthetic routes to this compound.

FeatureMethod A: Grignard ReactionMethod B: Organolithium Addition
Primary Reagents n-Pentylmagnesium bromide, Methacroleinn-Pentyllithium, Methacrolein
Reaction Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Typically 0 °C to room temperatureTypically -78 °C to 0 °C
Relative Reactivity Moderately reactiveHighly reactive
Side Reactions Wurtz coupling, enolization of the aldehydeEnolization of the aldehyde, potential for polymerization of methacrolein
Typical Yields Moderate to good (60-80%)Good to excellent (75-90%)
Handling Precautions Requires anhydrous conditionsRequires strictly anhydrous and inert atmosphere; reagents are often pyrophoric

Experimental Protocols

Method A: Synthesis of this compound via Grignard Reaction

This protocol details the reaction of n-pentylmagnesium bromide with methacrolein.

Logical Synthesis Pathway:

Grignard Reaction n-Pentyl bromide n-Pentyl bromide Grignard_Reagent n-Pentylmagnesium bromide n-Pentyl bromide->Grignard_Reagent Anhydrous Ether Mg turnings Mg turnings Mg turnings->Grignard_Reagent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Addition Methacrolein Methacrolein Methacrolein->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Aqueous Workup (NH4Cl)

Caption: Grignard synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • To a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of n-pentyl bromide (15.1 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the n-pentyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once the reaction has started, add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methacrolein:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Slowly add a solution of methacrolein (7.01 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the stirred Grignard solution. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (50 mL).

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Method B: Synthesis of this compound via Organolithium Addition

This protocol details the reaction of n-pentyllithium with methacrolein, adapted from a similar procedure for a related compound.[3]

Logical Synthesis Pathway:

Organolithium Addition n-Pentyl bromide n-Pentyl bromide Organolithium_Reagent n-Pentyllithium n-Pentyl bromide->Organolithium_Reagent Anhydrous THF Lithium metal Lithium metal Lithium metal->Organolithium_Reagent Alkoxide_Intermediate Lithium Alkoxide Intermediate Organolithium_Reagent->Alkoxide_Intermediate Nucleophilic Addition Methacrolein Methacrolein Methacrolein->Alkoxide_Intermediate Product This compound Alkoxide_Intermediate->Product Aqueous Workup (NH4Cl)

Caption: Organolithium synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of n-Pentyllithium (or use of commercial solution):

    • Note: Commercially available n-pentyllithium is often used for convenience and safety. If preparing in situ: To a flame-dried, three-necked flask under a positive pressure of argon, add lithium metal (1.38 g, 0.2 mol) and 100 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to -20 °C and add n-pentyl bromide (15.1 g, 0.1 mol) dropwise.

    • Maintain the temperature at -20 °C during the addition. After the addition is complete, stir the mixture for an additional hour at this temperature.

  • Reaction with Methacrolein:

    • Cool the n-pentyllithium solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of methacrolein (7.01 g, 0.1 mol) in 20 mL of anhydrous THF to the stirred organolithium solution. The addition should be dropwise to maintain the temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Discussion of Causality and Experimental Choices

  • Choice of Reagents: The selection between a Grignard and an organolithium reagent is a critical decision. Organolithium reagents are more nucleophilic and less basic than Grignard reagents, which can be advantageous in minimizing side reactions like enolization of the aldehyde. However, their higher reactivity demands more stringent anhydrous and anaerobic conditions.

  • Temperature Control: The lower temperature (-78 °C) required for the organolithium reaction is crucial to control its high reactivity and prevent unwanted side reactions, such as polymerization of the reactive methacrolein. The Grignard reaction is less exothermic and can be effectively controlled at 0 °C.

  • Solvent: Anhydrous ether or THF is essential for both reactions to stabilize the organometallic reagent and prevent its decomposition by protic solvents.

  • Workup: The use of a mild acid, such as saturated ammonium chloride solution, for quenching is important to protonate the alkoxide intermediate without causing acid-catalyzed dehydration of the resulting allylic alcohol.

Conclusion and Recommendations

Both the Grignard and organolithium methods are viable for the synthesis of this compound. The choice between them will largely depend on the specific laboratory setup and the desired outcome.

  • For robustness and ease of handling, the Grignard reaction (Method A) is a reliable choice, often providing acceptable yields with less stringent reaction conditions.

  • For maximizing yield and reaction rate, the organolithium addition (Method B) is superior, provided that the laboratory is equipped to handle pyrophoric reagents and maintain very low temperatures.

Ultimately, the optimal procedure will be determined by a careful consideration of the trade-offs between reactivity, yield, and the practicalities of the experimental setup.

References

  • High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Grignard-addition-to-propargylic-allylic-alcohols.pdf. (n.d.). Retrieved January 13, 2026, from [Link]

  • Catalytic Synthesis of Allylic Sulfones Directly From Secondary Alcohols. (2025). R Discovery. Retrieved January 13, 2026, from [Link]

  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • 3-butyl-2-methylhept-1-en-3-ol. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

  • Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • How allyl alcohol is prepared using grignard reagent. (2019, October 13). Brainly.in. Retrieved January 13, 2026, from [Link]

  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002, March 31). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-hepten-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-purity reagents but also the critical knowledge to handle them safely and responsibly. This guide provides a detailed, field-tested protocol for the proper disposal of 2-Methyl-1-hepten-3-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are designed to be a self-validating system, integrating causality with practical, step-by-step instructions.

Hazard Identification and Characterization

This compound (CAS: 13019-19-7) is an unsaturated alcohol.[1] While specific hazard data for this exact compound is limited, its structure necessitates that we handle it with the precautions appropriate for related, well-characterized flammable organic compounds. Based on data for analogous structures like 2-Methyl-1-heptene and other flammable alcohols, it must be treated as a Class 3 Flammable Liquid .[2] The primary risks are its flammability and potential for aspiration toxicity if swallowed.[3]

The causality here is straightforward: the molecule's low molecular weight and hydrocarbon character contribute to a low flash point and significant vapor pressure, meaning it can readily form an explosive mixture with air at ambient temperatures.

Table 1: Physicochemical and Hazard Properties of this compound and Related Compounds

PropertyValue / ClassificationSource
IUPAC Name 2-methylhept-1-en-3-olPubChem[1]
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
Physical State Liquid (Assumed)General Chemical Principles
GHS Hazard Class Flammable Liquid, Category 2 (Assumed)Based on 2-Methyl-1-heptene
Aspiration Hazard, Category 1 (Assumed)Based on 2-Methyl-1-heptene[3]
Signal Word DangerBased on related compounds[3]
Hazard Statements H225: Highly flammable liquid and vapour.Based on related compounds
H304: May be fatal if swallowed and enters airways.Based on related compounds[3]
Flash Point ~10 °C / 50 °F (Value for 2-Methyl-1-heptene)Sigma-Aldrich

Pre-Disposal Operations: Safe Handling and Storage

Proper disposal begins with proper handling during the active research phase. The goal is to minimize exposure, prevent accidental ignition, and ensure the chemical is stored in a stable, secure manner.

Handling Protocol
  • Conduct a Risk Assessment: Before handling, review this guide and the relevant Safety Data Sheets (SDS) for analogous compounds to understand all potential hazards.[4]

  • Engineering Controls: All manipulations should occur within a certified chemical fume hood to control flammable vapors.[4] The ventilation system must be explosion-proof.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • ANSI/ISEA Z87.1 certified safety goggles with side shields or a face shield.

    • Flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use.

  • Ignition Source Control: Ensure the work area is completely free of ignition sources, including open flames, hot plates, and spark-producing equipment.[3][5]

  • Static Discharge Prevention: Use non-sparking tools and ensure all containers and equipment are properly grounded and bonded during transfers to prevent static electricity buildup.[3][5][6]

Storage Protocol
  • Approved Containers: Store in the original, tightly sealed container or in an approved flammable liquid storage container.[2][7]

  • Designated Storage Area: Keep containers in a dedicated, UL-approved flammable liquid storage cabinet.[7][8] These cabinets are engineered to contain spills and provide a 10-minute fire-resistance barrier.[9]

  • Segregation of Incompatibles: Store this compound away from oxidizing agents (e.g., nitric acid, peroxides), acids, and bases to prevent violent reactions.[8][10]

  • Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2]

Step-by-Step Waste Disposal Protocol

Disposal of this compound is strictly regulated. It must be managed as hazardous waste from "cradle-to-grave" in accordance with federal (EPA), state, and local regulations.[2][11] Under no circumstances should this chemical be poured down the drain. [12][13]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling waste, put on the same level of PPE required for handling the pure chemical: safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

Step 2: Waste Collection
  • Select a Waste Container: Use a designated, chemically compatible hazardous waste container. This is typically a glass or high-density polyethylene (HDPE) bottle with a secure screw cap.[14] The container must be in good condition with no leaks or cracks.

  • Segregate the Waste: Collect waste this compound and materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated container. Do not mix it with other waste streams, especially halogenated solvents or oxidizers.[14] This is crucial because mixed waste streams can be significantly more expensive and complex to dispose of, and incompatible mixtures can create a safety hazard.

  • Transfer the Waste: Using a funnel, carefully pour the liquid waste into the container. Perform this task inside a chemical fume hood and ensure all equipment is grounded.[5]

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[14]

Step 3: Labeling and Containment
  • Immediate Labeling: As soon as the first drop of waste is added, label the container. Federal law requires containers to be labeled to prevent "unknowns," which are costly and dangerous to handle.

  • Label Contents: The label must include:

    • The words "HAZARDOUS WASTE" .[12][14]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[12]

    • The associated hazards: "Flammable Liquid" .[14]

    • The date accumulation started.

  • Secure the Container: Tightly seal the cap. Keep the container closed at all times except when actively adding waste.[12]

Step 4: Temporary Storage (Satellite Accumulation Area)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: Place the waste container in a chemically resistant secondary containment bin or tray to contain any potential leaks.[10][14] The secondary container must be large enough to hold the entire volume of the primary container.

  • Storage Conditions: The SAA must be away from drains and ignition sources.

Step 5: Arranging Final Disposal
  • Contact EH&S: Once the container is full or within the time limits specified by your institution's policies (often 90-180 days), contact your Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][14]

  • Documentation: Provide the disposal service with an accurate description of the waste. Maintain records of the disposal as required by your institution and regulatory agencies.[13]

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Eliminate Ignition Sources: Immediately turn off all nearby equipment and extinguish any open flames.[3][5]

  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, and if the spill is large, evacuate the laboratory.[3]

  • Contain the Spill: For small spills (<100 mL), use a spill kit with a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[5][6][14] Do not use paper towels, which are combustible.

  • Collect Residue: Carefully sweep the contaminated absorbent material into a separate, sealable container.[14]

  • Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for disposal alongside your liquid waste.[14]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EH&S.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Hazardous Waste Container fume_hood->container transfer Transfer Waste (Use Funnel) Fill to <90% Capacity container->transfer labeling IMMEDIATELY Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards transfer->labeling seal Securely Seal Container labeling->seal saa Move to Satellite Accumulation Area (SAA) seal->saa secondary Place in Secondary Containment saa->secondary log Log Waste Generation Date secondary->log contact_ehs Contact EH&S or Licensed Waste Contractor for Pickup log->contact_ehs disposed Professionally Disposed in Compliance with Regulations contact_ehs->disposed spill_response Spill Response: 1. Eliminate Ignition Sources 2. Absorb with Inert Material 3. Collect & Label as Spill Debris 4. Dispose as Hazardous Waste spill->spill_response Emergency spill_response->saa

Caption: Logical workflow for the safe disposal of this compound.

References

  • Vertex AI Search. (2021). Hazardous Waste Class 3: Flammable Liquids.
  • ECHEMI. (n.d.). 2-Methyl-1-heptene SDS, 15870-10-7 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025). 1-Hepten-3-ol Safety Data Sheet.
  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal.
  • MLI Environmental. (2025). Hazardous Waste Materials Guide: Flammable Liquids.
  • Vision Environmental. (2022). How to Safely Dispose of Flammable Liquids.
  • Sigma-Aldrich. (2025). 2-Methyl-1-heptene Safety Data Sheet.
  • Hazardous Waste Experts. (2022). How are flammable liquids categorized?.
  • Cole-Parmer. (n.d.). 2-Methylheptane, 99% Material Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide.
  • National Science Teachers Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory.
  • Piano Olefins Mixture Safety Data Sheet. (2017).
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-heptene 97.
  • Benchchem. (2025). Proper Disposal of 3-Methyl-1-heptene: A Guide for Laboratory Professionals.

Sources

Mastering the Safe Handling of 2-Methyl-1-hepten-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Methyl-1-hepten-3-ol is the first step in ensuring safe laboratory operations. Based on its chemical structure as a secondary alcohol and an alkene, we can infer its primary hazards.

Inferred Hazard Profile:

While specific GHS classification data is limited, one supplier notes that it is not classified as a hazardous material for transport.[1] However, due to its alcoholic functional group and hydrocarbon chain, it is prudent to treat it as a flammable liquid. Similar alkenols may also cause skin and eye irritation upon contact.

A closely related compound, 2-Methyl-1-heptene, is classified as a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[2][3] Although this compound has an alcohol group, which may slightly alter its properties, the potential for flammability remains a primary concern.

Parameter Predicted/Inferred Information Source/Rationale
Physical State LiquidGeneral property of similar-sized alkenols
GHS Pictograms Inferred due to flammability of similar compounds
Signal Word Warning/DangerInferred from flammability hazard
Primary Hazards Flammable liquid, Potential for skin and eye irritationBased on chemical structure and data on related compounds[2][3][4]
Flash Point 66.8±8.3 °C (Predicted)Guidechem[5]
II. Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following protocol is based on a conservative assessment of the potential hazards.

Step-by-Step PPE Selection and Use:

  • Eye and Face Protection:

    • Rationale: To prevent splashes and contact with vapors that could cause irritation.

    • Procedure: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Rationale: To prevent direct skin contact, which may cause irritation or absorption.

    • Procedure:

      • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before each use.

      • Lab Coat: A flame-retardant lab coat or apron should be worn to protect against splashes and fire hazards.[2]

      • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Respiratory Protection:

    • Rationale: To prevent inhalation of vapors, especially in poorly ventilated areas or during procedures that may generate aerosols.

    • Procedure: Work in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, or if irritation is experienced, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2][6]

III. Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe environment.

Workflow for Safe Handling:

Disposal_Plan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal UsedChemical Used this compound WasteContainer Collect in a Labeled, Approved Hazardous Waste Container UsedChemical->WasteContainer ContaminatedMaterials Contaminated PPE, Glassware, etc. ContaminatedMaterials->WasteContainer Segregation Segregate from Incompatible Wastes WasteContainer->Segregation EHSO Arrange for Pickup by Environmental Health & Safety Office (EHSO) Segregation->EHSO DisposalFacility Transport to a Licensed Hazardous Waste Disposal Facility EHSO->DisposalFacility

Caption: Disposal plan for this compound waste.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management:

    • Use a container that is in good condition, compatible with the chemical, and has a secure lid.

    • Keep the waste container closed except when adding waste.

  • Disposal Procedure:

    • Dispose of the contents and the container in accordance with all local, state, and federal regulations. [7]This typically involves arranging for pickup by your institution's Environmental Health and Safety (EH&S) department for disposal at a licensed hazardous waste facility. [8][9] * Never pour this compound down the drain. [7] By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.

References

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. Retrieved from [Link]

  • Earth911. (2024, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. Retrieved from [Link]

  • Food and Drug Administration. (2020). Advisory on the Safe Use, Handling and Storage of Rubbing Alcohol. FDA Advisory No. 2020-1804. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-heptene. Retrieved from [Link]

  • Piano Olefins Mixture Safety Data Sheet. (2017, February 28).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylheptane, 99%. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Hepten-3-ol Safety Data Sheet.
  • PubChem. (n.d.). 2-Methylhept-3-en-1-ol. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.